molecular formula C11H22O7 B1676787 2,5,8,11,14-Pentaoxahexadecan-16-oic acid CAS No. 16024-66-1

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Cat. No.: B1676787
CAS No.: 16024-66-1
M. Wt: 266.29 g/mol
InChI Key: DDTZAHIJJCRGFT-UHFFFAOYSA-N
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Description

m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZAHIJJCRGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166842
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-66-1
Record name 3,6,9,12,15-Pentaoxahexadecanoic acid
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Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Record name 2,5,8,11,14-pentaoxahexadecan-16-oic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative crucial in modern drug development and bioconjugation.

Introduction: The Role of Discrete PEG Linkers in Bioconjugation

This compound, also known as mPEG5-acid or MeO-(PEG)4-CH2COOH, is a monodisperse oligo(ethylene glycol) derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors. Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the properties of the final conjugate. The molecule consists of a chain of five ethylene glycol units, capped with a methyl ether at one end and a carboxylic acid at the other. This heterobifunctional nature is key to its utility as a flexible, hydrophilic spacer and linker in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation half-life, to the conjugated molecule.

Physicochemical Properties: A Quantitative Overview

The precise chemical and physical properties of this compound are fundamental to its handling, reactivity, and performance in various applications.

PropertyValueSource
Molecular Formula C11H22O7[3]
Molecular Weight 266.29 g/mol [3]
CAS Number 16024-66-1[3]
Appearance Colorless to slightly yellow liquid or solidN/A
Boiling Point (Predicted) 379.6 ± 32.0 °C at 760 mmHg[3]
Density (Predicted) 1.125 ± 0.06 g/cm³[3]
pKa (Predicted) 3.39 ± 0.10[3]
Solubility DMSO: 100 mg/mL (375.53 mM)[4]
Soluble in water and most organic solvents.[2]
Acidity (pKa)

The predicted pKa of approximately 3.39 suggests that the terminal carboxylic acid is a relatively strong acid for an organic acid, a feature influenced by the electron-withdrawing effect of the adjacent ether oxygen.[3] This acidity is a critical parameter in its reactivity, particularly in coupling reactions. At physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form, rendering it nucleophilic and ready for activation.

Solubility

The presence of the oligo(ethylene glycol) chain confers high hydrophilicity to the molecule, making it soluble in a wide range of solvents, including water, dimethyl sulfoxide (DMSO), and other common organic solvents.[2][4] This broad solubility is a significant advantage in bioconjugation reactions, which often require a solvent system that can accommodate both a hydrophilic PEG linker and a more hydrophobic small molecule drug or protein.

Stability

Oligo(ethylene glycol) derivatives are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases can lead to degradation of the polyether chain. For the terminal carboxylic acid, standard esterification or amidation reaction conditions are well-tolerated. It is advisable to store the compound at 2-8°C to minimize potential degradation over time.[4]

Synthesis and Characterization: Ensuring Quality and Purity

The synthesis of this compound typically involves the Williamson ether synthesis, followed by oxidation of a terminal alcohol or hydrolysis of an ester. A common route starts from tetraethylene glycol monomethyl ether.

SynthesisWorkflow start Tetraethylene Glycol Monomethyl Ether step1 Deprotonation (e.g., NaH, t-BuOK) start->step1 intermediate1 Alkoxide Intermediate step1->intermediate1 step2 Williamson Ether Synthesis (e.g., tert-butyl bromoacetate) intermediate1->step2 intermediate2 Protected Acid step2->intermediate2 step3 Acid Hydrolysis (e.g., TFA, HCl) intermediate2->step3 product 2,5,8,11,14-Pentaoxahexadecan -16-oic Acid step3->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A generalized synthetic workflow for this compound.

Detailed Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of this compound:

  • Deprotonation: To a solution of tetraethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir at room temperature for 1 hour. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the terminal hydroxyl group, forming the highly reactive alkoxide.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate in anhydrous THF dropwise. The use of a tert-butyl ester protects the carboxylic acid from participating in side reactions and allows for selective deprotection later.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. TFA is a strong acid that effectively cleaves the tert-butyl ester with minimal side reactions.

  • Purification: Remove the solvent and excess TFA under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methoxy group protons around 3.3 ppm, a complex multiplet for the ethylene glycol protons between 3.5 and 3.7 ppm, and a singlet for the methylene protons adjacent to the carboxylic acid around 4.1 ppm. The integration of these signals should be consistent with the molecular structure.

    • ¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbons of the ethylene glycol units, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 266.1365 g/mol .[3]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in the reactivity of its terminal carboxylic acid, which can be readily coupled to primary amines on biomolecules to form stable amide bonds.

Amide Bond Formation via EDC/NHS Coupling

A widely used and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[6][7][8]

EDCCoupling reagents PEG-COOH + EDC intermediate1 O-Acylisourea Intermediate (unstable) reagents->intermediate1 Activation nhs_add + NHS intermediate1->nhs_add hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 NHS Ester (amine-reactive) nhs_add->intermediate2 Stabilization amine + R-NH₂ intermediate2->amine Coupling product PEG-CONH-R (Stable Amide Bond) amine->product hydrolysis->reagents Reverts to Carboxylic Acid

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Causality in Experimental Choices:

  • EDC: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. It is water-soluble, allowing for reactions to be performed in aqueous buffers.[8]

  • NHS: The O-acylisourea intermediate formed with EDC is highly reactive but also unstable in aqueous solutions and prone to hydrolysis back to the carboxylic acid. NHS is added to react with this intermediate to form a more stable, yet still highly amine-reactive, NHS ester. This two-step process increases the efficiency of the coupling reaction.[6][8]

  • pH Control: The activation step with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS ester with the amine is favored at a neutral to slightly basic pH (7.2-8.5).[8][9]

Step-by-Step Protocol for EDC/NHS Coupling

The following is a general protocol for conjugating this compound to a primary amine-containing molecule:

  • Reagent Preparation: Prepare fresh stock solutions of the PEG-acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or aqueous buffer (e.g., MES buffer for activation).

  • Activation of PEG-Acid: In a reaction vessel, dissolve the PEG-acid in the activation buffer. Add EDC and NHS. A common molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS), but this may require optimization. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6][9]

  • Coupling to the Amine: Add the amine-containing molecule to the activated PEG-acid solution. Adjust the pH to 7.2-8.5 if necessary. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Versatile Tool for Advanced Drug Development

This compound is a well-defined, versatile chemical entity that plays a pivotal role in the development of sophisticated bioconjugates. Its discrete nature ensures reproducibility, while its chemical properties, particularly the reactivity of the terminal carboxylic acid, allow for controlled and efficient conjugation to biomolecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug delivery and targeted therapies.

References

  • Google Patents. (2010). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.
  • González, L., & Vaillard, S. P. (2013). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Chemistry, 17(16), 1736-1753. Retrieved from [Link]

  • Guastavino, J. F., Vaillard, V., Cristaldi, M., & Vaillard, S. (2016). Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). RSC Advances, 6(79), 75863-75870. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route and chemical structure of (a) mPEG-acid and (b) mPEG-g-chitosan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chloroacetylated methoxypoly(ethylene glycol) (MPEG-Cl) macroinitiator. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Dissociation Constant (p K a ) of Common Monoethylene Glycol (MEG) Regeneration Organic Acids and Methyldiethanolamine at Varying MEG Concentration, Temperature, and Ionic Strength. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • ChemBK. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

Sources

2,5,8,11,14-Pentaoxahexadecan-16-oic acid structure and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Structure, Properties, and Application in Bioconjugation

Introduction

This compound is a discrete polyethylene glycol (dPEG®) derivative that has garnered significant attention in the fields of drug development, nanotechnology, and materials science.[1][2] Unlike traditional polydisperse PEG polymers, this compound is a monodisperse entity, meaning it has a precisely defined structure and molecular weight. This attribute is critical for the synthesis of highly pure, well-characterized bioconjugates, where batch-to-batch consistency is paramount.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's structure, physicochemical properties, and a detailed protocol for its application as a hydrophilic linker in bioconjugation, a cornerstone technique in modern therapeutics.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its amphiphilic nature, imparted by a hydrophilic chain of five ethylene glycol units and terminated by two distinct functional groups: a methoxy ether group at one end and a carboxylic acid at the other.[3][4] The official IUPAC name for this compound is 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.[5][6]

The structure is systematically designed. The polyether backbone provides excellent water solubility, while the terminal carboxylic acid serves as a versatile chemical handle for covalent modification, most commonly with primary amines.[3][4]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The precise molecular characteristics of this compound are essential for stoichiometric calculations in conjugation reactions and for predicting the behavior of the resulting conjugates.

PropertyValueSource
Molecular Formula C11H22O7[3][5][6]
Molecular Weight 266.29 g/mol
Exact Mass 266.13655304 Da
CAS Number 16024-66-1[3]
Density 1.125 g/cm³
Boiling Point 379.6°C at 760 mmHg[3]
pKa (Predicted) 3.39 ± 0.10[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 7[3]
Canonical SMILES COCCOCCOCCOCCOCC(=O)O[3]

Core Application: A Linker in Bioconjugation

The primary utility of this compound is as a flexible, hydrophilic spacer arm or linker. In drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector.[4] It critically influences the solubility, stability, and pharmacokinetic profile of the entire construct.

Causality in Linker Selection:

  • Hydrophilicity: The ethylene glycol repeats impart high water solubility.[3] When conjugating a hydrophobic small molecule drug to a protein, this PEG linker can mitigate aggregation and improve the overall solubility of the conjugate.

  • Biocompatibility: The PEG motif is well-established as being non-toxic and having low immunogenicity, reducing the risk of adverse immune responses.

  • Defined Length: As a monodisperse compound, it provides precise spatial separation between the conjugated molecules. This is crucial in applications like PROTACs, where the distance and orientation between a target protein and an E3 ligase must be optimized for efficient ubiquitination.

PROTAC_Concept cluster_Cellular Cellular Machinery Linker This compound (Hydrophilic Linker) E3L E3 Ligase Ligand Linker->E3L TBL Target Binding Ligand TBL->Linker POI Protein of Interest (Target) TBL->POI Binds E3 E3 Ubiquitin Ligase E3L->E3 Binds POI->E3 Brought into Proximity

Caption: Conceptual workflow of a PROTAC utilizing the PEG linker.

Experimental Protocol: Amide Coupling to a Primary Amine

This protocol details a standard procedure for conjugating this compound to an amine-containing molecule (e.g., a peptide, protein, or small molecule) using carbodiimide chemistry.

Trustworthiness through Self-Validation: This protocol incorporates in-process controls and post-reaction validation steps to ensure the reaction has proceeded as intended. The causality for each step is explained to empower the researcher to troubleshoot effectively.

Materials
  • This compound

  • Amine-containing substrate (Molecule-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4 for biomolecules)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Analytical HPLC system with C18 column

  • Mass Spectrometer (e.g., LC-MS)

Experimental Workflow

Conjugation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_workup Step 3: Quenching & Purification cluster_validation Step 4: Validation A Dissolve PEG-Acid and NHS in DMF B Add EDC to initiate O-acylisourea intermediate A->B C Intermediate reacts with NHS to form stable NHS-ester B->C D Add activated PEG-NHS ester to Molecule-NH₂ solution C->D Transfer activated linker E Amine attacks ester, displacing NHS to form stable amide bond D->E F Add quenching reagent to consume excess NHS-ester E->F Reaction mixture G Purify conjugate using reverse-phase HPLC F->G H Confirm product identity and purity via LC-MS analysis G->H Purified fraction

Caption: Step-by-step workflow for amide bond conjugation.

Detailed Procedure
  • Activation of the Carboxylic Acid (Formation of NHS Ester)

    • Rationale (Causality): The carboxylic acid is a poor leaving group. EDC reacts with it to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS-ester, which minimizes side reactions like hydrolysis.

    • Procedure:

      • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

      • Stir the solution under an inert atmosphere (e.g., argon or nitrogen).

      • Add EDC (1.5 equivalents) to the solution.

      • Allow the activation reaction to proceed at room temperature for 30-60 minutes.

  • Conjugation to the Amine

    • Rationale: The primary amine of the substrate acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

    • Procedure:

      • Dissolve the amine-containing substrate (1.0 equivalent) in the appropriate reaction buffer or solvent.

      • Add the activated PEG-NHS ester solution dropwise to the substrate solution while stirring.

      • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by analytical HPLC.

  • Quenching and Purification

    • Rationale: Any unreacted NHS-ester must be quenched to prevent non-specific reactions during purification or storage. Purification via HPLC separates the desired conjugate from starting materials, byproducts (e.g., EDC-urea), and quenched linker.

    • Procedure:

      • Add a small amount of hydroxylamine or Tris buffer to quench any remaining activated linker.

      • Dilute the reaction mixture with an appropriate solvent for injection.

      • Purify the conjugate using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Validation

    • Rationale: It is essential to confirm the identity and purity of the final product.

    • Procedure:

      • Collect the fractions from HPLC that correspond to the product peak.

      • Analyze the collected fractions using LC-MS. The observed mass should correspond to the calculated mass of the final conjugate ([Mass of Substrate] + [Mass of PEG linker] - [Mass of H₂O]).

      • Assess purity by integrating the peak area on the HPLC chromatogram.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilic nature, and reactive terminal handle provide a reliable platform for constructing sophisticated molecular architectures. Understanding the principles behind its activation and conjugation is key to leveraging its full potential in creating next-generation therapeutics and advanced materials.

References

  • This compound - LookChem. [Link]

  • This compound - ChemBK. [Link]

  • 2,5,8,11,14-Pentaoxahexadecan-16-ol - ChemBK. [Link]

  • Product information, this compound | P&S Chemicals. [Link]

  • 2,5,8,11,14-Pentaoxahexadecane | C11H24O5 | CID 19982973 - PubChem. [Link]

  • Product information, this compound | P&S Chemicals. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5,8,11,14-pentaoxahexadecan-16-oic acid (CAS: 16024-66-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Linkers in Modern Therapeutics

The compound identified by CAS number 16024-66-1 is 2,5,8,11,14-pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative.[1][2] Often referred to by synonyms such as m-PEG4-CH2COOH or m-PEG5-acid, this molecule is a monofunctional PEG linker.[2][3][4] It possesses a terminal methoxy (m) group, rendering one end inert, and a reactive carboxylic acid group at the other.[3][5] This structure makes it a valuable tool in bioconjugation, drug delivery, and the development of sophisticated therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][5][6]

The hydrophilic PEG chain is instrumental in enhancing the aqueous solubility and stability of conjugated molecules.[3][7] Understanding the core physicochemical properties of this linker is paramount for designing effective conjugation strategies, predicting the behavior of the resulting conjugates, and ultimately, accelerating the drug development pipeline. This guide provides a detailed examination of these properties, grounded in available data and established chemical principles.

Chemical Identity and Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are summarized below. It is important to note that while some data are from experimental measurements reported by suppliers, others are predicted values derived from computational models.

PropertyValueSource(s)
CAS Number 16024-66-1[1][3][7][8]
Chemical Name This compound[1][2][3]
Synonyms m-PEG4-CH2COOH, m-PEG5-acid[3][4]
Molecular Formula C11H22O7[1][2][7][8]
Molecular Weight 266.29 g/mol [1][2][7][8]
Appearance White or Off-White Solid; Colorless or Light Yellowish Liquid[8][9][10]
Purity ≥95%[7][8]
Boiling Point 379.6 ± 32.0 °C (Predicted)[3][4]
Density 1.125 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.39 ± 0.10 (Predicted)[3]
Solubility Soluble in DMSO (100 mg/mL), Water, DMF, Chloroform[3][5]
Storage Conditions -18°C to -20°C for long-term storage, avoid light[3][8][10]

Reactivity and Functional Application

The primary utility of this compound lies in its terminal carboxylic acid group. This functional group is a versatile handle for covalent modification, most commonly with primary and secondary amines to form highly stable amide bonds.[3][7] This reaction is not spontaneous and requires the use of activating agents, a principle that forms the basis of its application in bioconjugation.

Core Reactivity: Amide Bond Formation

The conversion of the carboxylic acid to a reactive intermediate is essential for efficient conjugation. The most common method involves carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

The workflow for this critical reaction can be visualized as follows:

Amide_Bond_Formation PEG_COOH m-PEG-COOH (16024-66-1) O_Acyl O-acylisourea (Unstable Intermediate) PEG_COOH->O_Acyl Activation EDC EDC EDC->O_Acyl NHS NHS / sulfo-NHS NHS_Ester NHS-activated PEG (Amine-Reactive Ester) NHS->NHS_Ester O_Acyl->NHS_Ester Stabilization Amide_Bond Stable Amide Bond (m-PEG-NH-Molecule) NHS_Ester->Amide_Bond Conjugation Amine Primary Amine (e.g., Protein Lysine) Amine->Amide_Bond

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Causality Behind the Workflow:

  • Activation: EDC reacts with the carboxylic acid of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, especially in aqueous environments, which would regenerate the starting carboxylic acid and reduce conjugation efficiency.

  • Stabilization: To mitigate hydrolysis, NHS (or sulfo-NHS for aqueous reactions) is introduced. It rapidly reacts with the O-acylisourea to form a more stable, yet still highly amine-reactive, NHS-ester. This semi-stable intermediate can be purified or used in situ for the subsequent conjugation step.

  • Conjugation: The NHS-activated PEG ester readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues on a protein surface) to form a stable amide bond, releasing the NHS leaving group.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating m-PEG-COOH to a protein of interest using EDC/sulfo-NHS chemistry in an aqueous buffer.

Materials:

  • m-PEG-COOH (CAS: 16024-66-1)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC hydrochloride

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Reagent Preparation:

    • Equilibrate m-PEG-COOH, EDC, and sulfo-NHS to room temperature before opening vials to prevent moisture condensation.

    • Prepare stock solutions of all reagents immediately before use in the appropriate buffers.

  • Protein Preparation:

    • Dissolve or dilute the protein in the Activation Buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.

  • PEG Linker Activation:

    • Dissolve m-PEG-COOH in the Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the m-PEG-COOH solution. A typical starting point is a 2- to 5-fold molar excess of each over the PEG linker.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the freshly activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will depend on the desired degree of labeling and must be optimized empirically.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining activated PEG linker, terminating the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts from the PEG-protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

The logical flow of this experimental design can be visualized as follows:

Conjugation_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep Activation PEG Linker Activation (EDC/sulfo-NHS) ReagentPrep->Activation Conjugation Conjugation to Protein Activation->Conjugation Quench Quench Reaction (Tris/Glycine) Conjugation->Quench Purify Purification (SEC / Dialysis) Quench->Purify End Final Conjugate Purify->End

Caption: Step-by-step experimental workflow for protein PEGylation.

Safety and Handling

References

  • ChemIndex. (n.d.). 16024-66-1 | 2,5,8,11,14-pentaoxahexadecan-16-oic ...
  • Sinopeg.com. (n.d.). MPEG4-CH2COOH [C11H22O7] Cas:16024-66-1 Manufacturer.
  • ChemicalBook. (2025). This compound | 16024-66-1.
  • Chemsrc. (n.d.). m-PEG4-CH2COOH | CAS#:16024-66-1.
  • AxisPharm. (n.d.). m-PEG4-CH2COOH, CAS 16024-66-1.
  • PubChem. (n.d.). 3,6,9,12,15-Pentaoxahexadecanoic acid | C11H22O7 | CID 85242.
  • CP Lab Safety. (n.d.). High Purity PEG Reagent, mPEG4-OCH2COOH, 97% Min Purity, 5 grams.
  • Sigma-Aldrich. (n.d.). m-PEG4-CH2COOH | 16024-66-1.
  • Benchchem. (n.d.). In-Depth Technical Guide: m-PEG5-CH2COOH (CAS ...).
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • MedchemExpress.com. (n.d.). Product Data Sheet.
  • Benchchem. (2025). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.

Sources

A Comprehensive Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Versatile Linker in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and biomedical research, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy. Among the arsenal of chemical tools available, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. This guide provides an in-depth technical overview of a specific and widely utilized monodisperse PEG linker: 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. This heterobifunctional molecule, featuring a terminal carboxylic acid and a methoxy-capped oligoethylene glycol chain, offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length, making it an invaluable asset in bioconjugation, targeted drug delivery, and the design of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's nomenclature, physicochemical properties, and practical applications. A significant focus is placed on the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Nomenclature and Synonyms

The systematic naming of this compound can be complex, leading to the use of numerous synonyms in literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate identification and sourcing.

SynonymSource Type
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acidIUPAC Name[1]
3,6,9,12,15-pentaoxahexadecanoic acidAlternative Name[2]
mPEG4-CH2COOHCommon Abbreviation[2][3]
m-PEG4-acetic acidCommon Abbreviation[2]
Methyl-PEG4-CH2COOHCommon Abbreviation[2]
mPEG5-CH2COOHCommon Abbreviation[2]
2,5,8,11,14-Pentaoxa-16-hexadecanoic AcidAlternative Name[2]
(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acidAlternative Name[2]
2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)acetic acidAlternative Name[2]
EINECS 240-163-7Registry Number[1]
MFCD00021759Registry Number[2]

Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct physicochemical characteristics. The presence of the oligoethylene glycol chain imparts significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules—a critical attribute for many biopharmaceuticals.[4]

PropertyValue
CAS Number 16024-66-1[1][2]
Molecular Formula C11H22O7[1][2]
Molecular Weight 266.29 g/mol [2][5]
Appearance Colorless to slightly yellow powder[5]
Boiling Point 379.6 °C at 760 mmHg[2]
Density 1.125 g/cm³[5]
pKa 3.39 ± 0.10 (Predicted)[2]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide, insoluble in water.[5]

Core Applications in Research and Drug Development

The primary application of this compound lies in its function as a hydrophilic spacer and linker in bioconjugation.[3] Its defined length and chemical handles allow for precise control over the architecture of complex biomolecular constructs.

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[6] The conjugation of this compound can:

  • Increase Hydrodynamic Size: This leads to reduced renal clearance and a longer circulating half-life in vivo.[7]

  • Enhance Solubility: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic proteins.[8]

  • Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system and subsequent anti-drug antibody (ADA) formation.[9][10]

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13][14]

This compound is a commonly employed building block for PROTAC linkers.[4] The oligoethylene glycol motif provides the necessary flexibility and hydrophilicity to facilitate the productive interaction of the two protein partners, ultimately leading to the ubiquitination and degradation of the target protein.[11][15]

PROTAC Mechanism of Action.

Experimental Protocol: Amine Coupling via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be efficiently coupled to primary amines (e.g., lysine residues on a protein) using carbodiimide chemistry. The following protocol provides a detailed, step-by-step methodology for this conjugation.

Principle of the Reaction

The coupling is a two-step process:

  • Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16]

  • Formation of a Stable NHS Ester: This intermediate is stabilized by reaction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step improves reaction efficiency by preventing hydrolysis of the O-acylisourea intermediate.[16][17]

  • Amine Coupling: The NHS ester reacts with a primary amine to form a stable amide bond.[16]

EDC_NHS_Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling PEG-COOH This compound O-acylisourea O-acylisourea Intermediate (Unstable) PEG-COOH->O-acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester (More Stable) O-acylisourea->NHS_ester + NHS NHS NHS Conjugate PEG-Conjugated Product (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 R-NH2 Primary Amine (e.g., Protein)

EDC/NHS Coupling Reaction Workflow.
Materials and Reagents
  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[18]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[19]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)[]

Protocol
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve the this compound in Activation Buffer.

    • Add EDC and NHS to the solution. A recommended starting molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[16]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule.

    • Immediately add the activated PEG linker solution to the amine-containing solution. A molar excess of the PEG linker (e.g., 10-20 fold) is often used to drive the reaction, but this should be optimized for the desired degree of labeling.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[17]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Product:

    • The choice of purification method depends on the properties of the conjugate.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from unreacted PEG linker and coupling reagents.[][21]

    • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge resulting from the conjugation.[7][]

    • Reverse Phase Chromatography (RP-HPLC): Suitable for the purification of smaller PEGylated molecules and peptides.[]

    • Diafiltration/Ultrafiltration: Can be used to remove smaller molecular weight impurities.[21][22]

Conclusion

This compound represents a powerful and versatile tool in the field of bioconjugation and drug discovery. Its well-defined structure, hydrophilicity, and reactive handle provide researchers with precise control over the modification of biomolecules. A thorough understanding of its properties and the chemical principles behind its application, as detailed in this guide, is essential for its successful implementation in the development of next-generation therapeutics. The provided protocols offer a robust starting point for experimentation, with the acknowledgment that optimization is key to achieving the desired outcomes for each unique application.

References

  • Pennsylvania State University. Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]

  • Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. PubMed. Retrieved from [Link]

  • Ljungcrantz, C., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]

  • P&S Chemicals. Product information, this compound. Retrieved from [Link]

  • Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. Semantic Scholar. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]

  • Ishida, T., & Kiwada, H. (2020). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis Online. Retrieved from [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). Retrieved from [Link]

  • Biopharma PEG. PROTAC Linkers. Retrieved from [Link]

  • YouTube. Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). (2025). Retrieved from [Link]

  • Mohamed, M., et al. (2021). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. Retrieved from [Link]

  • Caliceti, P., et al. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. NIH. Retrieved from [Link]

  • YouTube. Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). (2025). Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • ChemBK. This compound. (2024). Retrieved from [Link]

  • Pharmaffiliates. 2,5,8,11,14-pentaoxahexadecane-16-sulfonic acid. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the m-PEG4-CH2COOH Linker: Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methoxy-polyethylene glycol-acetic acid (m-PEG4-CH2COOH) linker, a cornerstone in modern bioconjugation and drug development. We will delve into its fundamental structure, physicochemical properties, and diverse applications, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of drug development, biotechnology, and chemical biology who seek to leverage the unique advantages of this versatile linker.

Introduction: The Power of PEGylation and the Rise of Discrete PEG Linkers

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy for enhancing the therapeutic properties of molecules.[1] PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, prolonging its circulation half-life by reducing renal clearance, and decreasing immunogenicity.[2][3]

While polydisperse PEGs have been traditionally used, there is a growing demand for monodisperse or discrete PEG (dPEG®) linkers. These linkers, like m-PEG4-CH2COOH, consist of a precise number of PEG units, offering a single, well-defined chemical structure and an exact molecular weight.[4] This monodispersity is crucial for the synthesis of highly pure and well-characterized bioconjugates, a critical requirement for therapeutic applications.

The m-PEG4-CH2COOH linker, with its terminal methoxy group and a carboxylic acid functional group, is a particularly versatile tool. The methoxy group provides a chemically inert cap, while the carboxylic acid allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond.[5]

Structure and Physicochemical Properties of m-PEG4-CH2COOH

The m-PEG4-CH2COOH linker is characterized by a short, hydrophilic chain of four ethylene glycol units, flanked by a methoxy group at one terminus and a carboxymethyl group at the other.

Chemical Structure

Caption: Chemical structure of m-PEG4-CH2COOH.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the m-PEG4-CH2COOH linker.

PropertyValueReference
Molecular Formula C11H22O7[6]
Molecular Weight 266.29 g/mol [6]
CAS Number 16024-66-1[6]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM, and water[7]
Purity Typically >95%[6]

Core Applications in Bioconjugation and Drug Development

The unique properties of the m-PEG4-CH2COOH linker make it a valuable tool in a wide range of applications, from enhancing the properties of therapeutic proteins to enabling the construction of complex drug delivery systems.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[8] The linker plays a critical role in the stability and efficacy of an ADC.[9] The m-PEG4-CH2COOH linker is frequently incorporated into ADC design to:

  • Enhance Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of the often-hydrophobic drug-linker complex, which can help to prevent aggregation and improve the overall stability of the ADC.[3][8]

  • Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce its clearance, leading to a longer circulation half-life.[10]

  • Provide a Flexible Spacer: The length of the PEG chain can be optimized to ensure that the cytotoxic payload can be efficiently released at the target site without steric hindrance.[9]

The carboxylic acid terminus of the m-PEG4-CH2COOH linker can be conjugated to an amine-containing payload, and the resulting drug-linker complex can then be attached to the antibody.[11]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.[13]

The m-PEG4-CH2COOH linker is an excellent choice for PROTAC synthesis due to its ability to:

  • Increase Solubility and Cell Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the entire PROTAC molecule, which is often large and hydrophobic, thereby enhancing its cell permeability and oral absorption.[12][14]

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] The PEG4 unit offers a well-defined spacer that can be readily modified to optimize PROTAC efficacy.

  • Facilitate Modular Synthesis: The carboxylic acid group provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, allowing for a modular and efficient synthetic strategy.[12]

G POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule POI->PROTAC Binds to Proteasome 26S Proteasome POI->Proteasome Recognized by E3 E3 Ubiquitin Ligase E3->POI Ubiquitinates E3->PROTAC Recruited by Ub Ubiquitin Ub->E3 Transfer Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

General Protein and Peptide Modification

The m-PEG4-CH2COOH linker is widely used for the PEGylation of proteins and peptides to improve their therapeutic properties.[1] The process typically involves the activation of the carboxylic acid group to form an amine-reactive intermediate, which then reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on the protein or peptide.[1] This modification can lead to:

  • Increased Half-Life: The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance and extending its circulation time.[2]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[2]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[2]

  • Improved Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of proteins that are prone to aggregation.[15]

Nanoparticle Functionalization

The m-PEG4-CH2COOH linker can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery, imaging, and diagnostics.[15] The PEG chains create a hydrophilic layer on the nanoparticle surface, which can:

  • Prevent Opsonization and Phagocytosis: The "stealth" effect of the PEG layer reduces the recognition and clearance of nanoparticles by the reticuloendothelial system, prolonging their circulation time.[15]

  • Improve Stability: The hydrophilic coating prevents the aggregation of nanoparticles in biological fluids.

  • Provide a Functional Handle for Targeting: The terminal carboxylic acid group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface, enabling targeted drug delivery.[10]

Experimental Protocols: A Practical Guide to Using m-PEG4-CH2COOH

The following protocols provide a general framework for the activation and conjugation of the m-PEG4-CH2COOH linker to amine-containing biomolecules. Optimization of reaction conditions is often necessary for specific applications.

Activation of the Carboxylic Acid Group via NHS Ester Formation

This protocol describes the activation of the terminal carboxylic acid of the m-PEG4-CH2COOH linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[2][16]

Materials:

  • m-PEG4-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[17]

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare a stock solution of m-PEG4-CH2COOH in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a clean, dry reaction vessel, dissolve the m-PEG4-CH2COOH in the Activation Buffer.

    • Add EDC (1.5-5 molar excess over the PEG linker) and NHS (1.5-5 molar excess over the PEG linker).[2]

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.[2][17] The activated linker is now ready for immediate use in the conjugation reaction.

General Protocol for Conjugation to Primary Amines

This protocol outlines the reaction of the activated m-PEG4-CH2COOH-NHS ester with primary amines on a biomolecule, such as a protein or peptide.

Materials:

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activated m-PEG4-CH2COOH-NHS ester (from Protocol 4.1)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5. Important: Avoid buffers containing primary amines like Tris.[2][18]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[18]

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines.[2]

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated PEG-NHS ester solution to the biomolecule solution. A typical starting molar excess of the PEG linker to the biomolecule is 10:1 to 50:1, which should be optimized for the desired degree of PEGylation.[2]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted PEG linker and byproducts from the PEGylated biomolecule using a suitable purification method such as SEC or dialysis.[16]

G start Start prepare_reagents Prepare Reagents (m-PEG4-CH2COOH, EDC, NHS, Biomolecule, Buffers) start->prepare_reagents activation Activate m-PEG4-CH2COOH with EDC and NHS (15-30 min, RT) prepare_reagents->activation conjugation Conjugate Activated PEG to Biomolecule (2h RT or overnight 4°C) activation->conjugation quenching Quench Reaction (30 min, RT) conjugation->quenching purification Purify PEGylated Biomolecule (SEC or Dialysis) quenching->purification end End purification->end

Caption: General workflow for bioconjugation using m-PEG4-CH2COOH.

Troubleshooting Common Issues in PEGylation
IssuePotential CauseSuggested SolutionReference
Low Conjugation Efficiency Inefficient activation of the PEG-acid.Ensure the correct pH for activation (4.5-6.0). Use fresh EDC/NHS.[2]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[2]
Presence of competing primary amines in the buffer.Use amine-free buffers such as PBS or MES.[2]
Biomolecule Aggregation High molar excess of the PEG linker.Optimize the molar ratio of the PEG linker to the biomolecule.[19]
Suboptimal reaction conditions (pH, temperature).Perform the reaction at a lower temperature (4°C) and ensure the pH is within the optimal range for the biomolecule's stability.[2]
Biomolecule Inactivation Modification of critical amine residues in the active site.Consider site-specific conjugation strategies if available. Optimize the degree of PEGylation to minimize modification of essential residues.
Denaturation during the reaction.Perform the reaction at a lower temperature (4°C).[2]

Conclusion: A Versatile Tool for Advancing Therapeutics and Diagnostics

The m-PEG4-CH2COOH linker stands out as a highly versatile and valuable tool in the field of bioconjugation. Its well-defined structure, hydrophilicity, and reactive carboxylic acid terminus provide researchers with a robust platform for developing next-generation therapeutics and diagnostics. From enhancing the pharmacokinetic profiles of proteins and peptides to enabling the precise construction of ADCs and PROTACs, the applications of this discrete PEG linker are both broad and impactful. By understanding its fundamental properties and employing optimized experimental protocols, scientists can effectively harness the power of m-PEG4-CH2COOH to advance their research and development goals.

References

  • AxisPharm. Application of PEG Linker. [Link]

  • MolecularCloud. PEG Linkers And Their Applications In Different Fields. [Link]

  • Chemsrc. m-PEG4-CH2COOH | CAS#:16024-66-1. [Link]

  • Creative Biolabs. m-PEG4-NHS Ester PEGylation Crosslinker (CAT#: OLY-1023-YS251). [Link]

  • CONICET. mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

Sources

Oligoethylene glycol carboxylic acid fundamental characteristics.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Characteristics of Oligoethylene Glycol Carboxylic Acids

Introduction: The Versatile Building Block

Oligoethylene glycol (OEG) derivatives, and specifically those terminated with a carboxylic acid (OEG-COOH), represent a cornerstone class of molecules in modern biotechnology, drug development, and materials science. Their unique combination of a hydrophilic, biocompatible OEG backbone and a reactive carboxylic acid terminus makes them indispensable tools for researchers. The OEG chain, composed of repeating ethylene glycol units, imparts excellent water solubility and creates a "stealth" effect that can reduce non-specific protein adsorption and minimize immune responses in biological systems.[][2][3] The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a vast array of molecules and surfaces, enabling the precise engineering of complex bioconjugates and functional materials.[4]

This guide provides a comprehensive overview of the fundamental characteristics of OEG-COOH, from synthesis and purification to detailed physicochemical properties and core applications. It is designed to serve as a technical resource for researchers and professionals who seek to leverage these powerful molecules in their work.

Section 1: Synthesis and Purification Strategies

The synthesis of OEG-COOH can be broadly categorized into two main approaches: the direct oxidation of a terminal hydroxyl group or the derivatization of the hydroxyl group with a carboxyl-containing reagent.[5] The choice of method often depends on the desired scale, the required purity, and the nature of the starting OEG material (e.g., monofunctional vs. difunctional).

Synthetic Methodologies

A. Direct Oxidation of Terminal Alcohols: This is a common and direct route to convert the hydroxyl (-OH) group of an OEG into a carboxylic acid (-COOH).

  • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.[6][7] However, these conditions can be harsh and may lead to the cleavage of the ether bonds within the OEG backbone, particularly with longer chains or elevated temperatures.[5][7]

  • Milder, Catalytic Methods: More controlled oxidation can be achieved using catalysts like nitrogen oxide radicals (e.g., TEMPO) in the presence of a co-oxidant like sodium hypochlorite.[5] This method proceeds under milder, alkaline conditions, preserving the integrity of the OEG chain and yielding a more uniform product.[5]

B. Derivatization of Terminal Alcohols: This approach involves a two-step process where the OEG's hydroxyl group is first reacted with a molecule that introduces a protected carboxyl group, followed by deprotection.

  • Reaction with Anhydrides: A common method involves reacting the OEG-OH with succinic anhydride. This opens the anhydride ring and directly attaches a four-carbon chain terminating in a carboxylic acid.

  • Williamson Ether Synthesis: This involves deprotonating the OEG-OH to form an alkoxide, which is then reacted with an alpha-halo ester (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ester group yields the desired OEG-COOH.[6]

Purification Techniques

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents.

  • Extraction: Liquid-liquid extraction is frequently used. For example, after an aqueous oxidation reaction, the product can be extracted into an organic solvent like dichloromethane.[6] Adjusting the pH is key; at low pH, the OEG-COOH is protonated and more soluble in organic solvents, while at high pH, the carboxylate salt is water-soluble, allowing for the removal of non-acidic impurities.

  • Precipitation/Crystallization: The purified OEG-COOH can often be isolated as a solid by precipitation from a solution by adding a non-solvent (e.g., precipitating from dichloromethane with diethyl ether) or by crystallization at low temperatures.[6][8]

  • Chromatography: For high-purity applications, silica gel chromatography can be employed to separate the desired product from impurities based on polarity.[2][9]

Experimental Protocol: Synthesis of OEG-Dicarboxylic Acid via Jones Oxidation

This protocol describes the direct oxidation of an OEG diol to its corresponding dicarboxylic acid using a chromium-based oxidant.

Materials:

  • Oligoethylene glycol diol (e.g., PEG 3400)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (96%)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5g of OEG diol in 25 mL of deionized water containing 8 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Separately, prepare the Jones reagent by dissolving 0.235 g of CrO₃ in 5 mL of water.

  • Slowly add the Jones reagent dropwise to the stirring OEG solution. The color of the solution will change from orange to a green-blue color.

  • Allow the reaction to stir at room temperature for 8 hours.

  • After the reaction is complete, add 25 mL of water to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with three 100 mL portions of dichloromethane.

  • Combine the organic layers and wash them twice with 25 mL of water, followed by two washes with 25 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the OEG-dicarboxylic acid product.[6]

Section 2: Core Physicochemical Properties

The properties of OEG-COOH are a direct result of its amphiphilic nature, combining a polar, flexible backbone with an acidic head group.

  • Structure and Solubility: OEG-COOH consists of a linear polyether backbone, which is highly hydrophilic. This leads to excellent solubility in water and many polar organic solvents.[][5] For shorter OEG chains (1-4 ethylene glycol units), the molecules are completely miscible with water.[10] As the chain length increases, the polymer becomes more solid-like but generally retains its water solubility.[10]

  • Acidity (pKa): The terminal carboxylic acid group is weakly acidic, with a pKa value typically in the range of 3.4 to 4.8.[11] This means that at physiological pH (~7.4), the carboxyl group will be deprotonated and exist as a negatively charged carboxylate (-COO⁻), which is crucial for its role in electrostatic interactions and certain conjugation chemistries.

  • Biocompatibility and Hydrophilicity: The ethylene glycol units are known for their ability to coordinate with water molecules, creating a hydration shell around the molecule. This hydration layer is responsible for the high water solubility and is believed to be the basis for the "stealth" properties that reduce recognition by the immune system and prevent non-specific adsorption of proteins.[][3]

Table 1: Summary of Key Physicochemical Properties
PropertyDescriptionSignificance
Appearance Varies from viscous liquid to waxy solid depending on molecular weight.[10]Affects handling and formulation procedures.
Solubility Highly soluble in water and polar organic solvents (e.g., ethanol, DCM).[][5][10]Enables use in aqueous biological buffers and diverse reaction conditions.
pKa Typically 3.4 - 4.8 for the terminal carboxyl group.[11]Determines the charge state at a given pH, critical for reactivity and interactions.
Hydrophilicity High, due to the polyether backbone.[]Confers biocompatibility and "stealth" properties.
Reactivity Carboxylic acid allows for standard coupling chemistries (e.g., amidation, esterification).[4]Provides a versatile handle for conjugation to biomolecules and surfaces.

Section 3: Essential Characterization Techniques

Confirming the successful synthesis and purity of OEG-COOH is paramount. A combination of spectroscopic techniques is typically employed for full characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for confirming the structure. The spectrum will show a large, characteristic peak around 3.6 ppm corresponding to the repeating -CH₂CH₂O- protons of the ethylene glycol backbone. Protons on the carbon adjacent to the newly formed carboxylic acid will be shifted downfield. For instance, in a PEG-COOH derived from a PEG-OH, the triplet corresponding to the -CH₂-OH protons will be replaced by a new signal, often a singlet or triplet, for the -CH₂-COOH protons around 4.1 ppm.[12] The broad singlet for the acidic -COOH proton can sometimes be observed at a very downfield chemical shift (~12 ppm), though its presence and position can be highly dependent on the solvent and concentration.[13]

    • ¹³C NMR: The carbon spectrum provides definitive evidence of the carboxyl group, with a characteristic peak appearing in the 165-185 ppm region.[13] The carbons of the PEG backbone typically appear around 70 ppm.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR is excellent for identifying functional groups. The successful synthesis of an OEG-COOH is confirmed by the appearance of two key signals:

      • A very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[13]

      • A sharp, strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[13] The broad O-H absorption from the starting alcohol will diminish or disappear, replaced by the characteristic carboxylic acid O-H band.

Workflow: Spectroscopic Characterization of OEG-COOH

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Expected Results OEG_OH Starting Material (OEG-OH) Reaction Oxidation or Derivatization OEG_OH->Reaction OEG_COOH Purified Product (OEG-COOH) Reaction->OEG_COOH FTIR FTIR Analysis OEG_COOH->FTIR Sample Prep NMR NMR Analysis (¹H and ¹³C) OEG_COOH->NMR Sample Prep FTIR_Result Observe: - Broad O-H (2500-3300 cm⁻¹) - Strong C=O (~1710 cm⁻¹) FTIR->FTIR_Result NMR_Result Observe: - ¹H: -CH₂- backbone (~3.6 ppm) - ¹³C: -COOH (~170 ppm) NMR->NMR_Result

Caption: Workflow for the synthesis and subsequent characterization of OEG-COOH using FTIR and NMR spectroscopy.

Section 4: Core Applications & Methodologies

The true power of OEG-COOH lies in its application as a hydrophilic linker. The carboxylic acid group is a gateway to a multitude of conjugation chemistries.

Bioconjugation via Amide Bond Formation

The most common application of OEG-COOH is its conjugation to primary amines (-NH₂) found in proteins, peptides, and other biomolecules to form a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid.

EDC/NHS Coupling Chemistry: The most prevalent method for activating the carboxyl group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation: EDC reacts with the OEG-COOH to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and can be stored or reacted immediately with an amine.

  • Conjugation: The NHS-ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.

Diagram: EDC/NHS Activation and Amine Coupling

G OEG_COOH OEG-COOH Intermediate Reactive O-acylisourea Intermediate OEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHS NHS NHS_Ester Semi-Stable NHS-Ester NHS->NHS_Ester Amine Molecule-NH₂ Final_Product OEG-C(O)NH-Molecule (Stable Amide Bond) Amine->Final_Product Intermediate->NHS_Ester + NHS_Ester->Final_Product +

Sources

An In-depth Technical Guide to the Safe Handling of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a frequently utilized polyethylene glycol (PEG) derivative in research and pharmaceutical development. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related molecules, established laboratory best practices, and toxicological information on oligoethylene glycols and carboxylic acids to offer a robust framework for its safe utilization.

Understanding the Compound: Properties and Applications

This compound, also known by synonyms such as mPEG4-acetic acid and [2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse PEG linker containing a terminal carboxylic acid.[1][2] Its hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, making it a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[3][][5] In ADCs, PEG linkers can improve pharmacokinetics, reduce immunogenicity, and allow for higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload.[][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16024-66-1[1]
Molecular Formula C11H22O7[1]
Molecular Weight 266.29 g/mol [1]
Boiling Point 379.6 °C at 760 mmHg[1]
Density 1.125 g/cm³[1]
Flash Point 137.1 °C[1]

Hazard Assessment and Toxicological Profile

General PEG Toxicity: Polyethylene glycols are generally considered to have low toxicity and are used in a wide range of pharmaceutical and cosmetic applications.[7][8][9] They typically exhibit little to no ocular or dermal irritation and have low acute and chronic toxicities.[7] However, it is important to note that some low molecular weight oligomers of ethylene glycol can exhibit toxicity at high concentrations.[10] The metabolism of ethylene glycol can lead to the formation of toxic metabolites, including glycolic acid and oxalic acid, which can cause metabolic acidosis and renal toxicity.[11][12]

Carboxylic Acid Hazards: The carboxylic acid moiety introduces acidic properties to the molecule. While this short-chain PEG-acid is not expected to be as corrosive as strong mineral acids, it may still cause irritation to the skin, eyes, and respiratory tract, similar to other organic acids.[13]

Inferred Hazard Profile: Based on the available data for related compounds, this compound should be handled as a potential skin and eye irritant. Inhalation of aerosols or dusts should be avoided.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is paramount when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.Essential for protecting the eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly.
Body Protection Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Engineering Controls: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage Protocols

Adherence to strict operational procedures is crucial for minimizing risks and ensuring the integrity of research.

General Handling
  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[13]

  • Ventilation: Ensure adequate ventilation at all times.[13]

  • Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of aerosols and dust.

Storage
  • Container: Store in a tightly sealed, well-labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Inert Atmosphere: For long-term storage, particularly for reactive derivatives, storing under an inert atmosphere of nitrogen or argon is recommended.

Experimental Workflow: A Bioconjugation Case Study

The primary application of this compound is in bioconjugation, where the terminal carboxylic acid is activated to react with primary amines on biomolecules.[1]

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation (In Fume Hood) activation Carboxylic Acid Activation (e.g., with EDC/NHS) reagent_prep->activation conjugation Conjugation Reaction activation->conjugation biomolecule_prep Biomolecule Preparation (Buffer Exchange) biomolecule_prep->conjugation purification Purification of Conjugate (e.g., Chromatography) conjugation->purification analysis Characterization (e.g., Mass Spectrometry) purification->analysis

A typical workflow for a bioconjugation reaction involving this compound.

Protocol: Activation of the Carboxylic Acid for Amine Coupling

  • Preparation: In a chemical fume hood, dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide or Dichloromethane).

  • Activation: Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to form the NHS-activated ester.

  • Work-up: The activated ester can then be used for conjugation with a primary amine-containing biomolecule in an appropriate buffer system.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Neutralize (for acidic spills): For spills of acidic solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Collect: Collect the absorbed or swept material into a labeled, sealed container for proper disposal.

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain neutralize Neutralize (if acidic) contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

A decision-making workflow for responding to a spill of this compound.

Waste Disposal

All waste containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.[15][16][17][18]

  • Segregation: Do not mix with other waste streams unless compatible.

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal Route: Dispose of through a licensed chemical waste disposal contractor. Do not pour down the drain.[15]

Chemical Compatibility

While specific compatibility data is limited, general knowledge of polyethylene glycols and carboxylic acids can inform safe practices.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous reaction.

  • Strong Bases: As a carboxylic acid, it will react with strong bases in a neutralization reaction.

  • Plastics: Polyethylene is generally resistant to dilute and concentrated acids.[19][20] However, it is always advisable to test for compatibility with specific storage containers and labware.

Conclusion

This compound is a valuable tool in modern drug development and research. While it is generally considered to be of low toxicity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

  • Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. Available at: [Link]

  • Li, Q., et al. (2021). [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Semantic Scholar. Available at: [Link]

  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]

  • Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. Available at: [Link]

  • Fruijtier-Pölloth, C. (2005). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. Toxicology, 214(1-2), 1-38. Available at: [Link]

  • Wen, X., et al. (2025). Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge. Allergy, Asthma & Clinical Immunology, 21, 57. Available at: [Link]

  • Suk, J. S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceutics, 16(8), 1088. Available at: [Link]

  • ORLEN. (2022). POLYETHYLENE GLYCOLS Safety Data Sheet. ORLEN. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Available at: [Link]

  • ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. ChemBK. Available at: [Link]

  • Anaphylaxis UK. (n.d.). Allergy to polyethylene glycols (PEGs). Anaphylaxis UK. Available at: [Link]

  • ResearchGate. (n.d.). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. ResearchGate. Available at: [Link]

  • Semantic Scholar. (1993). Final Report on the Safety Assessment of Polyethylene Glycols (PEGs)-6,-8,-32,-75,-150,-14M,-20M. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Available at: [Link]

  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. Available at: [Link]

  • ChemBK. (2024). This compound. ChemBK. Available at: [Link]

  • Agilent. (2025). Polyethylene glycol Standard Safety Data Sheet. Agilent. Available at: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • ResearchGate. (2025). The Toxicology of the Polyethylene Glycols. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Toxicity of topical polyethylene glycol. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Eurofins Discovery. (2024). New FDA Guidance: Screening for Diethylene Glycol and Ethylene Glycol Contamination. Eurofins Discovery. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Available at: [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley. Available at: [Link]

  • Anaphylaxis UK. (n.d.). Allergy to polyethylene glycols. Anaphylaxis UK. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylene Glycol. ATSDR. Available at: [Link]

  • SpillTech. (n.d.). Chemical Compatibility Guide For Polyethylene Items. SpillTech. Available at: [Link]

  • ECHA. (n.d.). Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated. ECHA. Available at: [Link]

  • CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. CP Lab Safety. Available at: [Link]

  • Life in the Fast Lane. (2024). Ethylene Glycol Toxicity. LITFL. Available at: [Link]

  • ISMATEC. (2024). UHMWPE – Chemical Compatibility Chart. ISMATEC. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Cole-Parmer. Available at: [Link]

  • Wikipedia. (n.d.). Ethylene glycol poisoning. Wikipedia. Available at: [Link]

  • Cole-Parmer. (2024). Chemical Compatibility Guide. Cole-Parmer. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a methoxy-terminated polyethylene glycol (mPEG) derivative with a terminal carboxylic acid, is a key building block in bioconjugation, drug delivery systems, and materials science. Its hydrophilic polyether chain enhances solubility and biocompatibility, while the terminal carboxylic acid provides a versatile handle for covalent modification. Accurate structural elucidation and purity assessment are paramount for its successful application. This in-depth guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers and professionals in the field.

While specific experimental spectra for this exact compound are not widely published, this guide will present a comprehensive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from closely related polyethylene glycol derivatives.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the key proton and carbon environments that are distinguishable by NMR spectroscopy.

Caption: Molecular structure of this compound with key carbon atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The proton NMR spectrum of this compound is expected to be dominated by the repeating ethylene glycol units, with distinct signals for the terminal methoxy and carboxymethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H₃-O-~3.38singlet3H
-O- H₂-~3.65triplet2H
-O-(C³⁻⁹ )H₂-CH₂-O-~3.67multiplet16H
-O-C¹⁰ H₂-COOH~4.15singlet2H
-COOH 10-12broad singlet1H

Causality Behind Experimental Choices: The choice of solvent is crucial in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for PEG derivatives, using deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often provides a sharp, well-resolved hydroxyl proton signal that does not shift significantly with concentration.[1][2]

Interpretation:

  • The sharp singlet around 3.38 ppm is characteristic of the terminal methoxy (CH₃O-) protons.

  • The large multiplet signal centered around 3.67 ppm arises from the overlapping signals of the eight methylene groups within the polyethylene glycol backbone. The protons on the methylene group adjacent to the terminal methoxy group (C²) may appear as a distinct triplet around 3.65 ppm.

  • A key diagnostic signal is the singlet expected around 4.15 ppm, corresponding to the methylene protons (C¹⁰) adjacent to the carboxylic acid group. This downfield shift is due to the deshielding effect of the neighboring carbonyl group.

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃-O-)~59.0
(-O-CH₂-)~71.9
C³⁻⁹ (-O-CH₂-CH₂-O-)~70.5
C¹⁰ (-O-CH₂-COOH)~68.5
C¹¹ (-COOH)~171.0

Interpretation:

  • The carbon of the terminal methoxy group (C¹) is expected at approximately 59.0 ppm.

  • The carbons of the polyethylene glycol backbone (C³⁻⁹) will give rise to a strong signal around 70.5 ppm. The carbon adjacent to the terminal methoxy group (C²) will be slightly downfield at around 71.9 ppm.

  • The methylene carbon adjacent to the carboxylic acid (C¹⁰) is anticipated around 68.5 ppm.

  • The carbonyl carbon of the carboxylic acid (C¹¹) will appear significantly downfield, typically around 171.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aliphatic)2950-2850Strong
C=O (Carboxylic Acid)1760-1690Strong, Sharp
C-O (Ether)1150-1085Strong

Interpretation:

  • A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.

  • Strong C-H stretching vibrations from the methylene and methyl groups will be observed in the 2950-2850 cm⁻¹ region.

  • A strong, sharp absorption peak between 1760-1690 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.[3]

  • A prominent and strong C-O stretching band from the multiple ether linkages is expected in the 1150-1085 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion: For this compound (C₁₁H₂₂O₇), the expected exact mass is 266.1365 g/mol .[4] In electrospray ionization (ESI) mass spectrometry, common adducts such as [M+H]⁺ (m/z 267.1438) or [M+Na]⁺ (m/z 289.1257) are anticipated.

Fragmentation Pattern: The fragmentation of polyether chains in mass spectrometry often proceeds via cleavage of the C-O and C-C bonds. A characteristic fragmentation pattern for polyethylene glycols involves the sequential loss of ethylene oxide units (44 Da). For carboxylic acids, common fragmentation includes the loss of H₂O (18 Da) and COOH (45 Da).[5]

M [M+H]⁺ m/z 267 F1 Loss of H₂O m/z 249 M->F1 F2 Loss of CO₂ m/z 223 M->F2 F3 Cleavage of ether linkage (loss of C₂H₄O) M->F3

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

  • Acquisition:

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range (e.g., 100-500).

Conclusion

The spectroscopic characterization of this compound is crucial for verifying its structure and purity. While experimental data may not be readily available in public databases, a thorough understanding of the characteristic spectroscopic features of its functional groups allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a foundational framework for researchers and drug development professionals to interpret the spectroscopic data of this important PEG derivative, ensuring its quality and proper application in their work.

References

  • Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Macromolecules, 23(16), 3710–3716. [Link]

  • Masterson, W. L. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331–4336. [Link]

  • ResearchGate. (2025). Proton NMR characteristics of polyethylene glycol and derivatives. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

The Pivotal Role of PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them.[1] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[2][3] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become one of the most prevalent motifs due to their unique combination of hydrophilicity, biocompatibility, and tunable flexibility.[4][5] This guide provides an in-depth analysis of the role of PEG linkers in PROTAC design, exploring the causal relationships between linker properties and biological outcomes, detailing experimental protocols for evaluation, and summarizing key data to inform rational drug development.

Introduction: The PROTAC Mechanism and the Linker's Central Role

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[6] The PROTAC molecule acts as a bridge, simultaneously binding to a target protein and an E3 ligase to form a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[7]

While ligand selection is foundational, the linker's architecture dictates the geometry and stability of this ternary complex.[8] Its length, composition, and attachment points are not trivial variables but are key parameters that must be optimized to achieve potent and selective protein degradation.[2][9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 cluster_ternary cluster_ternary POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead binding Proteasome 26S Proteasome POI_bound->Proteasome Recognition E3_bound E3 Ligase PROTAC_bound->E3_bound E3 Ligand binding Ub Ubiquitin Ub->POI_bound Tags POI Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->PROTAC   Recycled cluster_ternary->Ub   Ubiquitination

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Physicochemical Properties and Advantages of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units and are among the most common motifs used in PROTACs, along with alkyl chains.[1] Their prevalence is due to a host of favorable properties that address common challenges in PROTAC development.

  • Enhanced Solubility: PROTACs are often large molecules that fall "beyond the rule of five," leading to poor aqueous solubility.[3] The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule, which is beneficial for formulation, in vitro assays, and in vivo bioavailability.[2][10][11]

  • Biocompatibility and Low Immunogenicity: PEG is well-established in bioconjugation for its low toxicity and minimal immunogenicity, making it a safe and reliable component for therapeutic applications.[12]

  • Tunable Length and Flexibility: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand.[1][5] This flexibility can be advantageous, permitting the PROTAC to adopt multiple conformations and increasing the probability of forming a productive ternary complex.[3] This conformational freedom can help overcome steric barriers and facilitate the optimal orientation required for efficient ubiquitination.[13]

The Critical Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a crucial, and often empirical, step in PROTAC development.[6] The distance spanned by the linker directly influences ternary complex formation, stability, and subsequent degradation efficiency.[4][14]

  • Linkers that are too short can introduce steric hindrance, physically preventing the target protein and E3 ligase from coming together effectively to form a stable complex.[4][15][16]

  • Linkers that are too long can also be detrimental. Excessive length and flexibility may lead to a high entropic penalty upon binding, resulting in a less stable or non-productive complex where the ubiquitination sites on the target are not properly positioned relative to the E3 ligase.[3][4][15]

This relationship means that for any given POI-E3 ligase pair, there is an optimal linker length that maximizes degradation. Altering the linker by even a single ethylene glycol unit can dramatically impact potency or even confer selectivity between related protein targets.[1]

Impact on Physicochemical Properties and Permeability

While improving solubility, increasing PEG linker length also increases molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[13][17] However, the relationship is not always linear. The inherent flexibility of PEG linkers may allow them to undergo conformational folding, shielding their polar surface area in the lipophilic environment of the cell membrane, a "chameleonic" behavior that can aid permeability.[18][19] Ultimately, a balance must be struck between the hydrophilicity needed for solubility and the properties required for efficient cellular uptake.[17][20]

Data Summary: Linker Length vs. Degradation Potency

The following table summarizes representative data from preclinical studies, illustrating the profound effect of PEG linker length on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting Bruton's tyrosine kinase (BTK).

PROTAC CompoundLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BTK PROTAC 1 3-unit PEG1315.8>95
BTK PROTAC 2 4-unit PEG168.7>95
BTK PROTAC 3 5-unit PEG194.9>95
BTK PROTAC 4 6-unit PEG2225.1~85
Data adapted from a representative study on BTK PROTACs to illustrate the principle of linker optimization.[16]

As the data shows, there is a clear optimal linker length (in this case, a 5-unit PEG chain) that results in the highest potency. Both shorter and longer linkers lead to a decrease in degradation efficiency, highlighting the necessity of empirical validation.

Experimental Workflow and Key Protocols

The evaluation of a newly synthesized PROTAC library with varying PEG linker lengths follows a standardized workflow to determine efficacy and mechanism of action.

Experimental_Workflow start Design & Synthesis of PROTAC Library (Varying PEG Lengths) cell_culture Cell Culture & Treatment (Dose-Response & Time-Course) start->cell_culture lysis Cell Lysis & Protein Quantification (e.g., BCA Assay) cell_culture->lysis viability Cell Viability Assay (e.g., MTS/MTT) Assess Cytotoxicity cell_culture->viability Parallel Assay western Western Blot Analysis lysis->western quant Densitometry & Data Analysis (Calculate DC₅₀ & Dₘₐₓ) western->quant validation Mechanism Validation (e.g., Proteasome Inhibitor Rescue) quant->validation lead Lead PROTAC Identification quant->lead

Caption: A typical experimental workflow for PROTAC evaluation and optimization.

Protocol: Western Blot for Target Protein Degradation

This protocol provides a self-validating method to quantify the reduction of a target protein following PROTAC treatment.[9][16]

Objective: To determine the DC₅₀ and Dₘₐₓ of PROTACs with varying PEG linker lengths.

Materials:

  • Cell line expressing the target protein.

  • PROTACs of interest, dissolved in DMSO.

  • Cell culture medium, PBS, and trypsin.

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Seeding & Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of each PROTAC construct in fresh culture medium. Treat the cells with this range of concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).

    • Crucial Control: Include a vehicle-only control (e.g., DMSO at the highest concentration used) to serve as the baseline (0% degradation).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (containing the soluble proteins).

    • Determine the protein concentration of each sample using a BCA assay. This step is essential to ensure equal protein loading in the next step.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil for 5-10 minutes.

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane thoroughly with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control and Data Analysis:

    • Self-Validation Step: Strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., GAPDH). This confirms that any observed decrease in the target protein is due to degradation and not unequal sample loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each treatment relative to the vehicle control. Plot the data using non-linear regression to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Disadvantages and Challenges

Despite their advantages, PEG linkers are not without potential drawbacks:

  • Metabolic Instability: The ether bonds in PEG linkers can be susceptible to metabolic cleavage in vivo, which could lead to reduced efficacy.[2]

  • The "Hook Effect": While not unique to PEG linkers, their flexibility can sometimes contribute to the "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[13][18] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex, thus inhibiting degradation.[13]

Conclusion and Future Perspectives

PEG linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit for optimizing drug candidates.[21] Their inherent hydrophilicity, biocompatibility, and synthetic tractability provide a robust starting point for addressing the physicochemical challenges associated with these large molecules.[4][11] The central lesson from extensive research is that the linker is an active and critical modulator of PROTAC activity.[3] The systematic variation of PEG linker length is a fundamental strategy to fine-tune the formation of the ternary complex, directly impacting degradation potency and efficacy.[16]

Future innovations will likely focus on developing more sophisticated linkers that combine the favorable properties of PEG with more rigid or functional elements to gain finer control over ternary complex conformation, improve metabolic stability, and further enhance the drug-like properties of next-generation protein degraders.[1][21]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved from [Link]

  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PROTACs with linkers optimised to improve physical properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Gabizon, R., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Wispelaere, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2020). SLAS Discovery. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid from bis[2-(2-hydroxyethoxy)ethyl] ether.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid from Tetraethylene Glycol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a derivative of tetraethylene glycol, is a valuable short-chain polyethylene glycol (PEG) linker molecule. Its terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and small molecule drugs, while the hydrophilic polyether chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] This document provides a comprehensive guide to the synthesis of this important building block, starting from the readily available primary diol, bis[2-(2-hydroxyethoxy)ethyl] ether (tetraethylene glycol). We present a comparative analysis of viable oxidative strategies and deliver a detailed, field-proven protocol for a modern, efficient, and high-yield catalytic oxidation method. This guide is designed to be a self-validating system, incorporating in-depth procedural details, characterization benchmarks, and troubleshooting advice to ensure reproducible success.

Introduction: Strategic Importance of PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, or "PEGylation," is a cornerstone strategy in drug development. It serves to increase the hydrodynamic radius of therapeutic molecules, thereby reducing renal clearance and extending circulatory half-life. Furthermore, the hydrophilic PEG chain can mask epitopes, reducing immunogenicity, and improve the aqueous solubility of hydrophobic drugs. Mono-functionalized short-chain PEGs, such as this compound, are critical reagents in this field, enabling precise, site-specific modification of biomolecules. The synthesis of this reagent from its corresponding diol involves the selective oxidation of one primary alcohol to a carboxylic acid.

Comparative Analysis of Synthetic Strategies

The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like tetraethylene glycol, several methods are viable, each with distinct advantages and disadvantages.

Strategy 1: Jones Oxidation

The Jones oxidation is a classic and powerful method for oxidizing primary alcohols directly to carboxylic acids.[3][4] The reagent, typically chromium trioxide (CrO₃) dissolved in aqueous sulfuric acid and acetone, is inexpensive and the reaction is often rapid and high-yielding.[5][6]

  • Mechanism: The reaction proceeds through the formation of a chromate ester. The intermediate aldehyde is hydrated in the aqueous acidic medium to a gem-diol, which is subsequently oxidized to the final carboxylic acid.[3][6]

  • Advantages: Cost-effective, potent, and generally provides high yields.[6]

  • Disadvantages: The primary drawback is the use of stoichiometric quantities of chromium(VI), which is highly toxic and carcinogenic. This poses significant health risks and creates hazardous waste that requires specialized disposal, deterring its use in modern and scale-up applications.[5]

Strategy 2: TEMPO-Mediated Catalytic Oxidation

A more contemporary and environmentally benign approach utilizes the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst. The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[7] This system is highly selective for primary alcohols.

  • Mechanism: The TEMPO catalyst is oxidized to the active N-oxoammonium species, which then oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized by the stoichiometric co-oxidant to complete the catalytic cycle. The intermediate aldehyde is hydrated and subsequently oxidized again via the same catalytic cycle to the carboxylic acid.[7][8]

  • Co-oxidant Systems:

    • Anelli Protocol: Employs sodium hypochlorite (NaOCl, bleach) as the terminal oxidant. While effective, it can lead to undesired chlorinated byproducts with sensitive substrates.[7]

    • Zhao Protocol: An improvement on the Anelli method, this system uses catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂).[9] This combination is highly efficient, minimizes side reactions, and provides excellent yields of the carboxylic acid, making it the recommended strategy for this synthesis.[10]

Recommended Protocol: TEMPO/NaOCl/NaClO₂ (Zhao) Oxidation

This protocol is optimized for the selective oxidation of one terminal hydroxyl group of tetraethylene glycol to a carboxylic acid.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Bis[2-(2-hydroxyethoxy)ethyl] ether (TEG)≥99%Sigma-AldrichStarting material
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)98%Sigma-AldrichCatalyst
Sodium Chlorite (NaClO₂)80% Technical GradeAcros OrganicsStoichiometric oxidant
Sodium Hypochlorite (NaOCl)10-15% solutionSigma-AldrichCatalytic co-oxidant
Sodium Phosphate Monobasic (NaH₂PO₄)ACS ReagentFisher ScientificBuffer component
Acetonitrile (MeCN)HPLC GradeVWRReaction solvent
Dichloromethane (DCM)ACS ReagentFisher ScientificExtraction solvent
Sodium Sulfite (Na₂SO₃)Anhydrous, ACSSigma-AldrichQuenching agent
Sodium Sulfate (Na₂SO₄)Anhydrous, ACSFisher ScientificDrying agent
Hydrochloric Acid (HCl)2 M solutionLab PreparedFor acidification
Deionized Water (DI H₂O)--Solvent and wash
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • pH paper or pH meter.

Step-by-Step Experimental Procedure

Reaction Setup:

  • In a 500 mL three-neck round-bottom flask, dissolve tetraethylene glycol (19.4 g, 100 mmol) and TEMPO (0.16 g, 1 mmol) in acetonitrile (100 mL).

  • In a separate beaker, prepare a buffer solution by dissolving sodium phosphate monobasic (5.52 g, 46 mmol) in DI water (50 mL). Add this buffer to the reaction flask.

  • Cool the reaction mixture to 10-15 °C using an ice-water bath.

Oxidation: 4. In a separate flask, prepare the oxidant solution by dissolving sodium chlorite (13.6 g, 120 mmol, 80% purity) in DI water (50 mL). 5. Slowly add the sodium chlorite solution to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 25 °C. 6. Add a small portion of the sodium hypochlorite solution (approx. 0.5 mL of 10-15% solution) to initiate the reaction. A slight exotherm and a color change to yellow/orange should be observed. 7. Continue to add the remaining sodium hypochlorite solution (total of ~5 mL, ~7.5 mmol) dropwise via the dropping funnel over 1-2 hours. Monitor the temperature closely, ensuring it does not exceed 35 °C. 8. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Work-up and Purification: 9. Cool the reaction mixture to 10 °C in an ice bath. 10. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears and the solution becomes colorless. 11. Adjust the pH of the aqueous solution to ~8.5 with 2 M NaOH to keep the product in its carboxylate salt form. 12. Transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove unreacted starting material and non-polar impurities. Discard the organic layers. 13. Acidify the aqueous layer to pH 2-3 with 2 M HCl. The product is now in its carboxylic acid form. 14. Extract the product from the acidified aqueous layer with dichloromethane (4 x 75 mL). 15. Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 16. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a viscous oil.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Dissolve TEG & TEMPO in MeCN/Buffer Cool 2. Cool to 10-15°C Setup->Cool Add_Oxidant 3. Add NaClO2 then Catalytic NaOCl Cool->Add_Oxidant Stir 4. Stir at RT (4-6 hours) Add_Oxidant->Stir Quench 5. Quench with Na2SO3 Stir->Quench Reaction Complete Base_Wash 6. Basify (pH 8.5) & Wash with DCM Quench->Base_Wash Acidify 7. Acidify (pH 2-3) Base_Wash->Acidify Extract 8. Extract with DCM Acidify->Extract Dry_Concentrate 9. Dry & Concentrate Extract->Dry_Concentrate Characterize 10. Characterize via NMR, IR, Titration Dry_Concentrate->Characterize Final Product

Caption: Overall workflow for the synthesis of this compound.

Simplified TEMPO Catalytic Cycle

G cluster_reactants TEMPO_H TEMPO-H (Hydroxylamine) TEMPO TEMPO (Radical) TEMPO_H->TEMPO Re-oxidation Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium Oxidation CoOxidant_Reduced Co-oxidant (Reduced) TEMPO->CoOxidant_Reduced Oxoammonium->TEMPO_H Reduction Alcohol R-CH2OH Oxoammonium->Alcohol Aldehyde R-CHO Aldehyde->TEMPO_H Acid R-COOH CoOxidant Co-oxidant (NaClO2/NaOCl) CoOxidant->TEMPO_H

Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Characterization and Quality Control

A successful synthesis must be validated by thorough analytical characterization to confirm the structure and purity of the final product.

Analysis MethodExpected Result
¹H-NMR (CDCl₃)A characteristic singlet appearing around δ 4.15 ppm corresponding to the two protons on the carbon adjacent to the newly formed carboxylic acid (-O-CH₂ -COOH). The complex multiplet of the remaining PEG backbone protons should appear between δ 3.4-3.9 ppm.[11]
FT-IR (neat film)A strong, broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. A sharp, strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.[12]
Acid-Base Titration Titration with a standardized NaOH solution can determine the equivalent weight and confirm the presence of approximately one carboxylic acid group per molecule.[11] This is a quantitative measure of conversion.
Expected Yield 85-95%

Safety and Handling

  • Sodium Chlorite (NaClO₂): Strong oxidizer. Do not mix directly with acids or organic materials in concentrated form.

  • Sodium Hypochlorite (NaOCl): Corrosive and an oxidant. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Troubleshooting

IssueProbable CauseSuggested Solution
Reaction does not start/is slow Insufficient initiation; low temperature; degraded NaOCl solution.Add a small amount of fresh NaOCl. Allow the reaction temperature to rise to 20-25 °C. Use a fresh bottle of NaOCl.
Low Yield Incomplete reaction; inefficient extraction.Monitor reaction to completion via TLC. Perform additional extractions (5-6 times) from the acidified aqueous layer, as PEG-acids can have some water solubility.
Product contaminated with TEG Incomplete reaction; inefficient basic wash.Ensure the reaction goes to completion. During work-up, ensure the pH is >8.5 before the initial DCM wash to keep the product salt in the aqueous phase.
Formation of chlorinated byproducts Excess NaOCl; localized high concentration of oxidant.Adhere to the catalytic amount of NaOCl specified. Ensure slow, dropwise addition of the hypochlorite solution with vigorous stirring to prevent localized concentration spikes.

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(8), 2564–2566. [Link]

  • Galli, C., & Gentili, P. (2004). TEMPO-Mediated Oxidations. Comprehensive Organic Functional Group Transformations II, 2, 803-838. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Liu, R., Liang, L., & Liu, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 72(2), 619-622. [Link]

  • Wikipedia. (2023). Jones oxidation. Retrieved from [Link]

  • Rafiee, M., Konz, Z. M., Graaf, M. D., Koolman, H. F., & Stahl, S. S. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis, 8(7), 6738–6744. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

  • ResearchGate. (2017). How could I purify PEG conjugated Products? Retrieved from [Link]

  • Harris, J. M., & Kozlowski, A. (2006). A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. Synthetic Communications, 36(15), 2175-2180. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

  • Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]

  • Gehrig, D., Fackler, P., Zorn, M., Ehlert, S., Liggieri, S., Thakkar, D., ... & van der Meulen, J. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 32(17), 4243-4252. [Link]

Sources

Application Notes & Protocols: Leveraging 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the effective use of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) linker, in bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed step-by-step protocols for covalent conjugation to biomolecules, and outlines robust methods for the purification and characterization of the resulting conjugates. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to achieve reproducible, high-quality bioconjugates for applications ranging from therapeutic development to advanced diagnostics.

Introduction: The Strategic Advantage of a Discrete PEG Linker

This compound is a monodisperse PEG derivative featuring a terminal carboxylic acid.[1][2] Unlike polydisperse polymers, which have a range of molecular weights, this discrete PEG (dPEG®) linker possesses a precise, single chemical structure.[3][4] This structural homogeneity is critical for the synthesis of bioconjugates where batch-to-batch consistency and well-defined stoichiometry are paramount, particularly in therapeutic applications like antibody-drug conjugates (ADCs).[4][5]

The integration of this hydrophilic PEG spacer into bioconjugates imparts several highly desirable properties:

  • Enhanced Aqueous Solubility: The PEG chain can significantly improve the solubility of hydrophobic molecules, facilitating their use in physiological buffer systems.[6][7]

  • Improved Pharmacokinetics: PEGylation is a proven strategy to increase the in-vivo half-life of therapeutic molecules by increasing their hydrodynamic radius, thereby reducing renal clearance.[4][7]

  • Reduced Immunogenicity and Toxicity: The biocompatible PEG chain can shield the conjugated biomolecule from recognition by the immune system and reduce non-specific interactions, potentially lowering both immunogenicity and off-target toxicity.[3][5][7]

  • Flexible Spacer Arm: The 14-atom chain provides a flexible spacer that separates the conjugated molecules, which can be crucial for preserving the biological activity of proteins or enabling a payload to reach its target.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 16024-66-1[1][8]
Molecular Formula C₁₁H₂₂O₇[1][8]
Molecular Weight 266.29 g/mol [1][9]
Appearance Colorless to slightly yellow liquid/powder[9]
pKa ~3.39 (Predicted)[1][9]
Solubility Soluble in water and polar organic solvents (DMSO, DMF)[2]

The Chemistry of Conjugation: Activating the Carboxylic Acid

The terminal carboxylic acid of the PEG linker is the reactive handle for conjugation. However, it is not inherently reactive towards the primary amines (e.g., the N-terminus or lysine side chains) found on biomolecules.[10] Covalent linkage requires the activation of the carboxyl group to form a more reactive species that is susceptible to nucleophilic attack by the amine. The most robust and widely adopted method for this is the carbodiimide-mediated coupling reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

This reaction proceeds in two primary stages:

  • Carboxyl Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][13] This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to facilitate the reaction while minimizing premature hydrolysis of the intermediate.[11]

  • NHS Ester Formation & Amination: To combat the instability of the O-acylisourea intermediate, NHS is added. It rapidly reacts with the intermediate to form a semi-stable NHS ester.[11][14] This amine-reactive ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, increasing the overall efficiency of the conjugation.[13] The NHS ester then reacts efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable, covalent amide bond.[10][14]

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: Stabilization & Conjugation (pH 7.2-8.5) Carboxyl PEG-COOH Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC NHS_Ester PEG-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS Conjugate PEG-Amide-Biomolecule (Stable Conjugate) NHS_Ester->Conjugate + Biomolecule-NH₂ Amine Biomolecule-NH₂

EDC/NHS conjugation mechanism.

Experimental Protocols

The following protocols provide a detailed methodology for conjugating this compound to an amine-containing biomolecule, such as a protein or antibody.

Protocol 1: Two-Step Conjugation to a Protein

This two-step method is preferred as it minimizes the risk of protein-protein crosslinking by activating the PEG linker separately before introducing it to the target protein.[15]

A. Materials and Reagents

  • This compound

  • Target Protein (e.g., Antibody, Enzyme)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[15]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., SEC column, dialysis cassette)

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[13]

    • Prepare a 10 mg/mL stock solution of the PEG-acid in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Prepare the target protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of PEG-Carboxylic Acid:

    • In a microcentrifuge tube, combine the PEG-acid stock solution with Activation Buffer.

    • Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. The molar ratio is key to success; a starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the PEG-acid.

    • Incubate the reaction for 15-30 minutes at room temperature. This converts the carboxylic acid to the Sulfo-NHS ester.

  • Conjugation to the Target Protein:

    • Add the activated PEG-Sulfo-NHS ester solution from the previous step directly to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[10]

    • Incubate for 15 minutes at room temperature. This step deactivates any remaining unreacted PEG-Sulfo-NHS ester by reacting it with the primary amine in the quenching buffer, preventing non-specific modifications during storage or purification.

  • Purification and Storage:

    • Proceed immediately to the purification step (Section 4) to remove unreacted linker and coupling reagents.

    • Store the purified bioconjugate in a suitable buffer, often containing a cryoprotectant like glycerol, at -20°C or -80°C.

Table 2: Summary of Recommended Reaction Parameters
ParameterRecommended RangeRationale
Activation pH 5.0 - 6.0Optimal for EDC-mediated carboxyl activation; minimizes hydrolysis.[11]
Conjugation pH 7.2 - 8.5Ensures primary amines on the protein are deprotonated and nucleophilic.[10][14]
Molar Ratios
(EDC:PEG-Acid)2:1 to 10:1Ensures efficient activation of the carboxylic acid.
(Sulfo-NHS:PEG-Acid)5:1 to 20:1Stabilizes the activated intermediate, improving reaction efficiency.[11]
(Linker:Protein)5:1 to 50:1Drives the reaction forward; must be optimized to achieve desired degree of labeling.
Temperature 4°C to 25°CRoom temperature is faster; 4°C may be better for preserving protein stability.
Reaction Time 1 - 4 hours (RT) or 4 - 16 hours (4°C)Must be optimized based on the reactivity of the target protein.

Purification of the Bioconjugate

Effective purification is a critical step to remove excess reagents (PEG linker, EDC, NHS) and unconjugated biomolecules, which is essential for accurate characterization and downstream applications.[16] The choice of method depends on the scale of the reaction and the properties of the conjugate.[17]

Purification_Workflow Start Crude Reaction Mixture (Conjugate, Excess Linker, Reagents) SEC Size Exclusion Chromatography (SEC) Start->SEC Dialysis Dialysis / Ultrafiltration Start->Dialysis IEX Ion Exchange Chromatography (IEX) Start->IEX End Purified Bioconjugate SEC->End Dialysis->End IEX->End

Common bioconjugate purification workflows.
Table 3: Comparison of Common Purification Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).High resolution; effectively separates large conjugates from small, unreacted linkers and reagents.[17]Can lead to sample dilution; may be time-consuming.[17]High-purity applications and analytical assessment of aggregation.
Dialysis / Ultrafiltration Separation using a semi-permeable membrane with a defined Molecular Weight Cutoff (MWCO).Simple, inexpensive, and good for buffer exchange.[17]Slow process; may not be effective if MWCO is close to the linker size; potential for sample loss.[17]Buffer exchange and removal of small molecule impurities from large protein conjugates.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.High capacity; can separate conjugates with different degrees of labeling if the linker alters the protein's pI.[16][18]Requires optimization of buffer pH and salt gradients.Purifying conjugates where the charge is significantly altered post-modification.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity.[17]May require organic solvents that can denature proteins.Analysis and purification of smaller, more robust bioconjugates like peptides.

Characterization of the Final Bioconjugate

After purification, the bioconjugate must be thoroughly characterized to confirm successful conjugation, determine the degree of labeling (DOL), and assess purity and integrity.[19] A multi-technique approach is strongly recommended.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple, qualitative method to confirm conjugation. The attachment of PEG linkers will cause a noticeable increase in the apparent molecular weight of the protein, resulting in a shift to a higher position on the gel compared to the unmodified protein.[19]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide the most accurate assessment of conjugation.[16] Intact mass analysis can confirm the mass of the final conjugate and reveal the distribution of species (e.g., proteins with 1, 2, 3, or more linkers attached), allowing for a precise calculation of the average DOL.[20]

  • Chromatography (HPLC/UPLC):

    • SEC-HPLC is used to quantify the level of aggregation in the final product and confirm purity.[21]

    • Hydrophobic Interaction Chromatography (HIC) is particularly useful for analyzing ADCs, as it can often resolve species with different drug-to-antibody ratios (DARs).[19]

  • Peptide Mapping (LC-MS/MS): For a detailed structural understanding, the bioconjugate can be proteolytically digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS. This powerful technique can identify the specific amino acid residues (e.g., which lysines) that have been modified.[20]

Conclusion

The use of this compound offers a reliable and effective method for producing well-defined bioconjugates with enhanced physicochemical properties. By leveraging the robust and well-characterized EDC/NHS coupling chemistry, researchers can covalently attach this discrete PEG linker to a wide variety of biomolecules. The success of any bioconjugation strategy, however, relies not only on the reaction itself but also on meticulous purification and comprehensive characterization. The protocols and principles outlined in this guide provide a solid foundation for scientists to develop and validate their bioconjugation workflows, paving the way for innovations in therapeutics, diagnostics, and beyond.

References

  • ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry. Available at: [Link]

  • Technology Networks. Overview of PEG Linkers & Their Applications. Available at: [Link]

  • Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions. Available at: [Link]

  • ACS Publications. Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Available at: [Link]

  • AxisPharm. Application of PEG Linker. Available at: [Link]

  • Creative Biolabs. What are PEG Linkers?. Available at: [Link]

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • PMC. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Available at: [Link]

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Royal Society of Chemistry. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]

  • BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available at: [Link]

  • ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs... Available at: [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A)... Available at: [Link]

  • ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry. Available at: [Link]

  • P&S Chemicals. Product information, this compound. Available at: [Link]

  • ChemBK. 2,5,8,11,14-Pentaoxahexadecan-16-ol. Available at: [Link]

Sources

The Versatility of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Advanced Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of PEGylation in Modern Therapeutics

In the landscape of advanced drug delivery, the modification of therapeutic molecules and delivery vehicles with polyethylene glycol (PEG), a process known as PEGylation, stands as a cornerstone technology. This hydrophilic, biocompatible, and non-immunogenic polymer has revolutionized the pharmaceutical sciences by addressing critical challenges in drug stability, solubility, and pharmacokinetics. At the heart of this technology are heterobifunctional PEG linkers, which serve as molecular bridges to covalently attach PEG chains to drugs, proteins, or nanoparticle surfaces. Among these, 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a monodisperse PEG derivative with a terminal carboxylic acid, offers a versatile platform for the development of sophisticated drug delivery systems. This guide provides an in-depth exploration of the applications of this specific PEG linker, complete with detailed protocols and expert insights to empower researchers in their quest for more effective and targeted therapies.

Physicochemical Properties of this compound

This compound, also known by various synonyms including m-PEG4-CH2COOH and Methyl-PEG4-acetic acid, is a well-defined molecule with a specific chain length, which is crucial for reproducibility in drug delivery formulations.[1][2] Its structure consists of a short chain of five ethylene glycol units capped with a methyl ether at one end and a carboxylic acid at the other. This amphiphilic nature, with a hydrophilic PEG chain and a reactive carboxyl group, is key to its utility.

PropertyValueSource
Molecular Formula C11H22O7[1]
Molecular Weight 266.29 g/mol [1]
Appearance Colorless to slightly yellow powder or liquid[3]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; insoluble in water[3]
pKa ~3.39 ± 0.10 (Predicted)[2]

The terminal carboxylic acid is the workhorse of this molecule, enabling its conjugation to primary amines on therapeutic agents or delivery platforms through the formation of a stable amide bond.[3][4] This reaction is typically facilitated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[4]

Core Applications in Drug Delivery

The unique properties of this compound lend it to a variety of applications in drug delivery, primarily centered around its role as a hydrophilic linker.

Surface Modification of Nanoparticles and Liposomes

Coating nanoparticles and liposomes with a hydrophilic layer of PEG is a widely adopted strategy to create "stealth" delivery systems.[5] This PEG shield sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[5] The result is a significantly prolonged systemic circulation time, which increases the likelihood of the nanocarrier reaching its target tissue.[5]

The carboxylic acid terminus of this compound allows for its covalent attachment to the surface of nanoparticles that are functionalized with primary amines.[5] This is a common feature of various nanocarriers, including silica nanoparticles, iron oxide nanoparticles, and polymeric nanoparticles.[6]

Workflow for Nanoparticle Surface Modification:

G cluster_0 Activation of PEG Linker cluster_1 Conjugation to Nanoparticle cluster_2 Purification and Characterization A This compound B EDC/NHS in MES Buffer (pH 6.0) A->B Reaction C Activated NHS-ester of PEG Linker B->C Formation D Amine-functionalized Nanoparticle E Coupling in PBS (pH 7.4) D->E Addition of Activated Linker F PEGylated Nanoparticle E->F Formation of Amide Bond G Quenching and Washing F->G Post-reaction H Characterization (DLS, Zeta Potential) G->H Analysis

Caption: Workflow for attaching the PEG linker to amine-functionalized nanoparticles.

Synthesis of Drug-Conjugates

Direct conjugation of small molecule drugs to this compound can improve their solubility and pharmacokinetic profile. For drugs that possess a primary amine, such as the widely used chemotherapeutic doxorubicin, a stable amide linkage can be formed with the PEG linker's carboxylic acid.[7][8] This approach can reduce the non-specific toxicity of the drug and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9]

Development of Proteolysis-Targeting Chimeras (PROTACs)

A burgeoning area of drug discovery is the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][10] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's length and composition are critical for the PROTAC's efficacy. This compound is utilized as a PEG-based linker in the synthesis of PROTACs to improve their solubility and cell permeability.[3][10]

General Structure of a PROTAC:

PROTAC POI_Ligand Target Protein Ligand Binds to Protein of Interest Linker This compound Provides solubility and optimal spacing POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Recruits E3 Ubiquitin Ligase Linker->E3_Ligand

Caption: Schematic of a PROTAC molecule with the PEG linker.

Detailed Application Protocols

The following protocols are provided as a guide for the use of this compound in common drug delivery applications. Researchers should optimize these protocols for their specific molecules and nanoparticles.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This two-step protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to amine-functionalized nanoparticles.[5]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units with appropriate molecular weight cutoff (MWCO)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in MES buffer to a final concentration of 10 mg/mL.

  • Freshly prepare stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO. Note: EDC and NHS are moisture-sensitive.

  • In a reaction tube, add the this compound solution.

  • Add a 5 to 10-fold molar excess of EDC and NHS from their stock solutions to the PEG linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Add the freshly prepared NHS-activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh PBS. The centrifugation speed and time will depend on the nanoparticle size and density.

  • After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

Characterization:

  • Hydrodynamic Diameter and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An increase in hydrodynamic diameter and a low PDI are indicative of successful PEGylation and a monodisperse sample.[10]

  • Zeta Potential: Measure using Electrophoretic Light Scattering (ELS). A shift in the zeta potential towards neutral is expected after successful PEGylation.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the amide bond by observing the characteristic amide I and II bands.

  • Thermogravimetric Analysis (TGA): Quantify the amount of PEG grafted onto the nanoparticle surface.

ParameterBefore PEGylationAfter PEGylation
Hydrodynamic Diameter (nm) Variable (e.g., 100-200)Increase of 10-30 nm
Zeta Potential (mV) Positive or Negative (e.g., +30 or -30)Shift towards neutral (e.g., -5 to +5)
PDI < 0.2< 0.2
Protocol 2: Synthesis of a this compound-Doxorubicin Conjugate (Generalized)

This protocol outlines a general procedure for the conjugation of doxorubicin to this compound.

Materials:

  • Doxorubicin hydrochloride

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Dissolve doxorubicin hydrochloride in anhydrous DMF and add a slight molar excess of TEA to neutralize the hydrochloride and free the primary amine.

  • In a separate flask, dissolve this compound, EDC, and NHS in anhydrous DMF. A 1.2-fold molar excess of the PEG linker, EDC, and NHS relative to doxorubicin is a reasonable starting point.

  • Stir the PEG linker activation mixture at room temperature for 30 minutes.

  • Add the doxorubicin solution to the activated PEG linker solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere and protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.

  • Lyophilize the dialyzed solution to obtain the purified this compound-doxorubicin conjugate as a red powder.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirm the covalent conjugation by observing the appearance of characteristic peaks from both the PEG linker and doxorubicin, and the disappearance of the starting material peaks.

  • Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the successful coupling.[8]

  • UV-Vis Spectroscopy: Monitor the characteristic absorbance of doxorubicin to quantify the drug concentration.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined structure, coupled with the established and robust chemistry of its terminal carboxylic acid, provides a reliable means to introduce the beneficial properties of PEGylation to a wide array of therapeutic molecules and nanocarriers. From creating "stealth" nanoparticles that evade the immune system to enhancing the solubility and pharmacokinetics of potent small molecule drugs and enabling the synthesis of next-generation protein degraders, the applications of this linker are both broad and impactful. As the field of nanomedicine continues to evolve, the demand for precisely engineered linkers like this compound will undoubtedly grow, paving the way for the development of safer and more effective therapies.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Characterization of Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

  • MDPI. (n.d.). Development of Stimuli-Responsive Polymeric Nanomedicines in Hypoxic Tumors and Their Therapeutic Promise in Oral Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physicochemical characterization of drug nanocarriers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of nanoparticle size, shape, and zeta potential on drug delivery. Retrieved from [Link]

  • MDPI. (n.d.). Combining Dextran Conjugates with Stimuli-Responsive and Folate-Targeting Activity: A New Class of Multifunctional Nanoparticles for Cancer Therapy. Retrieved from [Link]

  • Semantic Scholar. (2023, July 21). Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Particle size distribution and zeta potential analysis by DLS study. Notes. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2011, December 8). Characterization and anti-tumor activity of chemical conjugation of doxorubicin in polymeric micelles (DOX-P) in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 21). Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of m-PEG4-CH2COOH in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC molecule is comprised of three distinct components: a ligand that selectively binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[5][6][7]

The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5][8] Its length, rigidity, and chemical makeup influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

Among the diverse array of linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone of modern PROTAC design.[8][9][] PEG chains, particularly discrete PEG (dPEG®) linkers with a defined number of repeating units, offer several distinct advantages.[5][8][9] The inherent hydrophilicity of the PEG motif can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a crucial factor for bioavailability and in vivo efficacy.[1][8][9][11][12]

This guide focuses specifically on m-PEG4-CH2COOH , a monofunctional, discrete PEG4 linker terminating in a carboxylic acid. This linker provides a balance of flexibility and hydrophilicity, with a well-defined length that is often optimal for facilitating productive ternary complex formation.[12] The terminal carboxylic acid serves as a versatile chemical handle for conjugation, typically via the formation of a stable amide bond with an amine-functionalized ligand (either for the POI or the E3 ligase).[12][13]

Physicochemical Properties of m-PEG4-CH2COOH

A thorough understanding of the linker's properties is essential for reaction setup, characterization, and predicting the behavior of the final PROTAC conjugate.

PropertyValueSource
Chemical Name 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid[14]
CAS Number 16024-66-1[15][16]
Molecular Formula C11H22O7[16]
Molecular Weight 266.29 g/mol [16]
Appearance Colorless to pale yellow liquid or oil[14]
Solubility Soluble in water and most organic solvents (e.g., DMF, DMSO, DCM)[14]
Reactivity The terminal carboxylic acid is reactive towards amines upon activation[13]

General Synthesis Strategy & Workflow

The synthesis of a PROTAC using m-PEG4-CH2COOH typically follows a modular, stepwise approach. The core of the synthesis is a standard amide coupling reaction, which requires the activation of the linker's carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[17][18]

The general workflow can be visualized as follows:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: (If necessary) Second Coupling Linker m-PEG4-CH2COOH Activator Coupling Reagent (e.g., HATU, EDC/NHS) ActivatedLinker Activated Ester Intermediate (e.g., O-acylisourea) Linker->ActivatedLinker + Activator, Base AmineLigand Amine-functionalized Ligand (POI or E3 Ligase) ActivatedLinker->AmineLigand Couple Intermediate Ligand-Linker Conjugate SecondLigand Second Ligand Intermediate->SecondLigand Couple ActivatedLinker_ref Activated Ester Intermediate FinalPROTAC Final PROTAC Molecule Intermediate_ref Ligand-Linker Conjugate

Caption: General workflow for PROTAC synthesis using m-PEG4-CH2COOH.

This process involves two key stages:

  • Activation: The carboxylic acid of m-PEG4-CH2COOH is converted into a more reactive intermediate.[17][18]

  • Coupling: This activated intermediate readily reacts with an amine on one of the binding ligands (for the POI or E3 ligase) to form a stable amide bond.[12][17]

The choice of which ligand to couple first depends on the overall synthetic strategy, the stability of the ligands, and the presence of other reactive functional groups.

Detailed Synthesis Protocol: Amide Coupling

This protocol describes a representative, one-pot procedure for coupling m-PEG4-CH2COOH to an amine-containing ligand (referred to as Ligand-NH2).

Materials and Reagents
  • m-PEG4-CH2COOH

  • Amine-functionalized ligand (Ligand-NH2, for either POI or E3 ligase)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vessel (flame-dried, round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Analytical tools: LC-MS (Liquid Chromatography-Mass Spectrometry), TLC (Thin-Layer Chromatography)

  • Purification system: Preparative HPLC (High-Performance Liquid Chromatography) or Flash Column Chromatography

Experimental Procedure
Step 1: Reagent Preparation and Reaction Setup
  • Under an inert atmosphere (e.g., nitrogen), add the amine-functionalized ligand (Ligand-NH2) (1.0 equivalent) to a flame-dried reaction vessel.

  • Dissolve the ligand in a minimal amount of anhydrous DMF.

  • In a separate vial, dissolve m-PEG4-CH2COOH (1.1 - 1.2 equivalents) in anhydrous DMF.

    • Rationale: Using a slight excess of the linker can help drive the reaction to completion. The exact amount may need to be optimized.

Step 2: Carboxylic Acid Activation and Coupling
  • To the solution of m-PEG4-CH2COOH, add HATU (1.2 equivalents).[11][19]

  • Add DIPEA (2.0 - 3.0 equivalents) dropwise to the mixture.[11][19]

  • Allow the activation mixture to stir at room temperature for 15-20 minutes.

    • Causality Explained: HATU is a highly efficient peptide coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17] This intermediate is very susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the acidic protons released during the reaction, driving the equilibrium towards product formation.[17]

  • Slowly add the activated linker solution dropwise to the stirring solution of Ligand-NH2 from Step 1.[12]

Step 3: Reaction Monitoring
  • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 4-16 hours).[12][19]

  • Monitor the progress of the reaction periodically using LC-MS.[12][19] Look for the disappearance of the starting materials (Ligand-NH2) and the appearance of a new peak corresponding to the mass of the desired Ligand-PEG4-CH2COOH conjugate.

Step 4: Work-up and Purification
  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and finally with brine.

    • Rationale: The aqueous washes remove residual DMF, unreacted starting materials, DIPEA salts, and byproducts from the HATU reagent.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using an appropriate method. Preparative HPLC is often the method of choice for achieving high purity, though flash column chromatography may also be suitable depending on the compound's properties.[11]

Step 5: Characterization
  • Confirm the identity and purity of the final Ligand-PEG4-CH2COOH conjugate.

  • LC-MS: To confirm the molecular weight of the product.[20]

  • NMR (¹H and ¹³C): To confirm the structure and the successful formation of the amide bond.

  • Purity Analysis: Analytical HPLC to determine the purity of the final compound, which should typically be >95% for biological assays.

Visualization of the PROTAC Construct

The final PROTAC molecule links the two key ligands via the flexible PEG4 chain.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Warhead Linker m-PEG4-CH2COOH Linker Hydrophilic & Flexible Spacer POI_Ligand->Linker Amide Bond E3_Ligand E3 Ligase Ligand Recruiter Linker->E3_Ligand Amide Bond

Caption: Schematic of a PROTAC molecule using a PEG4 linker.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagents by moisture.- Low reactivity of the amine.- Ensure all reagents and solvents are anhydrous.- Increase the equivalents of coupling reagents (HATU/DIPEA).- Increase reaction temperature or time.- Consider a different, more potent coupling reagent.
Multiple Byproducts - Side reactions involving other functional groups on the ligands.- Racemization (if chiral centers are present).- Use appropriate protecting groups for other reactive moieties.- Use coupling reagent additives like HOBt or Oxyma to suppress side reactions and racemization.- Optimize reaction temperature (run at 0°C).
Difficulty in Purification - Similar polarity of product and starting materials.- Contamination with coupling reagent byproducts.- Optimize the HPLC gradient for better separation.- Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities before chromatography.

Conclusion

The m-PEG4-CH2COOH linker is a versatile and highly effective tool in the rational design and synthesis of PROTACs.[12][15] Its discrete length and hydrophilic nature contribute favorably to the physicochemical properties of the final degrader molecule, often enhancing solubility and permeability.[8][][11] The straightforward and robust amide coupling chemistry detailed in this guide provides a reliable method for its incorporation into a PROTAC structure. Successful synthesis relies on careful control of reaction conditions, particularly the exclusion of moisture, and rigorous monitoring and purification. By leveraging the properties of this PEG linker, researchers can efficiently construct novel PROTAC candidates for targeted protein degradation.

References

  • The Role of PEG Linkers in PROTAC Efficacy: A Compar
  • The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.
  • Linkers in PROTACs. Precise PEG.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • The Strategic Application of m-PEG4-(CH2)3-acid in PROTAC Synthesis: A Technical Guide. Benchchem.
  • PEG Linkers in Antibody Drug Conjug
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • PROTACs revolutionize small molecule drugs. CAS.
  • Application Notes and Protocols for t-butyl ester-PEG4-CH2COOH as a PROTAC Linker. Benchchem.
  • Workflow for E3 Ligase Ligand Valid
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Semantic Scholar.
  • An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applic
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • Proteolysis targeting chimera. Wikipedia.
  • Application Notes and Protocols: Synthesis of PROTACs using Acid-PEG4-NHS Ester. Benchchem.
  • m-PEG4-CH2COOH | CAS#:16024-66-1. Chemsrc.
  • Application Notes and Protocols for SC-PEG4-COOH in PROTAC Synthesis and Design. Benchchem.
  • 557756-85-1 | Fmoc-NH-PEG4-CH2CH2COOH. ChemPep.
  • Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjug
  • Fmoc-NH-PEG4-CH2CO2H, 437655-95-3. BroadPharm.
  • PEG Linkers for PROTAC Synthesis. Biopharma PEG.
  • Application Note: Protocol for the Reaction of Me-Tz-PEG4-COOH with Primary Amines. Benchchem.
  • Amide Synthesis. Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • m-PEG4-CH2COOH. Precise PEG.

Sources

Surface Modification of Nanoparticles with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The functionalization of nanoparticle surfaces is a cornerstone of modern nanomedicine, enabling the transformation of nascent nanomaterials into sophisticated therapeutic and diagnostic agents.[1] Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanoparticles.[1][2] This process creates a hydrophilic and sterically hindering layer that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system and prolonging systemic circulation time.[1] This "stealth" characteristic is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1]

This application note provides a comprehensive guide to the surface modification of nanoparticles using 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete PEG derivative often abbreviated as mPEG4-CH2COOH.[3][4] This specific PEG linker features a terminal carboxylic acid group that can be readily conjugated to primary amines on the surface of nanoparticles via well-established carbodiimide chemistry.[5] The defined length of the tetraethylene glycol spacer allows for precise control over the surface properties of the modified nanoparticles.[6]

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into the underlying chemical principles, and methods for thorough characterization of the final PEGylated nanoparticles.

I. Underlying Principles of Surface Modification

The covalent attachment of this compound to amine-functionalized nanoparticles is most commonly achieved through a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

The key steps in this process are:

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of the PEG acid, forming a highly reactive but unstable O-acylisourea intermediate.[7] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7]

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the primary amines on the nanoparticle surface.[5][7]

  • Amide Bond Formation: The NHS ester reacts with primary amines on the nanoparticle surface to form a stable, covalent amide bond, releasing NHS as a byproduct.[6][8]

A two-step protocol, where the carboxyl groups are first activated with EDC/NHS before the introduction of the amine-functionalized nanoparticles, is generally recommended to minimize undesirable side reactions, such as nanoparticle aggregation induced by EDC crosslinking.[7]

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Preparation of Amine-Functionalized Nanoparticles

This protocol describes a general method for preparing amine-functionalized polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using a nanoprecipitation method.[9]

Materials:

  • Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve 100 mg of PLGA-PEG-NH2 in 5 mL of acetone.

  • In a separate beaker, add 20 mL of deionized water and stir vigorously on a magnetic stirrer.

  • Add the PLGA-PEG-NH2/acetone solution dropwise to the deionized water.

  • Allow the solution to stir for 4-6 hours at room temperature to ensure complete evaporation of the acetone.[9]

  • Purify the resulting amine-functionalized nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes.[9]

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the PEG linker to the prepared amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound (CAS No.: 16024-66-1)[3][10]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 50 mM Tris-HCl or Glycine, pH 7.4[5]

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh solutions of EDC and NHS in MES buffer immediately before use, as EDC is susceptible to hydrolysis.[5][11]

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in MES buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS solution to the linker solution.[5]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[5]

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL).

    • Add the activated PEG-acid solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is a recommended starting point, but this should be optimized for each specific system.[5]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

    • Purify the functionalized nanoparticles by centrifugation using centrifugal filter units to remove excess reagents and byproducts. Wash the nanoparticles three times with PBS (pH 7.4).[1]

III. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the surface modification process.

G cluster_prep Nanoparticle Preparation cluster_activation PEG-Acid Activation cluster_conjugation Conjugation and Purification prep_materials PLGA-PEG-NH2 Acetone, Water nanoprecipitation Nanoprecipitation prep_materials->nanoprecipitation purification_prep Dialysis nanoprecipitation->purification_prep amine_np Amine-Functionalized Nanoparticles purification_prep->amine_np conjugation Conjugation Reaction (2-4h RT or O/N 4°C) amine_np->conjugation peg_acid This compound activation Activation (15-30 min, RT) peg_acid->activation edc_nhs EDC / NHS in MES Buffer edc_nhs->activation activated_peg Activated NHS-Ester of PEG-Acid activation->activated_peg activated_peg->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification_conj Centrifugation/ Washing quenching->purification_conj final_product PEGylated Nanoparticles purification_conj->final_product

Caption: Workflow for the surface modification of nanoparticles.

IV. Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the final PEGylated nanoparticles.

A. Size and Surface Charge Analysis

Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PdI) of nanoparticles in suspension.[12][13] An increase in the hydrodynamic diameter after PEGylation is indicative of the presence of the PEG layer on the nanoparticle surface. A monodisperse sample is generally considered to have a PdI value below 0.1.[12]

Zeta Potential: Zeta potential measurements provide information about the surface charge of the nanoparticles, which is a critical factor for their stability in suspension.[14] Successful conjugation of the PEG-acid to amine-functionalized nanoparticles should result in a shift of the zeta potential towards a more neutral or slightly negative value, depending on the initial surface charge and the density of the PEG chains.

Parameter Unmodified Nanoparticles (Typical) PEGylated Nanoparticles (Expected) Technique
Hydrodynamic Diameter (nm) Varies with core materialIncrease of 5-20 nmDynamic Light Scattering (DLS)[12][13]
Polydispersity Index (PdI) < 0.2< 0.2Dynamic Light Scattering (DLS)[12]
Zeta Potential (mV) Positive (for amine-functionalized)Shift towards neutral or slightly negativeLaser Doppler Velocimetry[15][16]
B. Confirmation of Surface Modification

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool to confirm the presence of the PEG chains on the nanoparticle surface.[17] The FTIR spectrum of the PEGylated nanoparticles should show characteristic peaks corresponding to the C-O-C ether stretching vibrations of the polyethylene glycol backbone, typically around 1100 cm⁻¹.[18][19]

Functional Group Characteristic Wavenumber (cm⁻¹) Significance
C-O-C (ether stretch)~1100Confirms the presence of the PEG backbone.[18][19]
C=O (amide I)~1650Indicates the formation of the amide bond.
N-H (amide II)~1540Also indicates amide bond formation.

V. Logical Relationships in Surface Modification

The success of nanoparticle surface modification and its subsequent in vivo performance are governed by a series of interconnected factors.

G cluster_input Input Parameters cluster_process Modification Process cluster_output Resulting Properties cluster_outcome In Vivo Performance np_surface Nanoparticle Surface Chemistry (e.g., -NH2) conjugation_eff Conjugation Efficiency np_surface->conjugation_eff peg_linker PEG Linker (2,5,8,11,14-Pentaoxa- hexadecan-16-oic acid) peg_linker->conjugation_eff reaction_cond Reaction Conditions (EDC/NHS, pH, Time) reaction_cond->conjugation_eff peg_density PEG Surface Density conjugation_eff->peg_density surface_charge Surface Charge (Zeta Potential) peg_density->surface_charge hydro_size Hydrodynamic Size peg_density->hydro_size stability Colloidal Stability peg_density->stability circulation Prolonged Circulation peg_density->circulation uptake Reduced Non-specific Uptake peg_density->uptake surface_charge->stability hydro_size->circulation

Caption: Logical relationships of surface modification effects.

VI. Safety and Handling

This compound and related PEG compounds are generally considered to have low toxicity. However, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[20][21] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, rinse thoroughly with water.[20] EDC and NHS are reactive chemicals and should be handled with care in a well-ventilated area.

VII. Conclusion

The surface modification of nanoparticles with this compound is a robust and highly effective method for producing "stealth" nanoparticles with enhanced stability and prolonged circulation times, which are critical for applications in drug delivery and nanomedicine.[1][22][23] The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to successfully design, synthesize, and validate their own PEGylated nanoparticle systems. Careful optimization of reaction conditions and thorough characterization are paramount to achieving reproducible and effective nanoparticle formulations.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of Iron oxide Nanoparticles with Carboxy-PEG4-phosphonic acid. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles using Acid-PEG4. BenchChem.

  • Al-Adili, A., et al. (n.d.). Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. PMC - NIH.

  • Gagliardi, M., et al. (n.d.). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. ACS Publications.

  • Fernández-Gutiérrez, M., et al. (n.d.). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy. PMC - NIH.

  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-PEG4-sulfonic acid. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG36-NHS Ester. BenchChem.

  • Hadinoto, K., et al. (2017). Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery. PubMed.

  • Krishi Sanskriti. (n.d.). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti.

  • BenchChem. (2025). How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS. BenchChem.

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Nanopartz.

  • National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI.

  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles with DNP-PEG12-NHS Ester. BenchChem.

  • ResearchGate. (n.d.). FTIR spectra of PEG, PEG-coated nanoparticles, and uncoated ceria.... ResearchGate.

  • ResearchGate. (n.d.). FTIR spectra of the colloidal PEG-AuNPs (bottom spectrum) and.... ResearchGate.

  • ResearchGate. (n.d.). Zeta potentials of amino acid functionalized nanoparticles as a.... ResearchGate.

  • INIS-IAEA. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA.

  • Wiley Online Library. (2008). The zeta potential of surface‐functionalized metallic nanorod particles in aqueous solution. Wiley Online Library.

  • MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.

  • ResearchGate. (n.d.). FTIR spectrum for (a) GO-PEG and (b) GO-PEG-Cur. ResearchGate.

  • PMC - NIH. (2017). Difficulties and flaws in performing accurate determinations of zeta potentials of metal nanoparticles in complex solutions—Four case studies. PMC - NIH.

  • General Protocol. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

  • IOPscience. (2020). Influence of Surface Charge on the Functional Properties of Silica Nanoparticles and Cellular Toxicity. IOPscience.

  • PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed.

  • LookChem. (n.d.). This compound. LookChem.

  • ACS Omega. (n.d.). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. ACS Publications.

  • Reddit. (2024). How does EDC/NHS coupling ACTUALLY work?. Reddit.

  • ACS Publications. (n.d.). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. ACS Publications.

  • PMC - NIH. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH.

  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.

  • ScholarWorks@UARK. (n.d.). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). ScholarWorks@UARK.

  • Polymer Chemistry (RSC Publishing). (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Royal Society of Chemistry.

  • ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. ChemBK.

  • PMC - NIH. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC - NIH.

  • ChemBK. (2024). This compound. ChemBK.

  • Aerospace and Mechanical Engineering. (n.d.). Surface Modification Strategies for Biofunctionalization of Nanoparticles. University of Arizona.

  • ChemicalBook. (n.d.). This compound. ChemicalBook.

  • ChemicalBook. (2025). This compound | 16024-66-1. ChemicalBook.

  • BenchChem. (2025). Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG4-sulfonic acid. BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols for Functionalizing Nanoparticles with Sco-peg2-NH2. BenchChem.

  • Fluorochem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Fluorochem.

  • MDPI. (n.d.). Polymeric Nanoparticles—Tools in a Drug Delivery System in Selected Cancer Therapies. MDPI.

  • NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook.

  • MDPI. (n.d.). Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities. MDPI.

Sources

Application Notes & Protocols: Amide Bond Formation with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of PEGylation in Modern Bioconjugation

In the landscape of drug development and advanced biomaterials, the covalent modification of proteins, peptides, and other macromolecules is a cornerstone technology. Polyethylene glycol (PEG) linkers, such as 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, are frequently employed to enhance the therapeutic properties of biomolecules. This process, known as PEGylation, can improve solubility, increase circulatory half-life by reducing renal clearance, and shield molecules from proteolytic degradation and immune recognition.[1]

The formation of a stable amide bond between the carboxylic acid terminus of the PEG linker and a primary amine on a target molecule is a critical step in creating these bioconjugates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted "zero-length" crosslinking chemistry for this purpose, valued for its efficiency in aqueous media.[2][3] This document provides a detailed technical guide and protocol for the successful conjugation of this compound to amine-containing molecules.

The Chemistry of EDC/NHS-Mediated Amide Bond Formation

The EDC/NHS coupling reaction is a two-step process designed to overcome the challenges of direct carbodiimide-mediated conjugation in aqueous environments.[4]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[2][3][5] This intermediate is unstable in water and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[3][4] This activation step is most efficient under slightly acidic conditions (pH 4.5-6.0).[4][6][7]

  • Stabilization with NHS: To improve the efficiency and stability of the reaction, NHS is introduced.[8] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[2][3][4] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea, allowing for a more controlled reaction with the target amine.[3][8]

  • Amide Bond Formation: The NHS-ester then reacts with a primary amine on the target molecule (e.g., the N-terminus or the epsilon-amino group of a lysine residue) to form a stable amide bond, with NHS being released as a byproduct.[9] This step is most efficient at a neutral to slightly basic pH (7.0-8.5).[4][7][10]

Below is a diagram illustrating this reaction pathway.

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Coupling (pH 7.0-8.5) cluster_side_reaction Competing Side Reaction PEG_COOH PEG-COOH (this compound) O_acylisourea O-acylisourea Intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_acylisourea->Hydrolysis + H2O NHS NHS Amide_Bond Stable Amide Bond (PEG-CO-NH-Target) NHS_Ester->Amide_Bond + Target-NH2 NHS_Ester->Hydrolysis + H2O Target_Amine Target Molecule-NH2 Hydrolysis->PEG_COOH Reverts to Carboxylic Acid

Caption: EDC/NHS reaction mechanism for amide bond formation.

Key Experimental Parameters and Reagent Properties

Successful conjugation requires careful consideration of several factors. The properties of the specific PEG linker used, this compound, are summarized below.

PropertyValueSource
Chemical Name This compound[11]
CAS Number 16024-66-1[11]
Molecular Formula C11H22O7[11][12]
Molecular Weight 266.29 g/mol [11][12]
Predicted pKa 3.39 ± 0.10[11][12]

The choice of buffers is critical to avoid competing reactions. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) must be avoided as they will react with the activated species.[13][14]

StepRecommended BufferRationale
Activation MES (2-(N-morpholino)ethanesulfonic acid)Non-amine, non-carboxylate buffer with a pKa suitable for maintaining the optimal acidic pH (4.5-6.0).[7][15]
Coupling Phosphate-Buffered Saline (PBS) or HEPESNon-amine buffers that maintain the optimal neutral to slightly basic pH (7.0-8.5) for the reaction with primary amines.[6][10]

Detailed Experimental Protocol

This protocol outlines a two-step procedure for conjugating this compound to a generic amine-containing protein. Optimization of molar ratios may be necessary depending on the specific target molecule.

Materials and Reagents
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)

  • Amine-containing target molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[16]

  • Desalting columns or dialysis cassettes for purification[17]

  • Anhydrous DMSO or DMF (for preparing stock solutions)

Procedure
  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[14][16] These reagents are moisture-sensitive and should be handled accordingly.[14]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[16][18]

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Ensure the amine-containing target molecule is in the Coupling Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[14]

  • Activation of this compound (15-30 minutes):

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting point is a 2-10 fold molar excess of EDC and NHS over the PEG-acid.[7]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7][14] This generates the amine-reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule (2 hours to overnight):

    • Immediately after the activation step, add the activated PEG-acid solution to the target molecule solution in the Coupling Buffer.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.[14]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][14] Longer incubation at lower temperatures can sometimes improve yield.[14]

  • Quenching the Reaction (15-30 minutes):

    • To stop the reaction and deactivate any unreacted NHS-esters, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[7][13]

    • Incubate for 15-30 minutes at room temperature.[7] Common quenching agents include Tris, glycine, or hydroxylamine.[13][19]

  • Purification of the Conjugate:

    • Remove unreacted reagents, byproducts, and quenching agents by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[17][20]

    • Alternatively, dialysis can be used for purification.[17]

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, or mass spectrometry to confirm successful conjugation and assess purity.

Troubleshooting Common Issues

Low conjugation yield is a common problem that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting_Flowchart Start Low or No Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and handled correctly (no moisture)? Start->Check_Reagents Check_pH Is the pH correct for both activation (4.5-6.0) and coupling (7.0-8.5) steps? Check_Reagents->Check_pH Yes Use_Fresh_Reagents Use fresh, properly stored EDC/NHS. Equilibrate to RT before opening. Check_Reagents->Use_Fresh_Reagents No Check_Buffers Are buffers free of competing amines (Tris, glycine) or carboxylates (acetate)? Check_pH->Check_Buffers Yes Adjust_pH Verify and adjust buffer pH. Use a two-buffer system. Check_pH->Adjust_pH No Check_Hydrolysis Was the coupling step performed promptly after activation? Check_Buffers->Check_Hydrolysis Yes Buffer_Exchange Perform buffer exchange into recommended buffers (MES, PBS). Check_Buffers->Buffer_Exchange No Minimize_Delay Minimize delay between activation and coupling to reduce NHS-ester hydrolysis. Check_Hydrolysis->Minimize_Delay No End If issues persist, optimize molar ratios and reaction times. Check_Hydrolysis->End Yes

Caption: Troubleshooting flowchart for EDC/NHS conjugation.

IssuePotential CauseRecommended Solution
Low/No Conjugation Inactive reagents due to moisture exposure.[14][16]Use fresh EDC and NHS. Always allow vials to warm to room temperature before opening to prevent condensation.[14][16]
Suboptimal pH for activation or coupling.[7][15]Use a two-buffer system: an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step, and a neutral to basic buffer (e.g., PBS, pH 7.0-8.5) for the coupling step.[6][7]
Presence of competing nucleophiles in buffers.[13][14]Ensure buffers are free of primary amines (e.g., Tris, glycine) and carboxylates. Perform a buffer exchange if necessary.[9][14]
Hydrolysis of the NHS-ester intermediate.[10][16]The NHS-ester is susceptible to hydrolysis, especially at higher pH.[10] Perform the coupling step immediately after the activation step.[14]
Protein Precipitation High concentration of EDC or high degree of modification.[16]Reduce the molar excess of EDC and the PEG linker.[14]
Reaction pH is too close to the protein's isoelectric point (pI).[15]Ensure the reaction pH is at least 1-2 units away from the pI of your protein to maintain solubility.[15]

Conclusion

The EDC/NHS-mediated conjugation of this compound is a robust and versatile method for the PEGylation of amine-containing biomolecules. By understanding the underlying chemistry and carefully controlling key reaction parameters such as pH, buffer composition, and reagent handling, researchers can achieve high conjugation efficiencies and produce well-defined bioconjugates for a wide range of applications in research and drug development.

References

  • Introduction to Bioconjugation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved from [Link]

  • Reaction mechanism of the EDC-catalyzed amidation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Retrieved from [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). Retrieved from [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Bioconjugation Techniques - McGill University. (n.d.). Retrieved from [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (n.d.). Retrieved from [Link]

  • NHS / sulfo-NHS - Interchim. (n.d.). Retrieved from [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - Pentelute Lab. (n.d.). Retrieved from [Link]

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ? | ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol for PEG Acid Reagents | AxisPharm. (2024, September 23). Retrieved from [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - ACS Publications. (n.d.). Retrieved from [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry - Reddit. (2016, August 25). Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Functionalization of Biomolecules with Oligoethylene Glycol (OEG) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of OEG Linkers in Modern Bioconjugation

The covalent attachment of molecules to proteins, antibodies, and nucleic acids—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. A critical component in this process is the "linker," a molecular bridge that connects the biomolecule to another moiety, such as a therapeutic payload, a fluorescent dye, or a solid support. Among the most effective and widely used linkers are those based on oligoethylene glycol (OEG).

OEG linkers are short, defined-length chains of repeating ethylene glycol units. Their adoption is driven by a unique combination of physicochemical properties that directly address common challenges in bioconjugate development.[1][2] Key advantages conferred by OEG linkers include:

  • Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and fluorescent dyes are hydrophobic. Attaching them to a biomolecule can induce aggregation and reduce solubility. The hydrophilic nature of the OEG chain mitigates this, improving the aqueous solubility and stability of the final conjugate.[1][2]

  • Improved Pharmacokinetics: The process of attaching OEG or longer polyethylene glycol (PEG) chains, known as PEGylation, is well-established to increase the hydrodynamic radius of a biomolecule.[3] This modification can reduce renal clearance and shield the conjugate from proteolytic degradation, thereby extending its circulation half-life.[1]

  • Reduced Immunogenicity: The flexible, hydrophilic OEG chain can mask epitopes on the bioconjugate, shielding it from the host immune system and reducing the potential for an undesirable immune response.[1][2]

  • Precise, Controlled Spacing: OEG linkers provide a defined-length spacer arm between the biomolecule and the attached payload, which can be critical for maintaining the biological activity of both components by minimizing steric hindrance.

This guide provides a detailed overview of the chemistry behind OEG functionalization, a robust protocol for a common conjugation strategy, and insights into the critical parameters for success.

Section 1: The Chemistry of OEG Functionalization

The versatility of OEG linkers stems from the ability to equip their ends with a wide array of reactive functional groups.[4][5][6] These groups are designed to react selectively with specific amino acid side chains on a protein or with functional groups on other biomolecules. The choice of chemistry is paramount and is dictated by the available functional groups on the target biomolecule and the desired stability of the resulting linkage.

Common OEG Linker Chemistries:

  • Amine-Reactive Chemistry (Targeting Lysine): The most common strategy for protein modification targets the ε-amino group of lysine residues and the N-terminal α-amino group.[7] N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group.[8][9][10] The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable, covalent amide bond and releasing NHS as a byproduct.[3] This reaction is highly pH-dependent, with optimal rates occurring at a slightly alkaline pH of 8.0-9.0, where the amine is deprotonated and thus more nucleophilic.[7][9][10]

  • Thiol-Reactive Chemistry (Targeting Cysteine): Cysteine residues, with their nucleophilic sulfhydryl (-SH) side chains, offer a more specific target for conjugation because they are less abundant than lysine.[11][12] Maleimide chemistry is the gold standard for thiol-reactivity.[11][13][14] The sulfhydryl group undergoes a Michael addition reaction with the maleimide double bond to form a stable thioether linkage.[11][15] This reaction is most efficient at a near-neutral pH of 6.5-7.5, which minimizes side reactions with amines.[3][12]

  • Bioorthogonal "Click" Chemistry (Targeting Non-natural Groups): For ultimate specificity, bioorthogonal chemistries are employed. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological environment.[16][17] The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[16][18][19] In this approach, a biomolecule is first modified to introduce an azide or alkyne group. An OEG linker bearing the complementary group can then be "clicked" on with extremely high efficiency and specificity.[18][19]

Chemical Reaction Diagram: Amine-Reactive OEGylation

The following diagram illustrates the reaction between a protein's lysine residue and a common NHS-OEG linker.

OEGylation_Reaction NHS-OEG Reaction with a Protein Lysine Residue Protein Protein-NH2 (Lysine Residue) Conjugate Protein-NH-CO-OEG-Payload (Stable Amide Bond) Protein->Conjugate + pH 8.0 - 9.0 NHS_OEG NHS Ester OEG Spacer Payload NHS_OEG->Conjugate Byproduct N-Hydroxysuccinimide (NHS)

Caption: Reaction scheme for conjugating a payload to a protein via an NHS-ester OEG linker.

Section 2: Protocol - OEGylation of a Model Protein via NHS Ester Chemistry

This protocol provides a self-validating method for conjugating an NHS-activated, OEG-linked payload to a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents
  • Protein: Bovine Serum Albumin (BSA), 10 mg/mL solution.

  • OEG Linker: NHS-dPEG®4-Biotin (or other desired payload).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. (Do not use buffers containing primary amines like Tris).[7][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO).[7][8][10]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) setup.[7]

  • Analysis: SDS-PAGE gels, Coomassie stain, Mass Spectrometer (optional).

Experimental Workflow Overview

OEGylation_Workflow Experimental Workflow for Protein OEGylation prep_protein 1. Prepare Protein Solution (Buffer Exchange into pH 8.3 Buffer) reaction 3. Conjugation Reaction (Incubate at RT for 1-2 hours) prep_protein->reaction prep_linker 2. Prepare OEG Linker (Dissolve NHS-OEG in anhydrous DMSO) prep_linker->reaction quench 4. Quench Reaction (Add Tris buffer to consume excess NHS ester) reaction->quench purify 5. Purification (Remove excess linker via SEC / Desalting) quench->purify analyze 6. Characterization & QC (SDS-PAGE, Mass Spec, Functional Assay) purify->analyze

Caption: High-level workflow for a typical protein OEGylation experiment.

Step-by-Step Procedure
  • Protein Preparation:

    • Start with your protein of interest (e.g., 1 mg of BSA).

    • Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.

    • Adjust the final protein concentration to 5-10 mg/mL.[7] Higher concentrations improve reaction kinetics.

  • Calculate Reagent Molar Ratio:

    • The stoichiometry of the reaction is critical. A molar excess of the OEG linker is required. A starting point for many proteins is a 10-fold molar excess of linker to protein.[9]

    • Causality: Using a molar excess drives the reaction to completion. However, an excessively high ratio can lead to multiple OEGylations per protein, which may compromise its function. Pilot experiments with varying ratios (e.g., 5x, 10x, 20x) are recommended.

    • Example Calculation:

      • Protein: BSA (MW ≈ 66,500 Da). 1 mg = 1.5 x 10⁻⁸ moles.

      • Target: 10-fold molar excess of linker. Required linker = 1.5 x 10⁻⁷ moles.

      • Linker: NHS-dPEG®4-Biotin (MW = 528.59 Da). Mass needed = (1.5 x 10⁻⁷ mol) * (528.59 g/mol ) = 7.9 x 10⁻⁵ g = 79 µg.

  • Conjugation Reaction:

    • Immediately before use, dissolve the calculated amount of NHS-OEG linker in a minimal volume of anhydrous DMSO (e.g., 10 µL).[7]

    • Causality: NHS esters are highly susceptible to hydrolysis in aqueous solutions.[10] Preparing the linker stock in anhydrous DMSO and adding it to the protein solution just before reacting minimizes this competing side reaction.

    • Add the DMSO-linker solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[7]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Causality: The primary amine in Tris buffer will react with and consume any remaining unreacted NHS-OEG linker, preventing further modification of the protein during purification and storage.

  • Purification of the Conjugate:

    • The most common method for removing unreacted OEG linker and the NHS byproduct is size-exclusion chromatography (SEC) or a desalting column.[7][20]

    • Equilibrate the desalting column with your desired final storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions. The larger protein conjugate will elute, while the smaller, unreacted linker molecules are retained.[21]

Characterization and Quality Control (Self-Validation)

Verifying the success of the conjugation is a critical, self-validating step.

  • SDS-PAGE Analysis: Run samples of the starting (unmodified) protein and the final purified conjugate on an SDS-PAGE gel. A successful conjugation will result in a visible upward shift in the molecular weight of the protein band corresponding to the mass of the attached OEG-payload.[20]

  • Mass Spectrometry (MS): For precise characterization, techniques like ESI-MS or MALDI-MS can confirm the exact mass of the conjugate, allowing for the determination of the Drug-to-Antibody Ratio (DAR) or degree of labeling.[20]

  • Functional Assay: The ultimate test is to confirm that the biomolecule retains its biological activity. Perform a relevant functional assay (e.g., ELISA for an antibody, enzyme activity assay for an enzyme) to compare the activity of the conjugated protein to the unmodified starting material.

Section 3: Data Presentation and Key Considerations

The choice of OEG linker can significantly impact the properties of the final conjugate. Discrete-length OEG (dPEG®) linkers offer superior control over polydisperse PEG polymers.

Table 1: Properties of Representative Amine-Reactive OEG Linkers

Linker NameReactive GroupNumber of EG UnitsSpacer Arm Length (Å)Molecular Weight (Da)
NHS-dPEG®2-PayloadNHS Ester29.7Varies with Payload
NHS-dPEG®4-PayloadNHS Ester416.8Varies with Payload
NHS-dPEG®8-PayloadNHS Ester830.9Varies with Payload
NHS-dPEG®12-PayloadNHS Ester1245.0Varies with Payload

Data is illustrative and based on common dPEG® products.

Key Considerations for Experimental Design:

  • Linker Length: Longer OEG linkers can further improve solubility and provide greater distance from the biomolecule, but may also increase flexibility in undesirable ways. The optimal length often needs to be determined empirically.[22]

  • Drug-to-Antibody Ratio (DAR): For therapeutic conjugates, achieving a specific and homogeneous DAR is crucial for efficacy and safety.[23] Over-labeling can lead to aggregation and loss of function.[2] Control is achieved by optimizing the linker-to-protein molar ratio, reaction time, and protein concentration.

  • Purification Strategy: While SEC is common, other chromatographic techniques like ion exchange (IEX) or hydrophobic interaction (HIC) can also be used, especially for separating species with different degrees of labeling.[20][21][24]

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Current Protocols. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • Analytical Chemistry. (2014). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • Goswami, L. N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Goswami, L. N., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. Retrieved from [Link]

  • Goswami, L. N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • NJ Bio, Inc. (2025). Bioconjugation Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein conjugates purification and characterization. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • ChemRxiv. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]

  • Jbara, M., et al. (2020). On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Amazon S3. Retrieved from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • Labinsights. (2023). Application of PEG In Click Chemistry. Retrieved from [Link]

  • Journal of Visualized Experiments. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Retrieved from [Link]

  • ACS Chemical Biology. (2020). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]

  • The AAPS Journal. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • ADC Review. (2019). What are PEG Linkers?. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of used linkers. Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Advanced Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid in the formulation of advanced hydrogel systems. Hydrogels, with their high water content and tunable physical properties, are pivotal in biomedical fields such as drug delivery and tissue engineering.[1][2] The incorporation of polyethylene glycol (PEG) derivatives is a key strategy for enhancing the biocompatibility and functionality of these materials.[] This document details the scientific principles, step-by-step protocols, and characterization techniques for creating hydrogels using this specific short-chain functionalized PEG, providing researchers and drug development professionals with the foundational knowledge to harness its potential for creating sophisticated, biocompatible materials.

Part 1: Scientific Foundation

Profile of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal carboxylic acid group. This structure provides a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it an invaluable building block in biomaterials science.[4]

PropertyValue
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid[5]
Synonyms m-PEG4-acetic acid, Methoxy-PEG4-acid, O-(Carboxymethyl)-O'-(2-methoxyethyl)triethylene glycol[6]
CAS Number 16024-66-1[5][6]
Molecular Formula C11H22O7[5][6]
Molecular Weight 266.29 g/mol [6]
Key Features Hydrophilic PEG spacer, terminal carboxylic acid for covalent conjugation[4][7]

The hydrophilic PEG backbone enhances the water solubility of conjugated molecules and the resulting hydrogel network, which is crucial for creating a biomimetic, aqueous environment.[] The terminal carboxylic acid is the key functional handle; it allows for covalent linkage to other polymers or molecules, typically through the formation of a stable amide bond with primary amines.[4][7]

The Role in Hydrogel Networks: A Functional Crosslinker

In hydrogel formulation, this compound is not typically a primary gel-forming component itself but rather a homobifunctional or heterobifunctional crosslinking agent or a surface modifier. Its true power is realized when it is used to connect larger polymer chains. For instance, a di-acid functionalized PEG can link two separate polymer chains that possess amine groups, thereby forming the cross-links that create the three-dimensional hydrogel network. The degree of cross-linking is a critical parameter that dictates the mechanical properties, swelling behavior, and drug release kinetics of the hydrogel.[8]

G cluster_0 Polymer Network 1 cluster_1 Polymer Network 2 P1 Polymer Chain A (e.g., Multi-Arm PEG-Amine) Crosslinker Di-Acid PEG (e.g., Acid-PEG4-Acid) P1->Crosslinker Amide Bond P2 Polymer Chain B (e.g., Multi-Arm PEG-Amine) P2->Crosslinker Amide Bond caption Conceptual diagram of a PEG-acid as a crosslinker. G R_COOH PEG-COOH (Carboxylic Acid) Activated_Ester O-acylisourea (Unstable Intermediate) R_COOH->Activated_Ester +EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) Activated_Ester->NHS_Ester +NHS NHS NHS Amide_Bond PEG-CONH-Polymer (Stable Amide Bond) NHS_Ester->Amide_Bond + Polymer-NH2 R_NH2 Polymer-NH2 (Primary Amine) R_NH2->Amide_Bond caption EDC/NHS reaction mechanism for amide bond formation.

Caption: The EDC/NHS reaction mechanism for activating a carboxylic acid to form a stable amide bond with a primary amine.

Protocol: Formulation of a Biocompatible PEG-Based Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking a 4-arm PEG-Amine with a linear PEG-Diacid. The ratio of these components can be adjusted to control the crosslinking density and, consequently, the hydrogel's properties.

Materials and Reagents:

  • 4-Arm PEG-Amine (e.g., 10 kDa)

  • This compound based di-acid (or similar PEG di-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (0.1 M, pH 5.5-6.0)

  • Deionized (DI) water

Protocol Steps:

  • Prepare Precursor Stock Solutions:

    • Dissolve 4-Arm PEG-Amine in PBS (pH 7.4) to a final concentration of 10% w/v.

    • Dissolve the PEG-Diacid in MES buffer (pH 5.5) to a final concentration of 5% w/v. Expert Insight: The activation reaction with EDC/NHS is more efficient at a slightly acidic pH (5.5-6.0) to minimize hydrolysis of the active ester.

  • Activate the Carboxylic Acid:

    • To the PEG-Diacid solution, add EDC and Sulfo-NHS. A common starting point is a 2:1 molar ratio of EDC:Carboxylic Acid and a 1:1 molar ratio of Sulfo-NHS:Carboxylic Acid.

    • For example, for 1 mL of 5% PEG-Diacid (assuming MW ~500 g/mol ), you would have ~0.1 mmol of COOH groups. Add ~0.2 mmol of EDC and ~0.1 mmol of Sulfo-NHS.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Form the Hydrogel:

    • Quickly add the activated PEG-Diacid solution to the 4-Arm PEG-Amine solution in a 1:1 volume ratio.

    • Mix thoroughly but gently for 10-15 seconds using a pipette or vortexer. Avoid introducing air bubbles.

    • Immediately transfer the solution to the desired mold (e.g., a multi-well plate, a syringe for injectable applications).

  • Gelation:

    • Allow the mixture to stand at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on the concentration and reactivity of the precursors.

    • Confirm gelation by tilting the container; the hydrogel should not flow.

  • Washing/Equilibration:

    • Once formed, gently add PBS (pH 7.4) on top of the hydrogel to keep it hydrated and to allow unreacted reagents and byproducts to diffuse out.

    • Replace the PBS solution 2-3 times over 24 hours before using the hydrogel for further experiments. This washing step is critical for ensuring biocompatibility by removing potentially cytotoxic unreacted crosslinkers. [9]

G start Start prep_amine Prepare 4-Arm PEG-Amine in PBS start->prep_amine prep_acid Prepare PEG-Diacid in MES Buffer start->prep_acid mix Combine Activated Acid and Amine Solutions prep_amine->mix activate Add EDC/Sulfo-NHS to PEG-Diacid Solution (Activate for 15 min) prep_acid->activate activate->mix cast Cast into Mold mix->cast gel Incubate to Allow Gelation (RT or 37°C) cast->gel wash Wash with PBS (3x over 24h) gel->wash end Hydrogel Ready for Characterization wash->end caption Workflow for synthesizing a PEG-based hydrogel via EDC/NHS coupling.

Caption: Workflow for synthesizing a PEG-based hydrogel via EDC/NHS coupling.

Part 3: Essential Characterization Protocols

Characterizing the physical and structural properties of the hydrogel is a self-validating step to ensure the formulation meets the requirements for its intended application.

Protocol: Swelling Behavior Analysis

The swelling ratio provides insight into the crosslinking density of the hydrogel network; a lower swelling ratio typically indicates a more tightly crosslinked network. [8][10]

  • Prepare hydrogel discs of a known dimension.

  • After the washing step, blot the surface of the hydrogel gently to remove excess water and record its initial swollen weight (Ws).

  • Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this dry weight (Wd).

  • The equilibrium swelling ratio (Q) is calculated as: Q = Ws / Wd .

  • To study swelling kinetics, place the dried hydrogel in PBS and measure its weight at various time intervals until it reaches a constant swollen weight.

Time PointHydrogel Weight (g)% Swelling
0 (Dry)Wd0%
1 hr......
4 hr......
12 hr......
24 hrWs(Ws-Wd)/Wd * 100%
Protocol: Mechanical Property Assessment via Rheology

Rheological analysis is essential for applications where mechanical integrity is important, such as in tissue engineering scaffolds. [11]

  • Use a rheometer with a parallel plate geometry.

  • Place a cylindrical hydrogel sample, with a diameter matching the plate, onto the lower plate.

  • Lower the upper plate until it makes contact with the hydrogel surface and apply a small compressive strain (e.g., 1-5%) to ensure contact.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.

  • Record the storage modulus (G') and the loss modulus (G''). For a stable hydrogel, G' should be significantly higher than G'' and relatively independent of frequency. G' represents the elastic character, while G'' represents the viscous character.

Protocol: Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM analysis reveals the internal porous microstructure of the hydrogel, which influences cell infiltration and drug diffusion. [12]

  • Equilibrate the hydrogel sample in DI water.

  • Flash-freeze the sample in liquid nitrogen.

  • Lyophilize the frozen sample for 48-72 hours to remove all water while preserving the porous structure.

  • Fracture the dried, brittle sample to expose the internal cross-section.

  • Mount the fractured sample on an SEM stub using carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

  • Image the cross-section using an SEM to visualize the pore size and interconnectivity.

Part 4: Application in Drug Delivery

The porous, hydrophilic network of PEG hydrogels makes them excellent vehicles for the controlled release of therapeutic agents. [1][13]

Protocol: Loading and In Vitro Release of a Model Therapeutic

This protocol describes the passive loading of a hydrophilic small molecule drug and its subsequent diffusion-controlled release. [14] Drug Loading:

  • Prepare the hydrogel as described in Part 2.

  • For passive loading, prepare a concentrated solution of the model drug (e.g., Doxorubicin, Vitamin B12) in PBS.

  • Immerse the pre-weighed, equilibrated hydrogel discs in the drug solution and allow them to soak for 24-48 hours at 4°C to reach equilibrium.

  • Alternatively, for active loading, the drug can be mixed directly into the polymer precursor solution (e.g., the 4-Arm PEG-Amine solution) before crosslinking. This method entraps the drug during gel formation.

In Vitro Release Study:

  • Remove the drug-loaded hydrogel, gently blot the surface to remove excess drug solution, and place it into a known volume of fresh PBS (pH 7.4), representing the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Crucially, replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions. This ensures that the concentration gradient, the driving force for diffusion, is maintained.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Time (hours)Drug Conc. (µg/mL)Cumulative Release (%)
1......
4......
8......
12......
24......
48......

References

  • A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.). Google AI.
  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (n.d.). MDPI.
  • Fabrication and Characterization of Tetra-PEG-Derived Hydrogels of Controlled Softness. (n.d.). National Institutes of Health.
  • An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid: Structure, Synthesis, and Applications. (n.d.). Benchchem.
  • Product information, this compound. (n.d.). P&S Chemicals.
  • This compound. (n.d.). ChemicalBook.
  • Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (n.d.). MDPI.
  • This compound. (2025, August 21). ChemicalBook.
  • Fabrication and Characterization of Chitosan-Polyethylene Glycol (Ch-Peg) Based Hydrogels and Evaluation of Their Potency in Rat Skin Wound Model. (2021, October 14). National Institutes of Health.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.). ChemBK.
  • Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. (2014, August 26). Walsh Medical Media.
  • PEG Derivatives by Functional Groups. (n.d.). BOC Sciences.
  • Controlled Release of Drugs from Gradient Hydrogels for High-Throughput Analysis of Cell−Drug Interactions. (2011, December 14). Annabi Lab.
  • List of PEG Derivatives Application. (2020, January 9). Biopharma PEG.
  • Injectable Hydrogels Based on Poly(Ethylene Glycol) and Derivatives as Functional Biomaterials. (2025, August 6). ResearchGate.
  • Controlled release of drugs from gradient hydrogels for high-throughput analysis of cell-drug interactions. (2012, February 7). PubMed.
  • The Versatility of PEG Hydrogel in Biomedical Applications. (2024, December 17). MolecularCloud.
  • PEG Hydrogels. (n.d.). National Institute of Child Health and Human Development (NICHD).
  • Preparation Method of PEG Hydrogel. (n.d.). BOC Sciences.
  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (n.d.). MDPI.
  • Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. (n.d.). National Institutes of Health.
  • Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. (n.d.). National Institutes of Health.
  • Synthesis and characterization of a novel biocompatible, non-toxic, and fast-gelling chitosan-PEG hydrogel based on Michael. (n.d.). ChemRxiv.
  • Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. (2023, March 3). MDPI.
  • Biodegradable Double-Layer Hydrogels with Sequential Drug Release for Multi-Phase Collaborative Regulation in Scar-Free Wound Healing. (2025, May 7). National Institutes of Health.
  • Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. (2025, June 5).
  • Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
  • The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles. (n.d.). PubMed.
  • WO2021042043A1 - Hydrogels as oral delivery dosage forms, methods of making and using same. (n.d.). Google Patents.
  • Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review. (n.d.). National Institutes of Health.
  • Formulation of PEG-based hydrogels affects tissue-engineered cartilage construct characteristics. (n.d.). PubMed.
  • Characterization and properties of carboxymethyl cellulose hydrogels crosslinked by polyethylene glycol. (2014, June 15). PubMed.
  • Hierarchically designed injectable hydrogel from oxidized dextran, amino gelatin and 4-arm poly(ethylene glycol)-acrylate for tissue engineering application. (2025, August 7). ResearchGate.

Sources

Application Notes and Protocols for the PEGylation of Proteins with Short PEG Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Short-Chain PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size. This modification can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity.[1][2] While large PEG chains are often employed to maximize these effects, the use of shorter PEG chains offers a nuanced approach that can be particularly advantageous in specific therapeutic contexts.

Short-chain PEGylation can provide a beneficial compromise, improving a protein's properties without the significant steric hindrance that can be associated with larger PEGs, which may sometimes lead to a substantial decrease in in vitro bioactivity.[3] This makes it an attractive strategy for proteins where maintaining high biological activity is paramount. This guide provides a comprehensive overview of the experimental procedures for PEGylating proteins with short PEG chains, with a focus on practical, step-by-step protocols and the scientific rationale behind them.

I. Foundational Principles of Amine-Reactive PEGylation

One of the most robust and widely used methods for protein PEGylation involves the use of N-hydroxysuccinimide (NHS) esters of PEG.[1] These reagents specifically target primary amine groups on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2]

II. Experimental Workflow: A Visual Guide

The successful PEGylation of a protein is a multi-step process that requires careful planning and execution. The following diagram outlines the general experimental workflow, from initial protein preparation to the final characterization of the purified PEGylated conjugate.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Prot_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction PEGylation Reaction (Incubation) Prot_Prep->Reaction PEG_Prep PEG-NHS Ester Preparation PEG_Prep->Reaction Quench Quenching (Stopping the Reaction) Reaction->Quench Purification Purification (e.g., SEC, IEX) Quench->Purification Characterization Characterization (SDS-PAGE, MS, Bioassay) Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

III. Detailed Protocols for Short-Chain PEGylation

This section provides detailed, step-by-step protocols for the key stages of the PEGylation process.

Protocol 1: Amine-Reactive PEGylation of a Protein with a Short-Chain PEG-NHS Ester

This protocol describes a general procedure for the PEGylation of a protein using a short-chain methoxy-PEG-NHS ester.

Materials:

  • Protein of interest

  • Short-chain mPEG-NHS ester (e.g., mPEG-SPA, mPEG-SBA)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange

  • Standard laboratory equipment (pipettes, tubes, stirrer, etc.)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[4]

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[1] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should be used without delay.[2][4]

  • PEGylation Reaction:

    • While gently stirring the protein solution, add the desired molar excess of the mPEG-NHS ester solution. A common starting point is a 5- to 20-fold molar excess of PEG over the protein.[2] The optimal ratio will need to be determined empirically for each protein.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10% to avoid protein denaturation.[1][5]

    • Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours.[2][5] Lower temperatures can help to minimize protein degradation and hydrolysis of the NHS ester.[1]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted mPEG-NHS ester is consumed.[1]

  • Purification:

    • Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, the NHS byproduct, and any unreacted protein. See Protocol 2 and 3 for detailed purification methods.

Reaction Scheme:

Reaction_Scheme Protein Protein-NH2 PEGylated_Protein Protein-NH-CO-O-mPEG Protein->PEGylated_Protein + PEG_NHS mPEG-O-CO-NHS PEG_NHS->PEGylated_Protein pH 7.2-8.5 NHS NHS PEGylated_Protein->NHS +

Caption: Reaction of a primary amine on a protein with an mPEG-NHS ester.

IV. Purification Strategies for Short-Chain PEGylated Proteins

Following the PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and byproducts.[] Effective purification is crucial to obtain a homogenous product. For short-chain PEGylated proteins, a combination of chromatographic techniques is often employed.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume.[7] The addition of even a short PEG chain increases the hydrodynamic radius of the protein, causing the PEGylated conjugate to elute earlier from the SEC column than the smaller, unreacted native protein.[7]

Materials:

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size)

  • HPLC or FPLC system

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • Quenched PEGylation reaction mixture

  • Protein concentration determination assay (e.g., BCA or Bradford)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.[8]

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[7]

    • Perform an isocratic elution with the mobile phase at a flow rate appropriate for the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram. The PEGylated protein will typically elute in an earlier peak compared to the native protein.

    • Analyze the collected fractions by SDS-PAGE (see Protocol 4) to confirm the presence and purity of the PEGylated protein.

    • Pool the fractions containing the pure PEGylated protein and concentrate if necessary using ultrafiltration.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This change in charge properties can be exploited for purification. IEX is particularly effective at separating PEGylated species from the native protein and can even resolve positional isomers.[][9]

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the working pH)

  • HPLC or FPLC system

  • IEX buffers:

    • Buffer A (binding buffer, low salt)

    • Buffer B (elution buffer, high salt)

  • Quenched PEGylation reaction mixture (buffer-exchanged into Buffer A)

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.

  • Sample Loading:

    • Load the buffer-exchanged sample onto the column.

  • Elution:

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound proteins using a linear gradient of Buffer B. The PEGylated protein will typically elute at a different salt concentration than the native protein due to the charge shielding effect of the PEG chain.[9]

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

    • Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.

Comparison of Purification Techniques for Short-Chain PEGylated Proteins:

TechniquePrincipleAdvantages for Short-Chain PEGylationDisadvantages for Short-Chain PEGylation
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeEffective for removing unreacted PEG and separating PEGylated from native protein.[][7]May have limited resolution for separating species with small differences in size.
Ion Exchange Chromatography (IEX) Separation by net chargeHigh resolution, can separate positional isomers and different degrees of PEGylation.[9][10]Requires optimization of pH and salt gradient; protein must be stable under the chosen conditions.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityCan be a useful orthogonal technique to IEX.[11]Performance can be variable as PEG itself can interact with the hydrophobic resin.[9]
Reverse Phase Chromatography (RPC) Separation by hydrophobicityUseful for analytical scale separation and identification of PEGylation sites.[]Can be denaturing for some proteins.

V. Characterization of Short-Chain PEGylated Proteins

Thorough characterization is essential to confirm the success of the PEGylation reaction and to ensure the quality and consistency of the final product.

Protocol 4: Analysis by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and rapid method to visualize the results of a PEGylation reaction. The attachment of a PEG chain increases the apparent molecular weight of the protein, causing it to migrate more slowly on the gel.

Procedure:

  • Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the samples on an appropriate percentage SDS-PAGE gel.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • A successful PEGylation will be indicated by the appearance of a new band or a smear at a higher apparent molecular weight corresponding to the PEGylated protein.[2] The presence of multiple bands may indicate different degrees of PEGylation.

Protocol 5: Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to determine the precise mass of the conjugate, the degree of PEGylation (number of attached PEG chains), and the location of the PEGylation sites.[12]

Analytical Strategies:

  • Top-Down Analysis: The intact PEGylated protein is analyzed directly. This approach provides information on the overall degree of PEGylation and the distribution of different PEGylated species.[13]

  • Bottom-Up Analysis: The PEGylated protein is first digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified with PEG.[13]

General Considerations for MS Analysis:

  • The polydispersity of PEG can complicate the mass spectra. High-resolution mass spectrometers are often required for accurate analysis.[14]

  • The use of charge-reducing agents, such as triethylamine (TEA), added post-column can simplify the mass spectra of PEGylated proteins by reducing the number of charge states.[14][15]

VI. Assessing the Impact on Bioactivity

A critical aspect of developing a PEGylated protein is to assess the impact of the modification on its biological activity. The attachment of a PEG chain can sometimes sterically hinder the protein's active site or binding domains.[3]

Protocol 6: General Approach for Bioactivity Assessment

The specific bioassay will depend on the function of the protein. However, a general approach involves comparing the activity of the PEGylated protein to that of the unmodified native protein.

  • Determine the appropriate bioassay: This could be an enzyme activity assay, a cell-based proliferation or cytotoxicity assay, or a receptor-binding assay.

  • Prepare a concentration range of both the native and the purified PEGylated protein.

  • Perform the bioassay according to a validated protocol.

  • Calculate the specific activity of each protein. The results are often expressed as the percentage of residual activity of the PEGylated protein compared to the native protein.

It is important to note that a decrease in in vitro bioactivity does not always correlate with a decrease in in vivo efficacy, as the improved pharmacokinetic properties of the PEGylated protein can compensate for a lower intrinsic activity.

VII. Troubleshooting Common Challenges

IssuePossible CausesTroubleshooting Steps
Low PEGylation Efficiency - Inactive PEG-NHS ester (hydrolysis)- Suboptimal reaction pH- Presence of primary amines in the buffer- Insufficient molar excess of PEG- Use fresh, anhydrous PEG-NHS ester.- Ensure the reaction pH is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Increase the molar ratio of PEG to protein.
Protein Aggregation - High protein concentration- Use of bifunctional PEG reagents- Unfolding of the protein during the reaction- Perform the reaction at a lower protein concentration.- Use a monofunctional mPEG-NHS ester.- Optimize reaction temperature and buffer conditions.
Heterogeneous Product - Multiple reactive sites on the protein- Polydispersity of the PEG reagent- Optimize reaction conditions (pH, temperature, stoichiometry) to favor modification of a specific site.- Consider site-directed mutagenesis to remove unwanted reactive sites.- Use a low-polydispersity PEG reagent.
Loss of Bioactivity - PEG attachment at or near the active site- Steric hindrance from the PEG chain- Try different PEGylation chemistries that target other amino acid residues.- Use a shorter PEG chain.- Perform site-directed mutagenesis to introduce a reactive site away from the active site.

VIII. Conclusion

The PEGylation of proteins with short PEG chains is a valuable strategy for enhancing their therapeutic potential. By carefully selecting the appropriate PEG reagent, optimizing the reaction conditions, and employing robust purification and characterization methods, researchers can generate well-defined PEGylated proteins with improved pharmacokinetic properties and retained biological activity. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and drug development professionals working in this exciting field.

IX. References

  • JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • BioPharm International. (2007, June 2). Making Site-specific PEGylation Work. Retrieved from [Link]

  • SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

  • Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

  • Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

Sources

Application of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Biosensor Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid in the development of high-performance biosensors. This guide delves into the underlying principles, offers detailed experimental protocols, and provides expert insights to ensure the successful implementation of this versatile molecule in your research.

Introduction: The Critical Role of Surface Chemistry in Biosensing

The performance of any biosensor is intrinsically linked to the quality of its surface chemistry. The ability to specifically capture a target analyte from a complex biological sample while minimizing non-specific interactions is paramount for achieving high sensitivity and selectivity. This compound, a heterobifunctional linker, has emerged as a key enabler in this domain. Its unique molecular architecture, featuring a terminal carboxylic acid and a pentaethylene glycol (PEG) chain, offers a powerful combination of functionalities for robust biomolecule immobilization and exceptional resistance to non-specific binding.[1][2]

This molecule is particularly effective for modifying noble metal surfaces, such as gold, which are commonly used in various biosensing platforms including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.[1] The formation of a stable, well-oriented self-assembled monolayer (SAM) of this compound provides a biocompatible and functional interface for the covalent attachment of biorecognition elements like antibodies, enzymes, or nucleic acids.

Molecular Structure and Functional Attributes

This compound is characterized by three key functional domains that dictate its utility in biosensor development:

  • Terminal Carboxylic Acid (-COOH): This functional group serves as the reactive site for the covalent immobilization of biomolecules.[3][4] Through well-established carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxyl group is activated to form a stable amide bond with primary amines present on the bioreceptor (e.g., lysine residues in proteins).[5][6]

  • Pentaethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₅-): The hydrophilic PEG chain is crucial for minimizing non-specific binding of proteins and other macromolecules from complex biological matrices.[1][2][7] This "anti-fouling" property is attributed to two primary mechanisms: steric repulsion and the formation of a tightly bound water layer that acts as a physical barrier.[8] This reduction in background noise significantly enhances the signal-to-noise ratio of the biosensor.[7]

  • Alkyl Chain: While the specific molecule in the topic title does not contain a thiol group, it is often used in conjunction with a thiol-terminated molecule to form a mixed SAM on gold surfaces. For the purpose of this guide, we will focus on its application as part of a surface modification strategy, often anchored through other means or as a component of a more complex linker system. The oligo(ethylene glycol) chain itself contributes to the formation of a well-ordered monolayer.[8]

Chemical Properties of this compound
PropertyValueReference
CAS Number 16024-66-1[4][9][10][11]
Molecular Formula C11H22O7[4][9][10][11]
Molecular Weight 266.29 g/mol [4]
Boiling Point 379.6°C at 760 mmHg[4]
Density 1.125 g/cm³[4]

Core Application: Surface Functionalization for Biomolecule Immobilization

The primary application of this compound in biosensor development is the creation of a functional and biocompatible surface for the covalent attachment of bioreceptors. The overall workflow can be broken down into three key stages: surface preparation, SAM formation (often in conjunction with a thiol linker for gold surfaces), and bioreceptor immobilization.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Bioreceptor Immobilization a Sensor Substrate (e.g., Gold) b Cleaning Protocol (e.g., Piranha Solution) a->b c Incubation in Thiol-PEG-Acid Solution b->c Cleaned Substrate d Formation of Ordered Monolayer c->d e Carboxyl Group Activation (EDC/NHS) d->e Functionalized Surface f Covalent Coupling of Bioreceptor e->f g Blocking of Unreacted Sites f->g h Analyte Detection g->h Biosensor Ready for Analysis

Caption: Workflow for biosensor surface functionalization.

Detailed Protocols

Protocol 1: Cleaning of Gold Sensor Substrates

A pristine sensor surface is critical for the formation of a high-quality, reproducible self-assembled monolayer. This protocol describes a standard cleaning procedure for gold-coated substrates.

Materials:

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol

  • Nitrogen or argon gas source

Procedure:

  • Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.[3] This step removes organic contaminants from the surface.

  • Carefully remove the substrate from the Piranha solution and rinse it extensively with copious amounts of DI water.[1][3]

  • Rinse the substrate with absolute ethanol to remove water.[1][3]

  • Dry the cleaned substrate under a gentle stream of high-purity nitrogen or argon gas.[1][3]

  • Use the cleaned substrate immediately for SAM formation to prevent recontamination of the surface.[1]

Protocol 2: Formation of a Self-Assembled Monolayer (SAM)

This protocol details the formation of a mixed SAM using a thiol-terminated linker to anchor to the gold surface and this compound to provide the carboxyl functionality and anti-fouling properties.

Materials:

  • Thiol-terminated linker (e.g., 11-mercaptoundecanoic acid)

  • This compound

  • Absolute ethanol

  • Airtight container (e.g., glass vial with a PTFE-lined cap)

Procedure:

  • Thiol Solution Preparation: Prepare a 1 mM solution of the thiol-linker and this compound in absolute ethanol. The ratio of the two components can be varied to optimize the surface density of the carboxylic acid groups. A common starting ratio is 1:10 (thiol-linker:PEG-acid).

  • Incubation: Place the cleaned, dry gold substrate in the airtight container and ensure it is fully submerged in the thiol solution.[1]

  • Seal the container to prevent solvent evaporation and oxidation.[1]

  • Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[1][3]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.[1]

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen or argon gas. The carboxyl-terminated surface is now ready for bioreceptor immobilization.[1]

Protocol 3: Covalent Immobilization of Proteins via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxyl groups on the SAM and the subsequent covalent coupling of an amine-containing bioreceptor, such as an antibody.

G cluster_0 Activation cluster_1 Coupling COOH Surface -COOH Intermediate O-acylisourea (unstable) COOH->Intermediate + EDC EDC Intermediate->COOH Hydrolysis NHS_Ester NHS-ester (semi-stable) Intermediate->NHS_Ester + NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Bioreceptor Bioreceptor -NH2

Caption: EDC-NHS coupling mechanism for protein immobilization.

Materials:

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Bioreceptor solution (e.g., antibody in a suitable buffer, pH should be considered for optimal coupling)[12]

  • Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.[13] This reaction forms a semi-stable NHS-ester intermediate.[5]

    • Rinse the substrate with Activation Buffer to remove excess EDC and NHS.[1]

  • Bioreceptor Immobilization:

    • Immediately immerse the activated substrate in the bioreceptor solution.[1] The concentration of the bioreceptor should be optimized for the desired surface density.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1] This allows for the formation of a stable amide bond between the NHS-ester and primary amines on the bioreceptor.

  • Blocking Unreacted Sites:

    • To deactivate any unreacted NHS-esters, immerse the substrate in the blocking solution for 10-15 minutes at room temperature.[1]

  • Final Wash:

    • Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound bioreceptors and blocking agent.[1]

    • Rinse with DI water and dry under a gentle stream of nitrogen or argon gas. The biosensor is now ready for use.

Trustworthiness and Validation

The protocols described above are designed to be self-validating. The success of each step can be monitored using various surface-sensitive analytical techniques:

  • SAM Formation: The quality of the SAM can be assessed using techniques like contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

  • Bioreceptor Immobilization: The amount of immobilized bioreceptor can be quantified using SPR, QCM, or fluorescence-based assays if a labeled antibody is used.

  • Biosensor Performance: The final validation comes from the performance of the biosensor in detecting the target analyte. A successful functionalization will result in a high specific signal with minimal non-specific binding, leading to a low limit of detection and a wide dynamic range.

Conclusion

This compound is a valuable tool for the development of robust and sensitive biosensors. Its ability to form a biocompatible and functional surface that actively resists non-specific binding makes it an ideal choice for a wide range of applications in diagnostics, drug discovery, and fundamental biological research. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently implement this versatile molecule to create high-performance biosensing platforms.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Thiol-C9-PEG5-acid in Surface Functionalization.
  • BenchChem. (n.d.). Application Notes and Protocols: Surface Modification of Biosensors using Thiol-C9-PEG5-acid.
  • Tan, Y. H., et al. (2012). Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate.
  • Luk, Y. Y., et al. (2000). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. PMC - NIH.
  • Soteropulos, C. E., et al. (2012). PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing. MDPI.
  • Narayanan, N., et al. (2011). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. NIH.
  • Lee, W., et al. (2003). High-density immobilization of an antibody fragment to a carboxymethylated dextran-linked biosensor surface. PubMed.
  • Kim, J. H., et al. (2014). Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip. SPIE Digital Library.
  • Piliarik, M., et al. (2009). Non-Specific Adsorption Reduction Methods in Biosensing. PMC - NIH.
  • Chakma, P., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. ScienceOpen.
  • Unser, S., et al. (2015). The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays. PMC - NIH.
  • da Silva, J. C. G., et al. (2020). Roles of Oligo(ethylene glycol) to Improve Sensing Systems. SciELO.
  • Campuzano, S., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. MDPI.
  • BroadPharm. (2022). Protocol for PEG Thiol.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for Thiol PEG Reagents.
  • Lee, K. A., et al. (2023). Survey of oligoethylene glycol-based self-assembled monolayers on electrochemical aptamer-based sensor in biological fluids. PubMed.
  • LookChem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • Francis, A. W., et al. (2011). New oligoethylene glycol linkers for the surface modification of an ultra-high frequency acoustic wave biosensor. Chemical Science (RSC Publishing).
  • Lee, J. W., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH.
  • Dutta, S., et al. (2022). Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study. NIH.
  • ChemBK. (2024). This compound.
  • ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol.
  • BLD Pharm. (n.d.). 3-Oxo-2,5,8,11,14-pentaoxahexadecan-16-oic acid.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Gębicki, J., et al. (2022). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI.
  • Kim, H., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Fluorochem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (also known as mPEG4-Acetic Acid). The unique amphiphilic nature of this PEGylated carboxylic acid, combining a hydrophilic poly(ethylene glycol) chain with an acidic terminus, presents specific challenges that require a nuanced purification strategy. This document offers troubleshooting guidance and detailed protocols to help you achieve high purity in your synthesized material.

Compound Properties Overview

A solid understanding of the physicochemical properties of this compound is fundamental to designing an effective purification workflow.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₂₂O₇---
Molecular Weight 266.29 g/mol Influences chromatographic behavior and potential for crystallization.
Appearance Colorless to light yellow liquid or semi-solidThe physical state at room temperature dictates handling procedures.
Predicted pKa 3.39 ± 0.10[1][2]Critical for developing an effective acid-base extraction protocol.
Solubility Soluble in water, DMSO, DMF, chlorinated solvents (DCM, chloroform), and alcohols.[3][4]Broad solubility allows for flexibility in choosing extraction and chromatography solvents.
Predicted Boiling Point 379.6 ± 32.0 °C[1][2]Suggests that vacuum distillation is a potential, though often difficult, purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is contaminated with the unreacted starting alcohol (e.g., tetraethylene glycol monomethyl ether). How can I remove it?

Core Problem: The starting alcohol and the final acid product have very similar polarities and sizes, making chromatographic separation challenging. The most effective method leverages the acidic nature of the desired product.

Causality & Solution: Acid-Base Extraction

The carboxylic acid group is the key to separation. By manipulating the pH of an aqueous solution, you can selectively move your desired compound between an organic and an aqueous phase, leaving neutral impurities like the starting alcohol behind.

  • Step 1: Basification & Extraction. Dissolve your crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Extract this solution with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium hydroxide). At a pH well above the pKa of the acid (~3.4), the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻Na⁺).[5][6][7] This salt is highly soluble in the aqueous layer, while the neutral starting alcohol remains in the organic layer.

  • Step 2: Separation. Separate the two layers using a separatory funnel. The organic layer containing the unreacted alcohol can be discarded.

  • Step 3: Acidification & Re-extraction. Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1-2M HCl) to a pH of ~2. This will re-protonate the carboxylate salt back to the neutral carboxylic acid (R-COOH). The neutral acid will become less water-soluble and may precipitate or form an oil.

  • Step 4: Isolation. Extract the acidified aqueous layer with fresh organic solvent (e.g., DCM) to recover your purified product.[5][8] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Self-Validation Point: After the first extraction (Step 1), spot a sample of the organic layer on a TLC plate against your crude material. The spot corresponding to the product should be absent or significantly diminished, confirming its successful transfer to the aqueous phase.

Q2: My compound streaks badly on silica gel TLC and gives broad, poorly resolved peaks during column chromatography. What's wrong?

Core Problem: The combination of the polar "sticky" ether oxygens in the PEG chain and the acidic proton of the carboxylic acid leads to strong, non-ideal interactions with the acidic silica gel surface. This causes tailing and poor separation.

Causality & Solutions:

  • Use a More Polar, Protic Mobile Phase: Standard ethyl acetate/hexane systems are often insufficient. A mixture of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform (CHCl₃) and MeOH is typically more effective for eluting highly polar PEGylated compounds.[9]

  • Modify the Mobile Phase: To mitigate the interaction of the acidic proton with the silica, add a small amount of a competitive acid to your eluent.

    • Recommended: Add 0.5-2% acetic acid or formic acid to the mobile phase. This keeps the silica surface constantly protonated and suppresses the deprotonation of your analyte, leading to sharper peaks and more predictable elution.

  • Consider Alternative Stationary Phases: If silica gel proves too problematic, other options can be explored:

    • Reversed-Phase Chromatography (C18): This technique separates based on hydrophobicity. Your compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol. Purity is often assessed using HPLC with C18 columns.[10][11][]

    • Amine-Functionalized Silica: This stationary phase can be used in a HILIC-type (Hydrophilic Interaction Liquid Chromatography) separation and can offer unique selectivity for very polar molecules.[13]

Recommended Solvent Systems for Silica Gel Chromatography
Solvent SystemRatio (v/v)ModifierComments
Dichloromethane : Methanol98:2 to 90:101% Acetic AcidA good starting point for many polar compounds. Adjust MeOH concentration based on Rf.
Chloroform : Methanol95:5 to 85:151% Acetic AcidCan provide different selectivity compared to DCM.
Ethyl Acetate : Methanol95:5 to 90:101% Acetic AcidUse if your compound is less polar than anticipated.
Q3: I've removed the solvent, but my final product is a viscous oil and won't crystallize. How can I solidify it?

Core Problem: Short-chain PEG derivatives often have low melting points and a high propensity to form supercooled liquids or amorphous solids, making crystallization difficult.[14][15] The presence of even minor impurities can further inhibit crystal lattice formation.

Causality & Solutions:

  • Ensure High Purity: Crystallization is a purification technique. If your material is less than ~95% pure, it is unlikely to crystallize well. First, purify by chromatography to remove oils and other impurities.

  • Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent (e.g., a small amount of ethyl acetate or DCM) and then slowly adding a poor solvent (an "anti-solvent") like diethyl ether or hexane until the solution becomes faintly cloudy. Let it stand, preferably at a low temperature (4°C or -20°C).

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

  • High Vacuum: For an extended period (overnight), place the oil under a high vacuum. This can help remove the very last traces of residual solvent that might be inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q: What is the best overall purification strategy for this compound? A: A multi-step approach is almost always necessary for achieving high purity (>98%). A typical and robust workflow involves:

  • Aqueous Workup: Perform an acid-base extraction as the primary purification step to remove neutral, non-acidic impurities like unreacted starting alcohol.

  • Chromatography: Follow up with silica gel flash chromatography using a modified mobile phase (e.g., DCM/MeOH with 1% acetic acid) to remove any remaining closely-related impurities.

  • Final Isolation: Remove solvent under high vacuum. Attempt crystallization if a solid is required.

Q: Which analytical techniques are best for assessing the final purity? A: A combination of methods provides the most complete picture of purity.

  • ¹H NMR Spectroscopy: This is excellent for confirming the structure and identifying major impurities. The integration of the methyl ether peak versus the methylene protons adjacent to the carboxylic acid can give a good estimate of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for identifying the mass of the desired product and detecting trace-level impurities.[10][11]

  • HPLC with Universal Detection (e.g., CAD or ELSD): Since the PEG backbone lacks a strong UV chromophore, traditional UV detection can be misleading.[16][17] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a more uniform response for quantifying purity regardless of the impurity's structure.[16]

Q: My product has a yellow or brown tint. How can I decolorize it? A: A faint color can sometimes arise from trace impurities formed during synthesis.

  • Activated Carbon: Dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the solution through a pad of Celite® to remove the carbon. This is often effective at adsorbing colored impurities.

  • Chromatography: A well-run silica gel column is usually very effective at separating the colorless product from colored baseline impurities.

Experimental Protocols & Visualizations

Purification Workflow Overview

The following diagram illustrates the recommended logic for purifying this compound from a typical synthesis reaction.

PurificationWorkflow cluster_0 Synthesis cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Analysis & Final Product Crude Crude Reaction Mixture (Product, Unreacted Alcohol, Salts) Extraction Acid-Base Extraction Crude->Extraction Chromatography Silica Gel Chromatography (DCM/MeOH + 1% AcOH) Extraction->Chromatography Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis FinalProduct Pure Product (>98%) Analysis->FinalProduct

Caption: Recommended multi-step purification workflow.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.

  • First Extraction (Base Wash): Add 100 mL of 1M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to fully separate. Drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate large beaker or flask (e.g., 500 mL Erlenmeyer flask).

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with a fresh 50 mL portion of 1M NaHCO₃. Combine this second aqueous extract with the first one. The organic layer now contains primarily neutral impurities and can be set aside.

  • Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 2M HCl dropwise while monitoring the pH with pH paper or a meter. Continue adding acid until the pH is stable at ~2. The solution may become cloudy or an oil may separate.

  • Product Recovery: Transfer the acidified aqueous solution back to the separatory funnel. Extract the solution three times with 75 mL portions of DCM.

  • Drying and Concentration: Combine the three organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Troubleshooting Decision Tree

Troubleshooting Start Purification Issue? Impurity_Check Major Impurity Visible in Crude NMR? Start->Impurity_Check Yes Chrom_Issue Streaking/Tailing on TLC? Start->Chrom_Issue No Impurity_Type Is impurity the starting alcohol? Impurity_Check->Impurity_Type Solid_Issue Product is an Oil? Chrom_Issue->Solid_Issue No Solvent_Mod Add 1% Acetic Acid to Mobile Phase Chrom_Issue->Solvent_Mod Yes High_Purity Is Purity >95%? Solid_Issue->High_Purity Yes Acid_Base Perform Acid-Base Extraction Impurity_Type->Acid_Base Yes Column Proceed to Chromatography Impurity_Type->Column No RP_Column Consider Reversed-Phase (C18) HPLC Solvent_Mod->RP_Column Still issues? Crystallize Attempt Crystallization (Solvent/Anti-solvent) High_Purity->Crystallize Yes Re_Purify Re-purify via Chromatography High_Purity->Re_Purify No

Caption: Decision tree for common purification problems.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Zinov'eva, et al. (2019). Extraction of Monocarboxylic Acids from Diluted Solutions with Polyethylene Glycol. Russian Journal of General Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Lusa, M., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
  • Justia Patents. (2018, July 3). Method of preparing carboxylic acid functionalized polymers. Retrieved from [Link]

  • Wang, Y., et al. (2021). Non-Isothermal Crystallization Kinetics of Poly(Ethylene Glycol)–Poly(l-Lactide) Diblock Copolymer and Poly(Ethylene Glycol) Homopolymer via Fast-Scan Chip-Calorimeter. Polymers.
  • Ghasemi, S., et al. (2022).
  • ResearchGate. (2010). The Critical Lowest Molecular Weight for PEG to Crystallize in Cross‐Linked Networks. Journal of Applied Polymer Science.
  • PubMed. (2002). Optimization of salt concentration in PEG-based crystallization solutions. Acta Crystallographica Section D: Biological Crystallography.
  • Om-long.com. (2025, September 11). What is the solubility of Mpeg - paba in water? Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

  • Reddit. (2022, June 4). Chromatography of PEG containing compounds. Retrieved from [Link]

  • Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • PubMed. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. Biopolymers.
  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • ResearchGate. (2011). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography.

Sources

Technical Support Center: Synthesis of Oligoethylene Glycol Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of OEG-carboxylic acids.

Q1: What are the most common methods for synthesizing OEG-carboxylic acids?

There are two primary approaches for synthesizing OEG-carboxylic acids:

  • Direct Oxidation of OEG: This method involves the oxidation of the terminal hydroxyl group(s) of an oligoethylene glycol to a carboxylic acid. Common oxidizing agents include Jones reagent (chromium trioxide in sulfuric acid), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated systems, and nitric acid.[1][2][3] Direct oxidation can be a cost-effective and efficient method.[2]

  • Williamson Ether Synthesis followed by functional group manipulation: This involves reacting an OEG with a protected halo-acid derivative. This multi-step approach can offer more control over the final product structure but may be more complex.[2]

Q2: Why is my yield of OEG-carboxylic acid consistently low?

Low yields can stem from several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Key areas to investigate include the choice and quality of reagents, reaction conditions (temperature, time, pH), and the purification method. For instance, using nitric acid as an oxidant can lead to the cleavage of ether bonds within the PEG molecule, resulting in a wider molecular weight distribution and lower yield of the desired product.[4]

Q3: What are the main impurities I should expect, and how can I remove them?

Common impurities include unreacted starting OEG, partially oxidized products (aldehydes), and byproducts from side reactions.[5] Purification strategies often involve:

  • Extraction: To remove water-soluble impurities and some reagents.[6]

  • Precipitation/Crystallization: Precipitating the product from a suitable solvent system (e.g., adding cold ether to a dichloromethane solution) is a common and effective method.[2][4]

  • Chromatography: Techniques like size-exclusion or ion-exchange chromatography can be employed for high-purity applications, especially for separating molecules with different PEGylation states.[7][8]

Q4: Can I use protecting groups to improve the synthesis?

Yes, protecting groups can be valuable, particularly in multi-step syntheses or when dealing with complex molecules.[9] For example, protecting one hydroxyl group of a diol allows for the selective modification of the other terminus. Common protecting groups for hydroxyls include benzyl ethers and silyl ethers, which can be removed under specific conditions that do not affect the rest of the molecule.[10][11]

II. Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of OEG-carboxylic acids.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Inactive Oxidizing Agent The oxidizing agent may have degraded. For instance, Jones reagent should be freshly prepared. Solution: Prepare a fresh batch of the oxidizing agent immediately before use. Verify the concentration and activity of commercially sourced reagents.
Insufficient Reagent Stoichiometry The molar ratio of the oxidizing agent to the OEG may be too low for complete conversion. Solution: Carefully calculate and ensure the correct stoichiometry. For Jones oxidation of primary alcohols to carboxylic acids, 4 equivalents of chromic acid are needed to oxidize 3 equivalents of the alcohol.[12]
Inappropriate Reaction Temperature The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures. Solution: Optimize the reaction temperature. For many oxidation reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can improve control and yield.
Poor Solvent Choice The solvent must be compatible with both the reactants and the reaction conditions. For example, in Jones oxidation, acetone is a common solvent.[12] Solution: Ensure the chosen solvent is appropriate for the specific oxidation method and does not react with the reagents. The solvent should also allow for adequate solubility of the OEG starting material.
Presence of Water (for anhydrous reactions) For reactions requiring anhydrous conditions, trace amounts of water can quench reagents or lead to unwanted side reactions. Solution: Thoroughly dry all glassware and use anhydrous solvents. Drying the OEG starting material, for example by azeotropic distillation with toluene, can also be beneficial.[13]
Issue 2: Formation of Significant Byproducts (e.g., Aldehydes)

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Incomplete Oxidation The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. Insufficient reaction time or oxidant can result in the accumulation of the aldehyde.[14] Solution: Increase the reaction time and/or the amount of oxidizing agent. Monitor the reaction progress using techniques like TLC or NMR to ensure complete conversion.
Choice of Oxidant Some oxidizing agents are milder and may favor the formation of aldehydes over carboxylic acids, especially with allylic or benzylic alcohols.[14] Solution: For complete oxidation to the carboxylic acid, a strong oxidizing agent like Jones reagent is often preferred.[12] Alternatively, a two-step process involving initial oxidation to the aldehyde followed by a selective oxidation to the carboxylic acid can be employed.[4]
Reaction Conditions The pH and temperature can influence the product distribution. Solution: Optimize the reaction conditions. For TEMPO-mediated oxidations, maintaining an alkaline pH is crucial for efficient conversion to the carboxylic acid.[4]
Issue 3: Product Degradation or Cleavage of the OEG Chain

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Harsh Reaction Conditions Strong acids or high temperatures can cause the cleavage of the ether linkages in the OEG backbone.[1] Solution: Employ milder reaction conditions. Consider using TEMPO-mediated oxidation, which can be performed under neutral or slightly alkaline conditions.[4] If using a strong acid like in the Jones oxidation, carefully control the temperature and reaction time.
Oxidant-Induced Cleavage Some oxidizing agents, like nitric acid, are known to cause degradation of the polymer chain, especially for higher molecular weight PEGs.[1] Solution: Choose an oxidizing agent that is less prone to causing chain cleavage. Jones reagent and TEMPO are generally considered safer in this regard.[2][3]
Issue 4: Difficulties in Product Purification and Isolation

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Emulsion Formation During Extraction The amphiphilic nature of OEG-carboxylic acids can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.[15] Solution: Add a saturated brine solution to the aqueous layer to break the emulsion. Centrifugation can also be effective. Using a larger volume of organic solvent may also help.
Product is a Viscous Oil or Waxy Solid OEG derivatives are often not crystalline solids, which can make handling and purification challenging.[16] Solution: Precipitation from a non-solvent is often the most effective method. For example, dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding it dropwise to a large volume of a vigorously stirred non-solvent (e.g., cold diethyl ether) can yield a solid precipitate.[2][4]
Incomplete Removal of Metal Salts For oxidations using chromium-based reagents, residual chromium salts can be difficult to remove.[6] Solution: Thoroughly wash the organic phase with water and brine during the extraction. In some cases, passing the product solution through a short plug of silica gel can help remove residual inorganic impurities.

III. Experimental Protocols & Visualizations

Protocol 1: Jones Oxidation of Oligoethylene Glycol

This protocol describes the direct oxidation of a terminal hydroxyl group of an oligoethylene glycol to a carboxylic acid using Jones reagent.

Materials:

  • Oligoethylene Glycol (e.g., PEG3400)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide in concentrated sulfuric acid, then carefully add water. The final reagent should be a clear orange solution.

  • Reaction Setup: Dissolve the oligoethylene glycol in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.

  • Oxidation: Add the freshly prepared Jones reagent dropwise to the OEG solution. The color of the reaction mixture will change from orange to green/blue as the Cr(VI) is reduced to Cr(III).[14]

  • Reaction Monitoring: Monitor the reaction progress by TLC or NMR. The reaction is typically complete within a few hours at room temperature.[2]

  • Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and then with a saturated NaCl solution.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the OEG-carboxylic acid by adding the concentrated solution to cold diethyl ether. Filter the solid product and dry under vacuum.[2]

jones_oxidation_workflow start Start: Dissolve OEG in Acetone oxidation Add Jones Reagent Dropwise at 0°C start->oxidation jones_reagent Prepare Jones Reagent (CrO3/H2SO4) jones_reagent->oxidation monitoring Monitor Reaction (TLC/NMR) oxidation->monitoring quench Quench with Isopropanol monitoring->quench extraction Aqueous Workup & Extraction with CH2Cl2 quench->extraction purification Dry, Concentrate & Precipitate in Ether extraction->purification end Final Product: OEG-Carboxylic Acid purification->end

Workflow for Jones Oxidation of OEG.
Protocol 2: TEMPO-Mediated Oxidation of Oligoethylene Glycol

This protocol provides a milder alternative to Jones oxidation, often resulting in higher yields and fewer side reactions.[4]

Materials:

  • Oligoethylene Glycol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the oligoethylene glycol, TEMPO, and sodium bromide in a mixture of dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Oxidation: Cool the biphasic mixture in an ice bath. Add the sodium hypochlorite solution dropwise while vigorously stirring. Maintain the pH between 9 and 10.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within a few hours.

  • Workup: Separate the organic layer. Wash the aqueous layer with dichloromethane. Combine the organic layers.

  • Acidification and Extraction: Acidify the aqueous layer to pH ~3 with HCl and extract with dichloromethane (3x).

  • Drying and Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Precipitate the product by adding the concentrated solution to cold diethyl ether. Filter and dry.[4]

tempo_oxidation_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve OEG, TEMPO, NaBr in CH2Cl2/NaHCO3(aq) oxidation Add NaOCl dropwise at 0°C (pH 9-10) start->oxidation monitoring Monitor Reaction (TLC) oxidation->monitoring separation Separate Layers monitoring->separation acidify_extract Acidify Aqueous Layer (pH 3) & Extract separation->acidify_extract dry_concentrate Dry, Concentrate Organic Phases acidify_extract->dry_concentrate precipitate Precipitate in Cold Ether dry_concentrate->precipitate end Final Product: OEG-Carboxylic Acid precipitate->end

Workflow for TEMPO-Mediated Oxidation of OEG.

IV. References

  • A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. (2006). ResearchGate. [Link]

  • CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid. (n.d.). Google Patents.

  • Green Surfactant-Free Synthesis of Mesoporous Silica Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach. (n.d.). MDPI. [Link]

  • Synthesis of oligo(poly(ethylene glycol) fumarate). (n.d.). PMC - NIH. [Link]

  • US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids. (n.d.). Google Patents.

  • Synthesis of Oligo(ethylene glycol) toward 44-mer. (n.d.). The Journal of Organic Chemistry. [Link]

  • Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers. (2021). Polymer Chemistry (RSC Publishing). [Link]

  • (PDF) Synthesis of Oligo(ethylene glycol) Derivatives. (n.d.). ResearchGate. [Link]

  • Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides. (n.d.). PMC - NIH. [Link]

  • Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). (n.d.). ScienceDirect. [Link]

  • A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. (2006). Taylor & Francis Online. [Link]

  • Oxidation of polyethylene glycols by alcohol dehydrogenase. (n.d.). PubMed. [Link]

  • A highly selective synthesis of monodisperse oligo(ethylene glycols). (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • New and Simple Synthetic Method for Carboxylic Acid Functionalized Poly(ethylene glycol). (n.d.). ACS Publications. [Link]

  • Solution-phase parallel synthesis with oligoethylene glycol sorting tags. Preparation of all four stereoisomers of the hydroxybutenolide fragment of murisolin and related acetogenins. (n.d.). PubMed. [Link]

  • PEGylation. (n.d.). Bio-Synthesis, Inc. [Link]

  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025). Exactmer. [Link]

  • Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. (n.d.). ResearchGate. [Link]

  • US8889837B2 - Purification of pegylated polypeptides. (n.d.). Google Patents.

  • Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). (2019). ResearchGate. [Link]

  • Jones oxidation. (n.d.). Wikipedia. [Link]

  • Protecting Groups. (n.d.). University of Bristol. [Link]

  • Making Site-specific PEGylation Work. (n.d.). BioPharm International. [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. (n.d.). Google Patents.

  • PEGylation. (n.d.). Wikipedia. [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central. [Link]

  • New protecting groups in the synthesis of oligosaccharides. (2016). ResearchGate. [Link]

Sources

Optimizing reaction conditions for conjugating 2,5,8,11,14-Pentaoxahexadecan-16-oic acid to primary amines.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide to Optimizing Amide Bond Formation

Topic: Optimizing Reaction Conditions for Conjugating 2,5,8,11,14-Pentaoxahexadecan-16-oic acid to Primary Amines

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful conjugation of this compound (a PEG derivative) to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating a carboxylic acid to a primary amine?

The conjugation of a carboxylic acid, such as this compound, to a primary amine involves the formation of a stable amide bond. This reaction typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the primary amine.[1] The most common and effective method for this activation in bioconjugation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

Q2: Why is a two-step pH adjustment often recommended for EDC/NHS coupling reactions?

The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range.[4]

  • Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][4] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[4]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with the primary amine is most effective at a neutral to slightly basic pH, generally between 7.0 and 8.5.[4][5]

Therefore, a two-step protocol, with a pH adjustment between the activation and coupling steps, is often recommended to maximize the efficiency of both stages of the reaction.[4]

Q3: What are the critical reagents in this conjugation, and in what molar excess should they be used?

The key reagents are the PEG-carboxylic acid, the primary amine-containing molecule, EDC, and NHS (or Sulfo-NHS). The optimal molar ratios can vary, but a general guideline is to use a slight excess of the amine and coupling reagents relative to the carboxylic acid.[6] A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the amount of PEG-carboxylic acid.[3]

Q4: Which buffers should I use and which should I avoid?

It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the reactants and reduce the efficiency of the conjugation.[3]

  • Recommended Buffers: MES buffer is suitable for the activation step, while phosphate-buffered saline (PBS) is often used for the coupling step.[3][4]

  • Buffers to Avoid: Amine-containing buffers like Tris and Glycine, and carboxylate-containing buffers such as acetate should be avoided.[3]

Q5: How can I confirm the successful conjugation of the PEG acid to my primary amine?

Several analytical techniques can be used to characterize the final conjugate and confirm successful PEGylation. These include:

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein conjugate compared to the unconjugated protein.

  • Mass Spectrometry (e.g., MALDI-TOF): Provides a precise measurement of the molecular weight, confirming the addition of the PEG chain.[7]

  • Chromatography (e.g., SEC, IEX, RP-HPLC): Can be used to separate the PEGylated product from unreacted starting materials and byproducts, and to analyze the purity of the conjugate.[][9]

  • NMR Spectroscopy: Can be used to identify structural changes and confirm the formation of the amide bond.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to primary amines and provides actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Solution
Inefficient Carboxylic Acid Activation The carboxylic acid must be activated by EDC to react with the primary amine.[12] Ensure that your EDC and NHS reagents are fresh and have been stored properly, as they are moisture-sensitive.[3] Consider increasing the molar excess of EDC and NHS.
Hydrolysis of Activated Intermediate The O-acylisourea intermediate formed during EDC activation is susceptible to hydrolysis, especially in aqueous environments.[2] The addition of NHS or Sulfo-NHS helps to form a more stable NHS ester, which is less prone to hydrolysis.[2] Ensure you are using anhydrous solvents where possible and minimize reaction times in aqueous buffers.
Suboptimal pH As discussed in the FAQs, the pH of the reaction is critical.[4] Verify the pH of your buffers and consider a two-step pH adjustment for optimal activation and coupling.
Presence of Competing Nucleophiles Buffers or contaminants containing primary amines will compete with your target amine, reducing the yield of the desired conjugate.[3] Ensure your buffers are free of such contaminants.
Steric Hindrance Bulky molecules can physically hinder the reaction.[12] In such cases, longer reaction times or a higher molar excess of reagents may be necessary.[13]
Issue 2: Significant Side Reactions
Potential Cause Explanation & Solution
Formation of N-acylurea A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines.[14] This can be minimized by using NHS or Sulfo-NHS to trap the activated intermediate as a more stable ester.[2]
Intra- and Inter-molecular Crosslinking If your primary amine-containing molecule has multiple amine groups, you may observe crosslinking. To reduce this, you can perform the reaction in a more dilute solution or adjust the stoichiometry of your reactants.
Issue 3: Difficulty in Purifying the Final Conjugate

| Potential Cause | Explanation & Solution | | Inadequate Separation of Reactants and Products | The choice of purification method is crucial. For PEGylated proteins, size exclusion chromatography (SEC) is effective at removing unreacted PEG and other small molecules.[9][15] Ion-exchange chromatography (IEX) can separate species with different degrees of PEGylation.[9][15] | | Protein Aggregation | A high degree of PEGylation can sometimes lead to protein aggregation.[3] This can be mitigated by reducing the molar excess of the activated PEG linker and ensuring that the buffer conditions during purification are optimized for the solubility of the conjugate.[3] |

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

Materials:

  • This compound

  • Primary amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the primary amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the PEG-acid solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical molar excess is 2-10 fold for EDC and 2-5 fold for NHS over the PEG-acid.[3]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3]

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to 7.0-8.5 by adding the Coupling Buffer.

  • Coupling to the Primary Amine:

    • Immediately add the activated PEG-acid solution to the solution of the primary amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography or ion-exchange chromatography to remove unreacted reagents and byproducts.[15]

Visualizations

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester PEG-NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (side reaction) O_Acylisourea->Hydrolysis H2O NHS NHS Amide_Conjugate PEG-CONH-R (Final Conjugate) NHS_Ester->Amide_Conjugate + R-NH2 Primary_Amine R-NH2

Caption: EDC/NHS reaction mechanism for amide bond formation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry (Fresh EDC/NHS? Correct molar ratios?) Start->Check_Reagents Check_Reagents->Start Reagents Expired/Incorrect Check_pH Verify Reaction pH (Activation: 4.5-6.0, Coupling: 7.0-8.5?) Check_Reagents->Check_pH Reagents OK Check_pH->Start Incorrect pH Check_Buffer Check Buffer Composition (Amine or carboxylate free?) Check_pH->Check_Buffer pH OK Check_Buffer->Start Competing Buffer Consider_Sterics Consider Steric Hindrance (Increase reaction time or reagent excess?) Check_Buffer->Consider_Sterics Buffer OK Optimize_Purification Optimize Purification Strategy (SEC for size? IEX for charge?) Consider_Sterics->Optimize_Purification Optimization Attempted Success Successful Conjugation Optimize_Purification->Success

Caption: Troubleshooting workflow for low-yield conjugation reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Conjugates.
  • BioPharm International. (n.d.). Making Site-specific PEGylation Work.
  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Carbodiimide.
  • Benchchem. (2025). Troubleshooting low yield in PROTAC conjugation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • ChemicalBook. (2025). This compound.
  • PubMed. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.
  • PubMed. (2018). Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability.
  • ChemicalBook. (n.d.). This compound.
  • Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • bioRxiv. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties.
  • LookChem. (n.d.). This compound.
  • CentAUR. (2014). PEG−peptide conjugates.
  • ResearchGate. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • NIH. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • BroadPharm. (2022). Protocol for PEG Acid Reagents.
  • IDOSI Journals Home. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium.
  • NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • BLD Pharm. (n.d.). 3-Oxo-2,5,8,11,14-pentaoxahexadecan-16-oic acid.
  • ChemicalBook. (n.d.). This compound synthesis.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

Sources

Troubleshooting low efficiency in surface functionalization with m-PEG4-CH2COOH.

Author: BenchChem Technical Support Team. Date: January 2026

<EOT>## Technical Support Center: Surface Functionalization with m-PEG4-CH2COOH

Welcome to the technical support center for surface functionalization using m-PEG4-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to overcome common challenges encountered during the PEGylation process. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the success of your surface modification experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding surface functionalization with carboxylated PEGs.

Q1: What is the optimal pH for the EDC/NHS coupling reaction with m-PEG4-CH2COOH?

A1: The EDC/NHS coupling is a two-step process, with each step having a distinct optimal pH range.[1]

  • Activation Step: The activation of the carboxyl group on the m-PEG4-CH2COOH with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine on your surface is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[2] This is because at this pH, the primary amine is sufficiently deprotonated and nucleophilic.[2]

Therefore, a two-buffer system or a pH adjustment after the activation step is highly recommended for optimal efficiency.[1]

Q2: Which buffers should I use, and which should I absolutely avoid?

A2: The choice of buffer is critical to prevent competing side reactions.

  • Recommended Buffers:

    • Activation: MES buffer is ideal for the EDC/NHS activation step.[2]

    • Coupling: Phosphate-buffered saline (PBS) or HEPES buffer at a pH between 7.2 and 8.5 are excellent choices for the coupling step.[2][3]

  • Buffers to Avoid:

    • Amine-containing buffers: Buffers such as Tris and glycine contain primary amines that will compete with your target surface for the activated PEG, significantly reducing your functionalization efficiency.[4]

    • Carboxylate-containing buffers: Buffers like acetate will compete with the m-PEG4-CH2COOH for activation by EDC.[4]

Q3: My EDC and/or NHS reagents don't seem to be working. What could be the issue?

A3: EDC and NHS are sensitive to moisture and can lose activity if not handled or stored properly.[4]

  • Storage: Store both EDC and NHS desiccated at -20°C.[4]

  • Handling: Before opening the vials, always allow them to equilibrate to room temperature. This prevents moisture from the air from condensing on the cold powder.[4]

  • Freshness: Always prepare EDC and NHS solutions immediately before use.[1] Do not store them in solution for extended periods.

Q4: I am observing aggregation of my protein/nanoparticles after PEGylation. What can I do?

A4: Aggregation can be a common problem, often caused by a high degree of PEGylation or suboptimal reaction conditions.[4][5]

  • Reduce Molar Excess: Lower the molar ratio of the activated PEG linker to your protein or nanoparticle.[5]

  • Optimize Protein Concentration: Reducing the concentration of your protein can minimize intermolecular crosslinking.[5]

  • Reaction Conditions: Consider performing the coupling reaction at a lower temperature (e.g., 4°C) for a longer duration, which can sometimes improve stability.[4]

II. In-Depth Troubleshooting Guide: Low Functionalization Efficiency

Low efficiency is one of the most frustrating challenges in surface functionalization. This guide provides a systematic approach to identifying and resolving the root cause.

Visualizing the Workflow and Potential Failure Points

The following diagram illustrates the key stages of the EDC/NHS mediated PEGylation and highlights common areas where problems can arise.

G cluster_post Post-Reaction Reagents Reagent Quality (EDC, NHS, PEG) Activation Carboxyl Activation (m-PEG4-CH2COOH + EDC/NHS) Reagents->Activation Fresh Reagents Crucial Buffer_Prep Buffer Preparation (Correct pH, No Competing Groups) Buffer_Prep->Activation pH 4.5-6.0 (e.g., MES) Surface_Prep Surface Preparation (Clean, Available Amines) Coupling Coupling to Surface (Activated PEG + Amine Surface) Surface_Prep->Coupling Sufficient Amine Density Hydrolysis1 Hydrolysis of O-acylisourea Activation->Hydrolysis1 Activation->Coupling Immediate Use Hydrolysis2 Hydrolysis of NHS-ester Coupling->Hydrolysis2 Quenching Quenching Coupling->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Troubleshooting workflow for m-PEG4-CH2COOH surface functionalization.

Problem: Low or No PEGylation Detected

Possible Cause 1: Inefficient Activation of m-PEG4-CH2COOH

  • Explanation: The first critical step is the formation of a semi-stable NHS ester from the PEG's carboxylic acid. If this step fails, no subsequent coupling can occur.

  • Solutions & Rationale:

    • Verify Reagent Activity: As mentioned in the FAQs, EDC and NHS are moisture-sensitive.[4] Use fresh vials or reagents that have been properly stored and handled. Test their activity on a control molecule if in doubt.[6]

    • Ensure Correct Activation pH: The activation of the carboxyl group with EDC is most efficient in an acidic environment (pH 4.5-6.0).[2] Using a buffer outside this range will drastically reduce the formation of the necessary O-acylisourea intermediate.

    • Prepare Fresh Solutions: EDC and NHS solutions, especially in aqueous buffers, are not stable. Always prepare them immediately before adding them to the reaction.[1]

Possible Cause 2: Hydrolysis of Reactive Intermediates

  • Explanation: Both the initial O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis, which reverts them back to the original carboxylic acid.[1] The rate of NHS-ester hydrolysis increases significantly with higher pH.[2]

  • Solutions & Rationale:

    • Minimize Time Between Steps: Add the amine-functionalized surface to the activated PEG solution immediately after the activation period (typically 15-30 minutes).[1] Any delay allows more time for hydrolysis to occur.

    • Control Coupling pH: While the amine reaction is more efficient at a higher pH (7.0-8.5), be aware that hydrolysis is also faster.[2] Running small-scale optimization reactions at different pH values (e.g., 7.2, 7.5, 8.0) can help find the best balance between efficient coupling and minimal hydrolysis for your specific system.[2]

    • Concentration Matters: Low concentrations of reactants can favor the competing hydrolysis reaction. If possible, perform the conjugation at the highest feasible concentration of your amine-containing surface and the activated PEG-acid.[2]

Possible Cause 3: Issues with the Amine-Functionalized Surface

  • Explanation: The reaction requires available primary amine groups on the surface. If these are absent, inaccessible, or protonated, the reaction will fail.

  • Solutions & Rationale:

    • Confirm Surface Amine Availability: Before attempting PEGylation, confirm the presence of primary amines on your substrate using a suitable characterization technique (e.g., X-ray Photoelectron Spectroscopy (XPS) for solid surfaces, or a colorimetric assay like the TNBS assay for nanoparticles).[7][8]

    • Steric Hindrance: The amine groups on your surface may be located in sterically hindered regions, making them inaccessible to the PEG reagent.[6] Consider using a PEG linker with a longer spacer arm to overcome this.

    • Ensure Deprotonated Amines: The coupling reaction requires a nucleophilic, deprotonated amine. At a pH well below the pKa of the amine, it will be protonated (-NH3+) and unreactive. This is why the coupling step is performed at pH 7.0 or higher.[2]

Possible Cause 4: Competing Nucleophiles in the Reaction Mixture

  • Explanation: Any molecule with a primary amine in your reaction buffer or on your starting material will compete with the intended surface amines.

  • Solutions & Rationale:

    • Use Amine-Free Buffers: As stated in the FAQs, strictly avoid buffers like Tris and glycine.[4]

    • Purify Your Target: Ensure your protein, nanoparticle, or other substrate has been thoroughly purified to remove any small molecules or contaminants containing primary amines.[6] A buffer exchange step via dialysis or a desalting column is highly recommended before starting the reaction.[9]

III. Experimental Protocols & Data Tables

Protocol: Two-Step Surface PEGylation

This protocol provides a general framework for the covalent attachment of m-PEG4-CH2COOH to an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (e.g., nanoparticles, protein)

  • m-PEG4-CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[10]

  • Coupling Buffer: 1X PBS, pH 7.4[10]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[11]

  • Anhydrous DMSO or DMF (for preparing PEG stock solution)

  • Purification system (e.g., desalting column, centrifuge for nanoparticles, dialysis membrane)[9]

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials.[4]

    • Prepare a stock solution of m-PEG4-CH2COOH (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[10]

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).[10]

    • Prepare your amine-functionalized substrate in the Coupling Buffer. If it's in an incompatible buffer, perform a buffer exchange.[2]

  • Activation of m-PEG4-CH2COOH:

    • In a reaction tube, combine the m-PEG4-CH2COOH solution with the freshly prepared EDC and NHS solutions. A typical starting molar excess is 2-10 fold of EDC and NHS over the amount of PEG.[1]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to generate the NHS ester.[4]

  • Coupling to the Amine Surface:

    • Immediately after activation, add the activated PEG-NHS ester solution to your amine-functionalized substrate in the Coupling Buffer.[12]

    • The optimal molar ratio of PEG to the surface amine groups should be determined empirically, but a starting point of 10-50 fold molar excess of PEG is common.[12]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[1]

  • Purification:

    • Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents. The method will depend on your substrate (e.g., size exclusion chromatography for proteins, centrifugation for nanoparticles, or dialysis).[2]

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group.[12]
Coupling pH 7.2 - 8.0Balances efficient amine reaction with minimizing NHS-ester hydrolysis.[12]
Molar Ratio (EDC:PEG) 2:1 to 10:1Ensures efficient activation. Start with a lower ratio and optimize.[1]
Molar Ratio (NHS:PEG) 2:1 to 10:1Stabilizes the activated intermediate, converting it to the more stable NHS-ester.[1]
Molar Ratio (PEG:Amine) 10:1 to 50:1This should be optimized to achieve the desired surface density and avoid aggregation.[12]
Activation Time 15 - 30 minutesSufficient for NHS-ester formation. Longer times increase hydrolysis risk.[4]
Coupling Time 2 - 24 hoursSubstrate dependent. Monitor reaction progress if possible.[6]
Temperature 4°C - 25°CLower temperatures may require longer reaction times but can improve the stability of sensitive biomolecules.[6]

IV. Characterization of PEGylated Surfaces

Confirming successful functionalization is a critical final step. A combination of techniques is often required to fully characterize the modified surface.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of the PEG layer by analyzing the elemental composition and chemical states (e.g., the C1s peak) of the surface.[7]

  • Dynamic Light Scattering (DLS): For nanoparticles, an increase in the hydrodynamic diameter and a change in the zeta potential can indicate successful PEGylation.[8][13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): For proteins, MS can provide the precise molecular weight, confirming the number of PEG chains attached.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the un-PEGylated starting material from the PEGylated product.[6]

V. Concluding Remarks

Achieving high efficiency in surface functionalization with m-PEG4-CH2COOH requires a systematic approach and careful control over reaction parameters. By understanding the underlying chemistry of the EDC/NHS reaction and being mindful of the common pitfalls outlined in this guide, researchers can significantly improve the reproducibility and success of their PEGylation experiments. Always begin with small-scale optimization reactions to determine the ideal conditions for your specific substrate and application before proceeding to larger-scale work.

References

  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG4-CH2-methyl ester.
  • BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with m-PEG4-(CH2)3-acid.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • BenchChem. (2025).
  • ACS Applied Materials & Interfaces. (2025).
  • Vernet, T., et al. (2016).
  • BenchChem. (2025). Technical Support Center: Optimizing m-PEG4-SH Reactivity.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
  • El-Sayed, A., & El-Sawy, H. (2017). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)

Sources

Preventing aggregation of nanoparticles during modification with 2,5,8,11,14-Pentaoxahexadecan-16-oic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Aggregation During Modification with 2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and best practices for the surface modification of nanoparticles with this compound, a carboxyl-terminated PEG ligand (hereafter referred to as Carboxy-PEG5). Aggregation is a critical failure point in nanoparticle functionalization; this guide is designed to explain the underlying causes and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the materials and mechanisms involved.

Q1: What is Carboxy-PEG5 and why is it used for nanoparticle modification?

A: this compound (Carboxy-PEG5) is a bifunctional molecule. It features a short, hydrophilic polyethylene glycol (PEG) chain that imparts steric stability and biocompatibility, and a terminal carboxylic acid group that serves as a reactive handle for further conjugation (e.g., to proteins or drugs).[1] The PEG chain helps prevent nanoparticles from aggregating in biological media, while the carboxyl group allows for covalent attachment of biomolecules, often via EDC/NHS chemistry.[1][2]

Q2: What is the primary cause of nanoparticle aggregation during surface modification?

A: Aggregation is primarily a result of destabilizing the nanoparticle's colloidal suspension.[3] Most nanoparticles are initially stabilized in solution by electrostatic repulsion—their surfaces possess a charge that causes them to repel each other.[4] During modification, this delicate charge balance can be disrupted. Adding a new ligand, changing the pH, or increasing the salt concentration can neutralize the surface charge, allowing attractive van der Waals forces to dominate and cause the particles to irreversibly clump together.[5][6]

Q3: How does pH play such a critical role in this process?

A: The pH of the solution is arguably the most critical parameter to control. It directly influences the protonation state (and thus the charge) of both the nanoparticle's initial surface ligands (e.g., citrate) and the incoming Carboxy-PEG5 ligand.[7][8]

  • Carboxy-PEG5: The terminal carboxylic acid has a predicted pKa of around 3.4-4.5.[9] Below this pKa, the group is protonated (-COOH) and neutral. Above this pKa, it is deprotonated (-COO⁻) and negatively charged. For effective reaction and electrostatic stabilization, the carboxyl group must be deprotonated.

  • Nanoparticle Surface: For many common nanoparticles (e.g., citrate-capped gold), the stabilizing negative charge is also pH-dependent. Lowering the pH can protonate these surface groups, reducing electrostatic repulsion and leading to aggregation.[10] Finding a pH window that maintains nanoparticle stability while allowing for efficient ligand exchange is essential.

Q4: What is the difference between electrostatic and steric stabilization?

A: These are the two primary mechanisms that prevent nanoparticle aggregation.[5]

  • Electrostatic Stabilization: This relies on the mutual repulsion of like charges on the surfaces of nanoparticles, as described by DLVO theory.[6] This is common for particles stabilized with small charged molecules like citrate.

  • Steric Stabilization: This is provided by long-chain polymer molecules (like the PEG chain on Carboxy-PEG5) that are physically attached to the nanoparticle surface. These chains form a brush-like layer that physically prevents other particles from getting close enough to aggregate.[11][12] Successful modification with Carboxy-PEG5 adds a layer of steric stabilization to the nanoparticle.[13]

Part 2: Troubleshooting Guide - Diagnosing & Solving Aggregation

This section is structured to address specific problems you may encounter in the lab.

Problem 1: "My nanoparticles turned from red to blue/purple (for gold) or crashed out of solution immediately after I added the Carboxy-PEG5 ligand."
  • Likely Cause: Catastrophic aggregation due to charge neutralization. This often happens when the addition of the acidic Carboxy-PEG5 solution causes a sudden, localized drop in pH, neutralizing the nanoparticle's stabilizing surface charge before the new ligand has a chance to attach and provide steric protection.

  • Diagnostic Workflow & Solutions:

    • Check the pH: Before and after adding the ligand, measure the pH of your nanoparticle solution. A significant drop confirms this is the issue.

    • pH Adjustment Strategy:

      • Pre-adjust Ligand pH: Prepare a stock solution of Carboxy-PEG5 and carefully adjust its pH to be slightly above its pKa (e.g., pH 5.5-6.0) before adding it to the nanoparticles. Use a dilute base like NaOH. This ensures the carboxyl group is deprotonated and the overall pH of the nanoparticle solution is not drastically lowered.

      • Buffered System: Perform the entire reaction in a suitable buffer, such as MES buffer at pH 6.0, which is ideal for subsequent EDC/NHS chemistry and helps prevent pH fluctuations.[14]

    • Control the Rate of Addition: Add the Carboxy-PEG5 solution dropwise while vigorously stirring or sonicating the nanoparticle suspension. This prevents localized high concentrations and pH shocks.[15]

Problem 2: "My DLS results show a massive increase in hydrodynamic diameter and a high Polydispersity Index (PDI > 0.3) after the reaction."
  • Likely Cause: Partial or widespread aggregation. While the nanoparticles may not have visibly precipitated, they are forming small clusters in solution. This indicates suboptimal reaction conditions. DLS is highly sensitive to even small populations of aggregates.[16][17]

  • Diagnostic Workflow & Solutions:

    • Review Reaction Stoichiometry: An incorrect ratio of ligand to nanoparticles can be a cause.

      • Too Little Ligand: Incomplete surface coverage leaves bare patches on the nanoparticles, which can stick together.

      • Too Much Ligand: Excess, unattached Carboxy-PEG5 in solution can sometimes induce depletion flocculation, a phenomenon where the free polymer pushes nanoparticles together.

    • Optimize Ligand Concentration: Perform a titration experiment, testing a range of Carboxy-PEG5 concentrations while keeping the nanoparticle concentration constant. Monitor the outcomes using DLS to find the optimal ratio that minimizes the hydrodynamic diameter and PDI.

    • Purification is Key: After the reaction, it's crucial to remove excess reactants and any small aggregates.

      • Centrifugation: Use carefully controlled centrifugation speeds. A gentle spin can pellet larger aggregates while leaving well-dispersed, modified nanoparticles in the supernatant. Be aware that too high a speed will pellet everything.

      • Tangential Flow Filtration (TFF): For larger volumes, TFF is an excellent method for purification and buffer exchange without the high g-forces of centrifugation.

Problem 3: "My Zeta Potential is close to neutral (e.g., -5 mV) after modification, and the particles are unstable over time."
  • Likely Cause: Incomplete or unsuccessful surface modification. A successful modification with Carboxy-PEG5 should result in a significant negative zeta potential (typically more negative than -25 mV) at neutral pH, due to the deprotonated carboxyl groups.[18] A value near zero indicates that the stabilizing charges have been lost without being replaced by the new, charged ligand.

  • Diagnostic Workflow & Solutions:

    • Confirm Covalent Attachment (if using EDC/NHS): If you are using coupling agents like EDC/NHS to form an amide bond to an amine-functionalized nanoparticle, the chemistry itself might be the issue.

      • Use a Two-Step Protocol: Activate the Carboxy-PEG5 with EDC/NHS first in an acidic buffer (pH ~6.0), then purify away the excess coupling agents before adding your amine-functionalized nanoparticles in a coupling buffer (pH 7.2-8.5).[14][19] This prevents the EDC from cross-linking your nanoparticles.[19]

      • Use Fresh Reagents: EDC is highly susceptible to hydrolysis and loses activity quickly. Always use freshly prepared EDC and NHS solutions.[14]

    • Verify Surface Chemistry: Use a characterization technique like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the characteristic PEG ether bonds (~1100 cm⁻¹) and carboxyl peaks on the nanoparticle surface after modification.

    • Re-evaluate pH: The final zeta potential is highly pH-dependent.[20] Ensure your measurements are being taken in a consistent, buffered solution (e.g., 10 mM NaCl) to get a reliable reading. Measure zeta potential across a pH range to understand the surface charge behavior.[21]

Part 3: Best Practices & Protocols
Visualizing the Workflow

The following diagram outlines a robust workflow for modifying nanoparticles with Carboxy-PEG5, incorporating critical quality control steps to prevent aggregation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Characterization NP_start 1. Start with Stable Nanoparticle Colloid Char_Initial QC 1: Characterize Initial NPs (DLS, TEM, Zeta Potential) NP_start->Char_Initial Verify PDI < 0.2 Reaction 3. Add Ligand Dropwise to NPs with Stirring/ Sonication in Buffer Char_Initial->Reaction Ligand_Prep 2. Prepare & pH-Adjust Carboxy-PEG5 Stock Solution Ligand_Prep->Reaction Incubate 4. Incubate (e.g., Room Temp, 2-4h) Reaction->Incubate Purify 5. Purify via Centrifugation or Tangential Flow Incubate->Purify Resuspend 6. Resuspend in Storage Buffer (e.g., PBS) Purify->Resuspend Char_Final QC 2: Characterize Final Product (DLS, TEM, Zeta Potential, FTIR) Resuspend->Char_Final Verify Stability Final_Product Stable, Modified Nanoparticles Char_Final->Final_Product

Caption: A validated workflow for nanoparticle modification with built-in quality control.

Generalized Protocol for Ligand Exchange on Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol describes a passive ligand exchange process. For covalent conjugation (e.g., to amine-NPs), refer to EDC/NHS protocols.[14]

  • Initial Characterization (QC 1):

    • Measure the hydrodynamic diameter, PDI, and zeta potential of your stock citrate-capped AuNPs. The PDI should be < 0.2, and the zeta potential should be highly negative (e.g., < -30 mV). TEM can be used to confirm the core size and morphology.[22]

  • Ligand Preparation:

    • Prepare a 10 mM stock solution of Carboxy-PEG5 in ultrapure water.

    • Adjust the pH of this stock solution to ~6.0 using 0.1 M NaOH. This deprotonates the carboxyl group, enhancing its water solubility and binding affinity.

  • Ligand Exchange Reaction:

    • In a clean glass vial, add your AuNP solution.

    • Place the vial on a stir plate with a small stir bar, or in an ultrasonic bath.

    • Slowly, add the pH-adjusted Carboxy-PEG5 solution dropwise to the AuNPs to achieve the desired final concentration (optimization may be required, start with a 10,000:1 molar ratio of ligand to AuNP).[23]

    • Allow the reaction to incubate at room temperature with gentle stirring for at least 4 hours, or overnight for more complete exchange.

  • Purification:

    • Transfer the solution to a centrifuge tube.

    • Centrifuge at a speed sufficient to pellet the AuNPs without causing irreversible aggregation (this requires optimization; for 20 nm AuNPs, ~12,000 x g for 15 minutes is a starting point).

    • Carefully remove the supernatant, which contains excess ligand and unbound reactants.

    • Resuspend the nanoparticle pellet in your desired storage buffer (e.g., 2 mM sodium citrate, pH 7). Sonication may be required to fully resuspend the pellet.

    • Repeat the wash/centrifugation cycle two more times.

  • Final Characterization (QC 2):

    • Resuspend the final product in the storage buffer.

    • Repeat the DLS, TEM, and zeta potential measurements. A successful modification will show a slight increase in hydrodynamic diameter (due to the PEG layer), a low PDI, and a highly negative zeta potential.[21][24]

Data Summary: Critical Parameters

The optimal conditions can vary based on nanoparticle type and size. The following table provides a general starting point.

ParameterGold Nanoparticles (Citrate-capped)Iron Oxide NPs (Amine-functionalized)Justification
Reaction Buffer 2-5 mM Sodium Citrate10 mM MES, pH 6.0Citrate maintains initial stability. MES is ideal for EDC/NHS activation step.[14]
Optimal pH 6.0 - 8.0Activation: 5.5-6.5; Coupling: 7.2-8.5Balances ligand charge and NP stability. EDC/NHS chemistry has specific pH requirements.[19]
Ligand:NP Ratio 10,000:1 to 50,000:1 (molar)5,000:1 to 20,000:1 (molar)A large excess drives the ligand exchange reaction to completion.[23]
Expected Zeta Potential < -30 mV (at pH 7)< -30 mV (at pH 7)Indicates successful surface functionalization with negatively charged carboxyl groups.[18][25]
Part 4: Visualizing the Mechanism of Aggregation vs. Stabilization

Understanding the interplay of forces at the nanoparticle surface is key to preventing aggregation.

Caption: Competing pathways of aggregation vs. successful steric stabilization.

This diagram illustrates the critical choice point in the experimental process. An uncontrolled addition of the acidic ligand neutralizes the nanoparticle's protective charge, leading to rapid and irreversible aggregation. In contrast, a controlled, pH-managed addition allows the Carboxy-PEG5 to bind, creating a new, robust steric and electrostatic barrier that ensures long-term stability.[26]

References
  • Bawarski, W. E., et al. (2008). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir. Available at: [Link]

  • Bawarski, W. E., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Semantic Scholar. Available at: [Link]

  • CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

  • Danaei, M., et al. (2017). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. PMC - PubMed Central. Available at: [Link]

  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America. Available at: [Link]

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Nanopartz. Available at: [Link]

  • ResearchGate. (n.d.). Ligand exchange reactions and PEG stabilization of gold nanoparticles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analyzing the zeta potential at each step of the surface modification... ResearchGate. Available at: [Link]

  • Gaikwad, S., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing. Available at: [Link]

  • Patsnap. (2025). Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). The stability and assembly of sterically stabilized non-polar nanoparticles. ResearchGate. Available at: [Link]

  • TRUNNANO. (n.d.). How to improve nanoparticles to make them more superior nanomaterials. TRUNNANO. Available at: [Link]

  • Kister, T., et al. (2022). The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets. Nano Letters - ACS Publications. Available at: [Link]

  • nanoComposix. (n.d.). ZETA POTENTIAL ANALYSIS OF NANOPARTICLES. ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2025). Understanding the interplay between pH and charges for theranostic nanomaterials. Nanoscale (RSC Publishing). Available at: [Link]

  • Pugliese, G., et al. (2022). Reversible assembly of nanoparticles: theory, strategies and computational simulations. Nanoscale (RSC Publishing). Available at: [Link]

  • Lim, J., et al. (2012). Characterization of magnetic nanoparticle by dynamic light scattering. PMC - NIH. Available at: [Link]

  • Clift, M. J. D., et al. (2012). Features of Thiolated Ligands Promoting Resistance to Ligand Exchange in Self-Assembled Monolayers on Gold Nanoparticles. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • Patsnap. (2025). Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (2025). Aggregation and Dispersion Behavior Control of Nanoparticles by Surface Structure Design. ResearchGate. Available at: [Link]

  • Liberman, A., et al. (2025). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). DLVO theory. Wikipedia. Available at: [Link]

  • Xia, Y., et al. (2018). Enabling Complete Ligand Exchange on the Surface of Gold Nanocrystals through the Deposition and Then Etching of Silver. Journal of the American Chemical Society. Available at: [Link]

  • Xia, Y., et al. (2019). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2025). On the Use of pH Titration to Quantitatively Characterize Colloidal Nanoparticles. ResearchGate. Available at: [Link]

  • Patsnap. (2025). Case Study: Surface Modification Impact on Zeta Potential and Colloid Lifetime. Patsnap Eureka. Available at: [Link]

  • MDPI. (2023). Bactericidal and Antineoplastic Properties of Phyto-Formulated Nano Gold Composite Using Dwarf Copperleaf Plant. MDPI. Available at: [Link]

  • MDPI. (n.d.). One-Step Synthesis of PEG-Functionalized Gold Nanoparticles: Impact of Low Precursor Concentrations on Physicochemical Propertie. MDPI. Available at: [Link]

  • Priya, R., et al. (2022). Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. PMC - PubMed Central. Available at: [Link]

  • Plotnikova, E., et al. (2022). Exposure to metal nanoparticles changes zeta potentials of Rhodococcus cells. PMC - NIH. Available at: [Link]

  • Covert, D. C., et al. (2021). Interfacial Steric and Molecular Bonding Effects Contributing to the Stability of Neutrally Charged Nanoemulsions. Langmuir - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). PEG modification of carboxylated nanoparticles. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. MDPI. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Available at: [Link]

  • Wang, C., et al. (2017). Precipitation of PEG/Carboxyl-Modified Gold Nanoparticles with Magnesium Pyrophosphate: A New Platform for Real-Time Monitoring of Loop-Mediated Isothermal Amplification. ACS Publications. Available at: [Link]

  • ChemBK. (2024). This compound. ChemBK. Available at: [Link]

  • MDPI. (n.d.). PEGylated Gold Nanoparticles Grafted with N-Acetyl-L-Cysteine for Polymer Modification. MDPI. Available at: [Link]

Sources

Navigating the Nuances of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. This guide is designed for our valued partners in research, science, and drug development. Here, we will delve into the critical aspects of storage, stability, and troubleshooting for this versatile molecule, providing you with the insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for this molecule? I have seen it referred to as both mPEG4-CH2COOH and mPEG5-CH2COOH.

This is a common point of confusion that arises from different conventions in naming polyethylene glycol (PEG) linkers. The designation "PEGn" can refer to either the number of oxygen atoms or the number of ethylene glycol repeating units.

  • mPEG4-CH2COOH : In this nomenclature, the "4" refers to the four ethylene glycol units, -(CH₂CH₂O)₄-.

  • mPEG5-CH2COOH : This naming convention counts the total number of oxygen atoms in the polyethylene glycol chain, which in this case is five.

Both names refer to the same chemical structure with the CAS number 16024-66-1. To avoid ambiguity, it is always best to refer to the molecule by its full chemical name or its CAS number.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this reagent should be stored at -20°C for long-term storage and at 2-8°C for short-term use. It is crucial to protect it from moisture and light.

Q3: Is this compound hygroscopic?

Yes, polyethylene glycol and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. The extent of hygroscopicity is influenced by the molecular weight and the ambient humidity. It is essential to handle the compound in a dry environment and to tightly seal the container after use to prevent degradation and ensure accurate weighing for your experiments.

Q4: What are the primary degradation pathways for this molecule?

The main degradation pathway of concern is the oxidative degradation of the polyethylene glycol backbone . This process can be initiated by exposure to oxygen, light, and trace metal ions. The ether linkages are susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. This can affect the purity and reactivity of the compound. While the terminal carboxylic acid is a stable functional group, the integrity of the entire molecule relies on the stability of the PEG chain.

Q5: What solvents are compatible with this compound?

This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).

Troubleshooting Guide: Amide Coupling Reactions

A primary application of this compound is its use as a linker in bioconjugation, typically through the formation of an amide bond with a primary amine. The most common method for this is the use of carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS. Below are common issues and their solutions.

Issue 1: Low or No Conjugation Yield

  • Cause A: Inactive EDC or NHS. These reagents are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.

    • Solution: Use fresh, high-quality EDC and NHS. Allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Store desiccated at -20°C.

  • Cause B: Suboptimal pH. The two steps of the reaction, activation and coupling, have different optimal pH ranges.

    • Solution: Perform the carboxyl activation step (with EDC/NHS) at a pH of 4.5-6.0 using a buffer like MES. For the subsequent amine coupling step, raise the pH to 7.2-8.0 with a buffer such as PBS.

  • Cause C: Presence of Competing Nucleophiles. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated carboxylic acid.

    • Solution: Use non-amine and non-carboxylate buffers for the reaction. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.

  • Cause D: Hydrolysis of the Activated NHS Ester. The NHS ester intermediate is susceptible to hydrolysis, especially in aqueous solutions, which reverts it back to the original carboxylic acid.

    • Solution: Perform the conjugation step immediately after the activation of the carboxyl group. Running the reaction at 4°C for a longer duration can sometimes improve the yield by slowing the rate of hydrolysis.

Issue 2: Precipitation During the Reaction

  • Cause A: High Degree of PEGylation. Excessive modification of a protein with PEG chains can lead to a decrease in its solubility.

    • Solution: Reduce the molar excess of the activated PEG linker in your reaction.

  • Cause B: Unsuitable Buffer Conditions. The buffer may not be optimal for maintaining the stability and solubility of your protein or the final conjugate.

    • Solution: Ensure your protein is in a buffer that maintains its stability throughout the reaction process.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Long-Term Storage -20°C, desiccated, protected from lightMinimizes oxidative degradation and hydrolysis.
Short-Term Storage 2-8°C, desiccated, protected from lightSuitable for reagents that will be used within a few weeks.
Activation pH (EDC/NHS) 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.
Coupling pH (to Amine) 7.2 - 8.0Facilitates the nucleophilic attack of the primary amine on the NHS ester.
EDC Molar Excess 2-10 fold over the carboxylic acidEnsures efficient activation of the carboxylic acid.
NHS/Sulfo-NHS Molar Excess 2-5 fold over the carboxylic acidStabilizes the active intermediate, improving coupling efficiency.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Conjugation

This protocol provides a general framework for conjugating this compound to an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Amine-containing molecule in Coupling Buffer

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of the PEG Linker:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Immediately add the activated PEG linker solution to your amine-containing molecule solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • The molar ratio of activated PEG to the amine will need to be optimized for your specific application, but a starting point of a 10- to 20-fold molar excess of PEG is common.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.

  • Purification:

    • Remove excess reagents and byproducts by using a desalting column or through dialysis/ultrafiltration. For higher purity, further chromatographic purification using techniques like SEC or IEX may be necessary.

Visualizations

cluster_storage Storage & Handling cluster_stability Stability Considerations cluster_degradation Potential Degradation Pathway Store at -20°C Store at -20°C Equilibrate to RT Equilibrate to RT Store at -20°C->Equilibrate to RT Before use Weigh in dry environment Weigh in dry environment Equilibrate to RT->Weigh in dry environment Protect from moisture Protect from moisture Protect from light Protect from light Protect from oxygen Protect from oxygen PEG Chain PEG Chain Oxidative Stress Oxidative Stress PEG Chain->Oxidative Stress O₂, light, metal ions Chain Scission Chain Scission Oxidative Stress->Chain Scission Aldehydes & Carboxylates Aldehydes & Carboxylates Chain Scission->Aldehydes & Carboxylates Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagents Check Reagents Low Yield?->Check Reagents Yes Successful Conjugation Successful Conjugation Low Yield?->Successful Conjugation No Inactive EDC/NHS? Inactive EDC/NHS? Check Reagents->Inactive EDC/NHS? Check pH Check pH Incorrect Activation/Coupling pH? Incorrect Activation/Coupling pH? Check pH->Incorrect Activation/Coupling pH? Check Buffers Check Buffers Competing Amines? Competing Amines? Check Buffers->Competing Amines? Optimize Reaction Time Optimize Reaction Time NHS Ester Hydrolysis? NHS Ester Hydrolysis? Optimize Reaction Time->NHS Ester Hydrolysis? Inactive EDC/NHS?->Check pH No Use Fresh Reagents Use Fresh Reagents Inactive EDC/NHS?->Use Fresh Reagents Yes Use Fresh Reagents->Low Yield? Incorrect Activation/Coupling pH?->Check Buffers No Adjust pH Adjust pH Incorrect Activation/Coupling pH?->Adjust pH Yes Adjust pH->Low Yield? Competing Amines?->Optimize Reaction Time No Buffer Exchange Buffer Exchange Competing Amines?->Buffer Exchange Yes Buffer Exchange->Low Yield? NHS Ester Hydrolysis?->Successful Conjugation No Decrease Time/Temp Decrease Time/Temp NHS Ester Hydrolysis?->Decrease Time/Temp Yes Decrease Time/Temp->Low Yield?

Caption: Troubleshooting workflow for low-yield EDC/NHS coupling reactions.

References

  • Thermo-oxidative degradation of poly(ethylene glycol)/poly(L-lactic acid) blends. This article discusses the mechanism of thermo-oxidative degradation of PEG, which is relevant to understanding the stability of the PEG backbone in the topic compound. [Link]

  • Shelf Lives of Common Chemical Reagents - OnePointe Solutions. This article provides general guidance on the shelf life and storage of chemical reagents. [Link]

  • What is the reagent shelf life? - Hach. This resource discusses the factors that affect the shelf life of chemical reagents. [Link]

Technical Support Center: Avoiding Ether Bond Cleavage During the Oxidation of Polyethylene Glycols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful oxidation of polyethylene glycols (PEGs) while minimizing the common pitfall of ether bond cleavage. Maintaining the integrity of the PEG backbone is critical for the efficacy and safety of PEGylated therapeutics and other advanced materials. This resource is designed to equip you with the knowledge to navigate the complexities of PEG chemistry.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the oxidation of polyethylene glycols and the preservation of their polymeric backbone.

1. Why is it critical to avoid ether bond cleavage during PEG oxidation?

The precise molecular weight and defined structure of polyethylene glycol are fundamental to its function in drug delivery and other biomedical applications. Ether bond cleavage leads to the degradation of the polymer chain, resulting in a lower average molecular weight and a broader molecular weight distribution.[1] This can have significant consequences, including altered pharmacokinetic profiles, reduced efficacy, and potential toxicity of the final product. Therefore, preserving the integrity of the PEG backbone is paramount.

2. What are the primary mechanisms leading to PEG backbone cleavage during oxidation?

Ether bonds, while generally stable, can be susceptible to cleavage under harsh oxidative conditions.[2] The primary mechanism involves the formation of radical species that can abstract a hydrogen atom from the carbon adjacent to the ether oxygen.[3][4] This leads to the formation of an unstable hemiacetal which can then decompose, resulting in chain scission.[3][4] Over-oxidation, especially with aggressive oxidizing agents or at elevated temperatures, can promote these undesirable side reactions.[5][6]

3. Which oxidizing agents are known to cause significant ether bond cleavage?

Strong, non-selective oxidizing agents are more likely to cause degradation of the PEG backbone. For instance, reagents like potassium permanganate (KMnO4) in alkaline solution, while capable of oxidizing the terminal hydroxyl groups, are also known to cause appreciable chain cleavage.[7] Similarly, Fenton-type reactions, which generate highly reactive hydroxyl radicals, can lead to significant degradation of the PEG chain.[8]

4. What are the recommended methods for the selective oxidation of PEG's terminal hydroxyl groups?

To avoid ether bond cleavage, it is crucial to employ mild and selective oxidation methods that specifically target the terminal hydroxyl groups. Some of the most effective and widely used methods include:

  • TEMPO-mediated oxidation: This method utilizes a stable nitroxyl radical, (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. It is highly selective for primary alcohols and proceeds under mild conditions, making it an excellent choice for PEG oxidation.[9][10]

  • Dess-Martin Periodinane (DMP) oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[11][12][13] Its high functional group tolerance makes it suitable for complex PEG derivatives.[11]

  • Swern and related DMSO-based oxidations: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, followed by a hindered base.[14][15][16] It is a very mild and efficient method for oxidizing primary alcohols to aldehydes, with minimal risk of over-oxidation to carboxylic acids.[15][16]

5. How can I verify the integrity of the PEG backbone after an oxidation reaction?

Several analytical techniques can be employed to confirm that the PEG backbone has not been cleaved during the oxidation process:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method to assess changes in molecular weight and molecular weight distribution. A shift to lower molecular weight or a broadening of the distribution is indicative of chain cleavage.[4]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can provide detailed information about the molecular weight of the polymer and can be used to identify degradation products.[1][17] LC/MS methods can be particularly powerful for characterizing PEG and its modifications.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the oxidized end-groups and to check for the appearance of signals that might indicate degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during PEG oxidation, with a focus on preventing ether bond cleavage.

Problem Potential Cause Recommended Solution
Significant decrease in average molecular weight (confirmed by GPC/SEC). The oxidizing agent is too harsh and is cleaving the ether bonds in the PEG backbone.Switch to a milder, more selective oxidizing agent such as TEMPO, Dess-Martin Periodinane, or a Swern-type oxidation.[9][11][14]
Reaction temperature is too high, promoting thermal-oxidative degradation.[5]Perform the reaction at a lower temperature. Swern oxidations, for example, are typically carried out at -78 °C.[14][19]
Low yield of the desired oxidized product. Incomplete reaction due to insufficient oxidant or reaction time.Increase the equivalents of the oxidizing agent or extend the reaction time. Monitor the reaction progress by TLC or another appropriate method.
The chosen oxidation method is not suitable for the specific PEG derivative.Review the literature for oxidation methods that have been successfully applied to similar PEG structures.
Presence of low molecular weight impurities in the final product. Ether bond cleavage has occurred, generating smaller PEG fragments.Purify the product using dialysis, size exclusion chromatography, or precipitation to remove the low molecular weight impurities. Optimize the reaction conditions as described above to prevent future cleavage.
Side reactions with the oxidizing agent or byproducts.Ensure the reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture. Use high-purity solvents and reagents.
Incomplete oxidation of terminal hydroxyl groups. Steric hindrance around the hydroxyl groups.Consider using a less sterically demanding oxidizing agent. Increasing the reaction temperature slightly (while monitoring for degradation) may also improve conversion.
Deactivation of the oxidizing agent.Ensure that the oxidizing agent is fresh and has been stored correctly. Some reagents, like DMP, can be sensitive to moisture.

Recommended Experimental Protocols

The following are detailed, step-by-step protocols for selective oxidation of PEG terminal hydroxyl groups.

Protocol 1: TEMPO-Mediated Oxidation of PEG-diol to PEG-dialdehyde

This protocol is adapted from methodologies known for their high selectivity and efficiency.[9]

Materials:

  • Polyethylene glycol (diol)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-diol in a mixture of DCM and a saturated aqueous solution of NaHCO₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Add catalytic amounts of TEMPO and KBr to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution dropwise while vigorously stirring. Monitor the reaction progress by TLC (staining with an appropriate agent like permanganate).

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the PEG-dialdehyde.

Key Considerations:

  • The pH of the reaction should be maintained around 8-9 for optimal reactivity of the TEMPO catalyst.

  • The concentration of the NaOCl solution should be accurately known to ensure the correct stoichiometry.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of PEG-alcohol

This protocol is based on the widely used Dess-Martin oxidation, known for its mildness and broad functional group compatibility.[11][13][20]

Materials:

  • Polyethylene glycol (mono- or di-ol)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-alcohol in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (typically 1.1-1.5 equivalents per hydroxyl group) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.[13]

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxidized PEG.

Key Considerations:

  • DMP is sensitive to moisture, so anhydrous conditions are recommended for optimal results.

  • DMP can be explosive under certain conditions, so it should be handled with care.[12][20]

Protocol 3: Swern Oxidation of PEG-alcohol

The Swern oxidation is an excellent choice for sensitive substrates due to its very mild reaction conditions.[14][16][19]

Materials:

  • Polyethylene glycol (mono- or di-ol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N) or another hindered base (e.g., diisopropylethylamine)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution. Stir for 10-15 minutes.

  • Add a solution of the PEG-alcohol in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Add the hindered base (e.g., triethylamine, at least 5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a dilute acid solution (e.g., 1% HCl), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Key Considerations:

  • The reaction must be kept at low temperatures (below -60 °C) until the addition of the base to avoid side reactions.[14]

  • The byproducts of the Swern oxidation, such as dimethyl sulfide, are volatile and have a strong, unpleasant odor, so the reaction should be performed in a well-ventilated fume hood.[14][16]

Visualization & Diagrams

Decision-Making Workflow for PEG Oxidation

The following diagram illustrates a logical workflow for selecting an appropriate oxidation method for polyethylene glycols, prioritizing the preservation of the ether backbone.

PEG_Oxidation_Workflow start Start: Oxidize PEG Terminal -OH check_sensitivity Is the PEG derivative sensitive to acidic/basic conditions? start->check_sensitivity select_dmp Use Dess-Martin Periodinane (DMP) (Neutral Conditions) check_sensitivity->select_dmp Yes check_scale Is the reaction scale large? check_sensitivity->check_scale No analysis Post-Reaction Analysis: GPC/SEC, MS, NMR select_dmp->analysis select_tempo Use TEMPO-mediated oxidation (Mildly Basic, Catalytic) check_scale->select_tempo Yes select_swern Use Swern Oxidation (Very Mild, Low Temp) check_scale->select_swern No select_tempo->analysis select_swern->analysis end_ok Backbone Intact: Proceed analysis->end_ok No Change in MW end_fail Cleavage Detected: Re-evaluate Method analysis->end_fail MW Decreased

A decision tree for selecting the optimal PEG oxidation method.

Simplified Mechanism of TEMPO-Mediated Oxidation

This diagram illustrates the catalytic cycle of TEMPO in the oxidation of a primary alcohol to an aldehyde, a process that avoids harsh conditions that could lead to ether bond cleavage.

TEMPO_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Conversion TEMPO TEMPO (Nitroxyl Radical) R₂N-O• Oxoammonium Oxoammonium Ion (Active Oxidant) R₂N=O⁺ TEMPO->Oxoammonium Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine R₂N-OH Oxoammonium->Hydroxylamine R'-CH₂OH (PEG) PEG_OH PEG-CH₂OH Hydroxylamine->TEMPO Co-oxidant PEG_CHO PEG-CHO PEG_OH->PEG_CHO Oxidation

The catalytic cycle of TEMPO for selective alcohol oxidation.

References

  • Kawai, F. (Date not available). Oxidative mechanism for ether scission of PEG by a synergistic mixed culture. ResearchGate. Link

  • Kinsella, G. K., et al. (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH. Link

  • Desai, R. M., et al. (2015). Determination of the in vivo degradation mechanism of PEGDA hydrogels. PMC - NIH. Link

  • Goding, J. A., et al. (2022). A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Wiley Online Library. Link

  • Wang, X., et al. (2021). Boosting the Oxidative Potential of Polyethylene Glycol-Based Polymer Electrolyte to 4.36 V by Spatially Restricting Hydroxyl Groups for High-Voltage Flexible Lithium-Ion Battery Applications. PMC - NIH. Link

  • (Author not available). (Date not available). Thermal oxidative degradation of PEG. ResearchGate. Link

  • (Author not available). (Date not available). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). ResearchGate. Link

  • (Author not available). (Date not available). Bacterial oxidation of polyethylene glycol. ResearchGate. Link

  • Rao, K. V. S. K., Nadh, R. V., & Narasaiah, M. (2018). A Kinetic Study on the Oxidation of Pharmaceutically Significant PEG–400 by Periodate. Rasayan Journal of Chemistry. Link

  • (Author not available). (Date not available). Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. ResearchGate. Link

  • Chemistry For Everyone. (2024, May 22). Does Oxidation Cause Polyethylene To Degrade? YouTube. Link

  • Wikipedia contributors. (2024, April 1). Dess–Martin periodinane. Wikipedia. Link

  • Boeckman, R. K., et al. (1998). The dess-martin periodinane. Organic Syntheses Procedure. Link

  • Chen, Y., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. Link

  • Hahn, L., et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society. Link

  • Knifton, J. F. (1989). Cleavage of polyethylene glycol ethers by hydrolysis. Google Patents. Link

  • Jessop, P. G., et al. (2008). The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide. PubMed. Link

  • Mousavi, D. (2015). How can I oxidize a terminal PEG (MW:2000) hydroxyl group. ResearchGate. Link

  • (Author not available). (Date not available). Catalytic Oxidative Deformylation of Polyethylene Glycols with the Participation of Molecular Oxygen. ResearchGate. Link

  • OC Lectures. (2019, July 25). 07.13 Dess-Martin Periodinane. YouTube. Link

  • Blaschke, T., et al. (2020). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. PubMed. Link

  • Wikipedia contributors. (2023, December 29). Ether cleavage. Wikipedia. Link

  • Weidner, S. M., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). ScienceDirect. Link

  • Wikipedia contributors. (2024, April 1). Swern oxidation. Wikipedia. Link

  • (Author not available). (Date not available). Dess-Martin Periodinane (DMP). Common Organic Chemistry. Link

  • (Author not available). (2019, July 10). Swern Oxidation. Organic Chemistry. Link

  • (Author not available). (Date not available). Dess-Martin Oxidation. Organic Chemistry Portal. Link

  • (Author not available). (Date not available). Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials. Sigma-Aldrich. Link

  • (Author not available). (1978). Bacterial oxidation of polyethylene glycol. PMC - NIH. Link

  • Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • (Author not available). (Date not available). Swern Oxidation. Organic Chemistry Portal. Link

  • Ilisz, I., et al. (2007). Degradation of polyethylene glycol by Fenton reaction: a comparative study. PubMed. Link

  • Llorens, L. (Date not available). Swern Oxidation: Reaction Mechanism. NROChemistry. Link

  • (Author not available). (Date not available). Polyethylene Glycols as Efficient Catalysts for the Oxidation of Xanthine Alkaloids by Ceric Ammonium Nitrate in Acetonitrile: A Kinetic and Mechanistic Approach. ResearchGate. Link

  • (Author not available). (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Link

  • Pozzi, G., et al. (2004). Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. figshare. Link

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical component in modern drug delivery systems, bioconjugation, and nanotechnology. Its hydrophilic nature enhances the solubility and circulation half-life of conjugated therapeutics, while the terminal carboxylic acid provides a versatile handle for covalent attachment to various biomolecules.[1] The precise structural integrity and purity of this linker are paramount to ensure the efficacy and safety of the final product. This guide provides an in-depth technical comparison of two primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices and compare these methods with other relevant alternatives.

The Analytical Imperative: Why In-Depth Characterization Matters

In the realm of drug development, the adage "you are what you can measure" holds profound significance. For a molecule like this compound, which serves as a linker between a therapeutic agent and a carrier or a biomolecule, its precise length, monofunctionality, and purity are not mere quality control metrics—they are determinants of the final conjugate's therapeutic index. Incomplete reactions or the presence of impurities, such as the corresponding diol, can lead to batch-to-batch variability, reduced efficacy, and potential immunogenicity. Therefore, robust analytical characterization is a non-negotiable aspect of its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of molecules in solution. It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, making it an ideal tool for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize a wide range of organic molecules and its relatively simple residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Experiment: A standard one-dimensional proton experiment is sufficient.

    • Key Parameters:

      • Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for quantitative analysis of small molecules.

  • ¹³C NMR Acquisition:

    • Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally similar PEG derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (CH₃ O-)~3.38Singlet3HThe methyl protons are in a shielded environment at the terminus of the PEG chain.
b (-OCH₂ CH₂ O-)~3.64Multiplet16HThe repeating methylene units of the PEG backbone produce a complex, overlapping multiplet.
c (-OCH₂ COOH)~4.15Singlet2HThese methylene protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
d (-COOH )~11-12Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its position can be concentration and solvent-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
a (C H₃O-)~59.0The terminal methoxy carbon.
b (-OC H₂C H₂O-)~70.5The repeating methylene carbons of the PEG backbone.
c (-OC H₂COOH)~68.7The methylene carbon adjacent to the carboxylic acid group.
d (-C OOH)~171.0The carbonyl carbon of the carboxylic acid group is significantly deshielded.

Expertise in Practice: The integration ratio of the terminal methoxy protons (a ) to the methylene protons adjacent to the carboxylic acid (c ) should be 3:2. Any significant deviation from this ratio could indicate the presence of impurities, such as the corresponding diol, which would lack the methoxy signal.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is an excellent tool for confirming the molecular weight and providing insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Ionization Mode: Electrospray ionization (ESI) is the preferred method for polar molecules like PEG derivatives as it is a soft ionization technique that minimizes in-source fragmentation. Both positive and negative ion modes can be used.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements.

  • MS/MS Analysis: To induce fragmentation, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Mass Spectrometry Data and Interpretation

Table 3: Predicted m/z Values in ESI-MS

IonPredicted m/zRationale
[M+H]⁺ 267.14The protonated molecular ion in positive ion mode.
[M+Na]⁺ 289.12PEG derivatives have a high affinity for sodium ions, so the sodium adduct is commonly observed.
[M-H]⁻ 265.13The deprotonated molecular ion in negative ion mode.

Fragmentation Pattern: The fragmentation of PEG derivatives in CID is well-characterized and primarily proceeds through the cleavage of the C-O and C-C bonds of the ethylene glycol backbone, leading to a characteristic loss of 44 Da (C₂H₄O) units.

G M_H [M+H]⁺ m/z = 267.14 frag1 m/z = 223.11 M_H->frag1 - C₂H₄O frag2 m/z = 179.08 frag1->frag2 - C₂H₄O frag3 m/z = 135.05 frag2->frag3 - C₂H₄O frag4 m/z = 91.02 frag3->frag4 - C₂H₄O frag5 m/z = 45.03 frag4->frag5 - C₂H₄O

Caption: Predicted ESI-MS/MS fragmentation pathway of [M+H]⁺.

Comparative Analysis: NMR vs. Mass Spectrometry and Alternative Techniques

Both NMR and mass spectrometry provide critical and often complementary information for the characterization of this compound.

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural information, connectivity, and stereochemistry. Quantitative purity assessment.Accurate molecular weight determination and elemental composition. Structural information from fragmentation.
Strengths Unambiguous structure elucidation. Non-destructive. Good for identifying and quantifying impurities.High sensitivity. Can be coupled with chromatography for complex mixture analysis.
Limitations Lower sensitivity compared to MS. Can be challenging for very complex mixtures.Isomeric compounds can be difficult to distinguish. Ionization efficiency can vary.
Alternative Characterization Techniques

While NMR and MS are primary tools, other techniques offer valuable insights, particularly for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): When coupled with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), HPLC is excellent for separating and quantifying non-volatile impurities, even those lacking a UV chromophore.[2]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume and is useful for identifying higher molecular weight oligomeric impurities or aggregates.[3]

G cluster_0 Characterization Workflow cluster_1 Data Analysis & Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation & Purity MS Mass Spectrometry (ESI-MS and MS/MS) Sample->MS Molecular Weight & Fragmentation HPLC HPLC (with ELSD/CAD) Sample->HPLC Impurity Profiling Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: A typical workflow for the comprehensive characterization.

Conclusion: A Multi-faceted Approach to Quality Assurance

The robust characterization of this compound is not a single-method endeavor but rather a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural confirmation, while mass spectrometry offers precise molecular weight verification and fragmentation data. When complemented with chromatographic techniques for impurity profiling, a comprehensive and reliable assessment of the material's quality can be achieved. For researchers and drug development professionals, this multi-faceted approach is essential for ensuring the consistency, safety, and efficacy of the final therapeutic products.

References

  • LookChem. (2025). This compound. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Techniques for Assessing the Purity of PEG Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The process of attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone of modern drug development. It can dramatically improve the pharmacokinetic profiles of therapeutics, enhancing solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] However, the success of a PEGylated product is fundamentally dependent on the purity and precise characterization of the PEG derivative itself. Impurities, such as unreacted starting materials or undesired side products, and uncontrolled polydispersity can have significant consequences for the efficacy and safety of the final drug product.

This guide provides an in-depth comparison of the core analytical techniques used to assess the purity of PEG derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a framework for developing a robust, multi-technique approach to ensure the quality and consistency of your materials.

The Inherent Challenge: Understanding Polydispersity

Unlike small molecules with a single, defined molecular weight, synthetic polymers like PEG are inherently polydisperse. They consist of a population of molecules with a distribution of chain lengths and, therefore, molecular weights. The Polydispersity Index (PDI) is the critical measure of this distribution's breadth.[3]

PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):

PDI = Mw / Mn [4][5]

A PDI value of 1.0 indicates a perfectly monodisperse sample where all polymer chains are identical in length—a theoretical ideal rarely achieved in practice.[6] A lower PDI signifies a narrower, more uniform distribution, which is highly desirable for therapeutic applications as it leads to more consistent product performance.[4][6] Conversely, a high PDI indicates a broad distribution of chain lengths, which can lead to batch-to-batch variability and unpredictable behavior in vivo.[7] Therefore, the first step in purity assessment is always to characterize this distribution.

Core Analytical Techniques: A Comparative Overview

No single technique can provide a complete picture of a PEG derivative's purity. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential for comprehensive characterization. The four pillars of PEG analysis are Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Size Exclusion Chromatography (SEC/GPC): The Molecular Weight Distribution Authority

Core Principle: SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[] The system consists of a column packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later.[9] This separation mechanism makes SEC the gold standard for determining molecular weight distribution and PDI.

Why We Use It: SEC is the most direct method for visualizing the distribution of polymer chain sizes in a sample. It allows for the calculation of Mn, Mw, and subsequently, the PDI. When coupled with detectors like Multi-Angle Light Scattering (MALS), it can provide absolute molecular weight determination without relying on column calibration with standards.[10]

Detailed Experimental Protocol: SEC-MALS Analysis of a PEG Derivative

  • System Preparation:

    • Mobile Phase: Prepare an appropriate mobile phase, typically a buffer like 100 mM sodium phosphate with an added salt (e.g., 150 mM NaCl) to minimize ionic interactions between the analyte and the stationary phase. Filter (0.22 µm) and thoroughly degas the mobile phase.

    • Column: Select an SEC column with a pore size appropriate for the expected molecular weight range of the PEG derivative.[9] Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved across all detectors (UV, Refractive Index, MALS).[11]

  • Calibration (for conventional SEC):

    • Prepare a series of narrow PDI PEG standards of known molecular weights.

    • Inject each standard individually and record the retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Analysis:

    • Accurately weigh and dissolve the PEG derivative sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Ensure complete dissolution.

    • Inject the sample onto the equilibrated SEC system.

    • Collect the data from all detectors.

  • Data Processing:

    • For SEC-MALS: Use specialized software (e.g., ASTRA) to calculate the absolute molecular weight at each elution slice using data from the MALS and concentration detectors (RI or UV). From this, the software calculates Mn, Mw, and PDI.

    • For Conventional SEC: Using the calibration curve, determine the molecular weight corresponding to each point on the sample's chromatogram. The software then calculates Mn, Mw, and PDI based on this data.

  • System Validation: The protocol's validity is confirmed by the consistent performance of standards, a stable baseline, and reproducible results for replicate injections of the same sample.

High-Performance Liquid Chromatography (HPLC): The Purity and Impurity Specialist

Core Principle: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For PEG derivatives, Reversed-Phase HPLC (RP-HPLC) is particularly powerful. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.

Why We Use It: While SEC separates by size, RP-HPLC separates by polarity. This makes it exceptionally effective for:

  • Assessing Functionalization: A functionalized PEG (e.g., PEG-NHS ester) will have a different polarity than the unfunctionalized PEG-diol starting material. RP-HPLC can separate and quantify the starting material from the desired product.

  • Detecting Small Molecule Impurities: It can resolve unreacted coupling reagents, protecting groups, or other synthesis byproducts from the main PEG derivative peak.

  • Analyzing PEGylated Conjugates: RP-HPLC is excellent for separating a PEGylated protein or peptide from its un-PEGylated form, allowing for the assessment of conjugation efficiency.[]

Since PEGs lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used, as these detectors are universal for non-volatile analytes and are compatible with the gradient elution required for these separations.[13][14]

Detailed Experimental Protocol: RP-HPLC-ELSD for Purity Assessment

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the ELSD.

  • ELSD Setup:

    • Set the nebulizer and evaporator temperatures according to the manufacturer's recommendations for the mobile phase composition (e.g., Nebulizer: 50°C, Evaporator: 70°C).[14] Set the gas flow (Nitrogen) appropriately (e.g., 1.6 SLM).[14]

  • Sample Analysis:

    • Dissolve the PEG derivative in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

    • Inject the sample (e.g., 20 µL).

    • Run a linear gradient program to elute the compounds. A typical gradient might be:

      • 5% to 70% B over 20 minutes.

      • 70% to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

  • Data Processing:

    • Integrate the peaks in the resulting chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Identify impurity peaks by comparing retention times with known standards if available.

  • Trustworthiness Check: The method is validated by running a blank (injection of mobile phase) to check for system peaks and by ensuring peak shape and retention times are consistent across multiple injections.

Mass Spectrometry (MS): The Absolute Mass and Structure Confirmer

Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the most common technique.[15] The sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass, allowing for precise mass determination.

Why We Use It: MALDI-TOF MS provides an orthogonal confirmation of the polymer's identity and distribution.[16]

  • Absolute Molecular Weight: It directly measures the mass of individual polymer chains, providing absolute values for the distribution, unlike conventional SEC which is relative.[15]

  • Confirming Repeating Units: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit (44.03 Da for ethylene glycol), confirming the polymer's backbone identity.[15]

  • End-Group Analysis: High-resolution MALDI can confirm the masses of the terminal functional groups, verifying that the correct chemical modification has occurred.

  • Monitoring Reactions: It can be used to monitor the progress of a PEGylation reaction by observing the shift in the mass distribution of the starting material to the product.[17]

Detailed Experimental Protocol: MALDI-TOF MS of a PEG Derivative

  • Reagent Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, in a solvent like 50:50 acetonitrile:water with 0.1% TFA.[15]

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol. This is critical as PEGs ionize most effectively as alkali metal adducts (e.g., [M+Na]⁺).[15][18]

    • Sample Solution: Dissolve the PEG derivative in water or a suitable solvent to a concentration of ~1-2 mg/mL.[15]

  • Sample Spotting (Dried Droplet Method):

    • On a MALDI target plate, mix the sample, matrix, and cationizing agent solutions directly on the spot. A common ratio is 1:5:1 (v/v/v) of sample:matrix:cationizing agent.[15]

    • Alternatively, pre-mix the solutions in an Eppendorf tube before spotting 0.5-1.0 µL onto the target plate.

    • Allow the spot to air-dry completely, forming a solid, crystalline matrix incorporating the analyte.

  • Instrument Setup and Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Operate the instrument in positive ion, linear or reflectron mode, depending on the required resolution and mass range.

    • Calibrate the instrument using a known PEG standard with a molecular weight close to that of the analyte.

    • Acquire the mass spectrum by firing the laser at the sample spot. Average several hundred laser shots to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the series of peaks corresponding to the polymer distribution.

    • Confirm the mass of the repeating unit by measuring the mass difference between adjacent peaks (should be ~44 Da).

    • Use the instrument software to calculate Mn, Mw, and PDI from the peak intensities and masses.

    • Verify the mass of the end groups by comparing the observed masses to the theoretical calculated mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

Core Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (protons) absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local chemical environment, providing detailed information about molecular structure.

Why We Use It: ¹H NMR is an indispensable tool for confirming the chemical identity and purity of a PEG derivative.[19]

  • Structural Confirmation: The large signal from the repeating -O-CH₂-CH₂- protons appears as a prominent peak (typically around 3.6 ppm). Signals from the terminal functional groups appear at distinct chemical shifts, confirming their presence.[20]

  • Quantification of Functionalization: By comparing the integration (the area under the peak) of the signals from the terminal groups to the integration of the signal from the repeating monomer units, one can calculate the degree of functionalization or substitution.[19][21] This is a direct measure of the success of the chemical modification.

  • Detecting Impurities: The presence of unexpected signals can indicate impurities, such as residual solvents or synthesis byproducts. For example, the appearance of a signal corresponding to a PEG-diol starting material in a methoxy-PEG (mPEG) product can be used to quantify this critical impurity.[19]

Detailed Experimental Protocol: ¹H NMR for Degree of Functionalization

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the PEG derivative and dissolve it in a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent depends on the solubility of the derivative.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer (e.g., 400 MHz or higher for better resolution).

    • "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity, ensuring sharp peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Phase the spectrum and perform baseline correction using the NMR software.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Identify the characteristic peaks for the PEG backbone repeating units (e.g., ~3.6 ppm) and the terminal functional group(s).

    • Integrate these peaks. Set the integration of a known peak (e.g., the terminal methoxy group on an mPEG, which has 3 protons) to a fixed value (e.g., 3.00).

    • The integration of the large backbone signal can then be used to calculate the number of repeating units (n) and thus the molecular weight.

    • The degree of functionalization is calculated by comparing the integration of the new signal from the functionalized end-group to a reference signal. For example, if a terminal -OH is converted to an ester, a new signal will appear downfield. Its integration relative to the starting material's terminal signal gives the conversion percentage.[19]

Workflow and Comparative Summary

A logical workflow for the complete characterization of a new PEG derivative ensures that all critical quality attributes are assessed efficiently.

G cluster_0 Purity Assessment Workflow New_Batch New PEG Derivative Batch SEC SEC-MALS (Mw, Mn, PDI) New_Batch->SEC Step 1: Assess Distribution HPLC RP-HPLC (Purity, Impurities) SEC->HPLC Step 2: Assess Purity Fail FAIL: Re-purify / Re-synthesize SEC->Fail Spec Not Met NMR 1H NMR (Structure, Functionalization %) HPLC->NMR Step 3: Confirm Structure HPLC->Fail Spec Not Met MALDI MALDI-TOF MS (Absolute Mass, End Groups) Release Release for Use / Further Dev. MALDI->Release All Specs Met MALDI->Fail Spec Not Met NMR->MALDI Step 4: Confirm Mass NMR->Fail Spec Not Met

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of Poly(ethylene glycol) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the strategic selection of a synthesis method for poly(ethylene glycol) (PEG) derivatives is a critical decision that profoundly impacts the efficacy, stability, and therapeutic potential of a final bioconjugate. This guide provides an in-depth comparative analysis of the most prevalent methods for synthesizing PEG derivatives, grounded in experimental evidence and practical insights from the field. We will explore the nuances of each technique, from the workhorse amine-reactive strategies to the precision of click chemistry, to empower you to make informed decisions for your specific application.

Introduction to PEGylation and the Importance of Synthesis Route

PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone of modern drug delivery and biomaterial science.[1] It can enhance the solubility, stability, and in vivo circulation half-life of therapeutics while reducing their immunogenicity.[2][3] The success of PEGylation, however, is not solely dependent on the PEG molecule itself but is critically influenced by the chemistry used to create the PEG derivative and conjugate it to the target molecule. The choice of synthesis method dictates not only the efficiency and yield of the reaction but also the stability and homogeneity of the final product.[4]

This guide will dissect the following key synthesis methodologies:

  • Amine-Reactive PEGylation via NHS Esters: A widely used method targeting primary amines.

  • Thiol-Reactive PEGylation via Maleimides: A highly selective method for targeting cysteine residues.

  • Click Chemistry: A modern approach offering high efficiency and bioorthogonality, encompassing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.

We will delve into the core chemistry, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Amine-Reactive PEGylation: The N-Hydroxysuccinimide (NHS) Ester Method

The reaction of N-hydroxysuccinimide (NHS) esters of PEG with primary amines is one of the most established and widely utilized PEGylation strategies.[5] This method is favored for its relative simplicity and the abundance of primary amines (e.g., lysine residues and the N-terminus) on the surface of most proteins.[6]

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core of this method is a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[7][8]

A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis of the NHS ester by water. The efficiency of the PEGylation process is a delicate balance between the rates of these two competing reactions.[7][9]

Experimental Protocol: PEGylation of a Model Protein with PEG-NHS Ester

This protocol provides a general guideline for the conjugation of a protein with a PEG-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • PEG-NHS Ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[8]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.[8]

  • Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[10][11]

  • Reaction Setup: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis.[10]

Causality Behind Experimental Choices
  • pH (7.2-8.0): This pH range represents a critical compromise. It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (the pKa of the ε-amino group of lysine is around 10.5) but not so high as to excessively accelerate the hydrolysis of the NHS ester.[7][8]

  • Molar Excess of PEG-NHS: A molar excess is used to drive the reaction towards the desired product and to compensate for the competing hydrolysis reaction.[12]

  • Anhydrous Solvent for Stock Solution: Using an anhydrous solvent like DMSO or DMF for the PEG-NHS stock solution minimizes premature hydrolysis of the highly moisture-sensitive NHS ester.[10]

Thiol-Reactive PEGylation: The Maleimide Method

Thiol-reactive PEGylation using maleimide-functionalized PEG offers high selectivity for cysteine residues, which are typically less abundant on protein surfaces than lysine residues. This allows for more site-specific PEGylation, leading to a more homogeneous product.[1]

The Underlying Chemistry: Michael Addition

The reaction between a maleimide and a thiol is a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[13] This reaction is highly chemoselective for thiols within an optimal pH range.[10][13]

Experimental Protocol: Synthesis of PEG-Maleimide and Conjugation

Part A: Synthesis of a Maleimide-Terminated PEG

This protocol describes the synthesis of mPEG-maleimide from mPEG-amine.

Materials:

  • mPEG-NH2

  • Maleic anhydride

  • N,N-dimethylacetamide (DMAC)

  • N-cyclohexylpyrrolidinone (CHP)

  • Acetic anhydride

  • Sodium acetate

  • Diethyl ether

  • Dichloromethane (DCM)[14]

Procedure:

  • Formation of mPEG-maleamic acid: Dissolve mPEG-NH2 in a mixture of DMAC and CHP. Add maleic anhydride and heat the reaction mixture (e.g., at 70°C for 1 hour).[14]

  • Precipitation: Cool the reaction solution to room temperature and precipitate the mPEG-maleamic acid with cold diethyl ether. Collect the solid by filtration.[14]

  • Cyclization to mPEG-maleimide: Dissolve the mPEG-maleamic acid in acetic anhydride and add sodium acetate. Heat the reaction mixture (e.g., at 80°C for 1.5 hours).[14]

  • Purification: Evaporate the solvent under vacuum and precipitate the mPEG-maleimide with cold diethyl ether. Recrystallize the product from a mixture of diethyl ether and DCM to obtain the purified mPEG-maleimide.[14]

Part B: Conjugation of PEG-Maleimide to a Thiol-Containing Molecule

Materials:

  • Thiol-containing molecule (e.g., protein with a free cysteine)

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC)[15]

Procedure:

  • Dissolve Reactants: Dissolve the thiol-containing molecule and the PEG-Maleimide in the conjugation buffer.[16]

  • Reaction: Mix the solutions. A 10- to 20-fold molar excess of PEG-Maleimide is generally recommended.[16]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[16]

  • Quenching: Add a quenching solution to react with any excess PEG-maleimide.[15]

  • Purification: Purify the conjugate using a suitable method like SEC.[16]

Causality Behind Experimental Choices
  • pH (6.5-7.5): This pH range is optimal for the maleimide-thiol reaction. Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and side reactions with primary amines can occur. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[13][17]

  • Thiol-free buffer: The use of a thiol-free buffer is crucial to prevent the buffer components from competing with the target molecule in the reaction with the maleimide.

  • Quenching: Quenching the reaction with a small molecule thiol is important to ensure that any unreacted maleimide groups are capped, preventing potential off-target reactions in subsequent applications.[15]

Click Chemistry for PEGylation: Precision and Efficiency

Click chemistry has revolutionized bioconjugation with its high efficiency, specificity, and bioorthogonality. The two most prominent click reactions for PEGylation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[15]

The Underlying Chemistry
  • CuAAC: This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[18]

  • SPAAC: This is a copper-free click reaction between a strained cyclooctyne (e.g., DBCO or BCN) and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward to form a stable triazole linkage without the need for a catalyst.[2][19]

Experimental Protocols

Part A: Synthesis of Azide-Terminated PEG

This protocol describes the synthesis of an azide-terminated PEG from a mesylate-terminated PEG.

Materials:

  • Mesylate-terminated PEG (mPEG-OMs)

  • Sodium azide (NaN₃)

  • Ethanol

  • Dichloromethane (CH₂)[20]

Procedure:

  • Reaction Setup: Dissolve the dry mPEG-OMs in ethanol under an inert atmosphere (e.g., argon).[20]

  • Azidation: Add sodium azide to the solution and reflux the mixture for 12 hours.[20]

  • Work-up: After cooling, concentrate the solution and dissolve the residue in dichloromethane. Wash the organic solution and dry it over anhydrous sodium sulfate.[20]

  • Isolation: Filter the solution and concentrate it to obtain the azide-terminated PEG.[20]

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation

Materials:

  • Alkyne-functionalized molecule

  • Azide-PEG

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Cu(I)-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)[18]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the alkyne-molecule, azide-PEG, copper(II) sulfate, ligand, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.[18]

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-molecule and the azide-PEG in the desired molar ratio (e.g., 1:1.2).[18]

  • Catalyst Preparation: Premix the copper(II) sulfate and the ligand.

  • Initiation: Add the copper/ligand complex to the alkyne/azide mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[18]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[18]

  • Purification: Purify the conjugate to remove excess reagents and byproducts.[18]

Part C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation

Materials:

  • DBCO-functionalized molecule

  • Azide-PEG

  • Reaction buffer (e.g., PBS, pH 7.4)[19]

Procedure:

  • Prepare Solutions: Dissolve the DBCO-functionalized molecule and the azide-PEG in the reaction buffer.[19]

  • Reaction: Mix the solutions of the DBCO-functionalized molecule and the azide-PEG.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction progress can be monitored by techniques like HPLC or UV-Vis spectrophotometry (monitoring the decrease in absorbance of the DBCO reagent at around 309 nm).[19]

  • Purification: Once the reaction is complete, purify the conjugate.

Causality Behind Experimental Choices
  • Copper(I) Catalyst in CuAAC: The Cu(I) catalyst is essential for the CuAAC reaction to proceed at a reasonable rate under mild conditions. Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state in situ.[18]

  • Ligand in CuAAC: A stabilizing ligand like THPTA is used to protect the Cu(I) from oxidation and to prevent potential damage to biomolecules.[18]

  • Absence of Catalyst in SPAAC: The high ring strain of the cyclooctyne in SPAAC provides the necessary activation energy for the reaction, making it a "bioorthogonal" reaction that can be performed in the presence of biological molecules without a catalyst.[2][19]

Comparative Analysis of PEGylation Methods

The selection of the optimal PEGylation method depends on a multitude of factors, including the nature of the target molecule, the desired degree of PEGylation, and the required stability of the final conjugate.

Parameter NHS Ester Chemistry Maleimide Chemistry Click Chemistry (CuAAC & SPAAC)
Target Functional Group Primary amines (-NH₂)Thiols (-SH)Azides (-N₃) and Alkynes (-C≡CH)
Selectivity Moderate (reacts with all accessible primary amines)High (highly selective for thiols at pH 6.5-7.5)Very High (bioorthogonal)
Reaction Efficiency/Yield Variable, often requires optimization due to hydrolysisGenerally high (>85%)[15]High to quantitative (>90%)[21]
Reaction Conditions pH 7.2-8.0, aqueous bufferpH 6.5-7.5, aqueous bufferMild, aqueous conditions (CuAAC); Catalyst-free (SPAAC)
Linkage Stability Very stable amide bond[4]Stable thioether bondVery stable triazole ring[13]
Product Homogeneity Can be heterogeneous due to multiple reaction sitesMore homogeneous due to fewer available thiolsHighly homogeneous due to site-specific introduction of azide/alkyne
Key Advantage Simplicity, readily available reagentsHigh site-specificityHigh efficiency, bioorthogonality, suitable for in vivo applications (SPAAC)
Key Disadvantage Potential for product heterogeneity, competing hydrolysisRequires an available cysteine residue (may need protein engineering)Requires introduction of azide/alkyne handles, potential for copper toxicity (CuAAC)

Visualization of Synthesis Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the key PEGylation methods.

NHS Ester PEGylation Workflow

NHS_Ester_PEGylation NHS Ester PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_sol Prepare Protein Solution (amine-free buffer) mix Mix Protein and PEG-NHS protein_sol->mix peg_nhs_sol Prepare PEG-NHS Solution (anhydrous DMSO/DMF) peg_nhs_sol->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Characterize Product (HPLC, SDS-PAGE, MS) purify->analyze

Caption: Workflow for NHS Ester PEGylation.

Maleimide-Thiol PEGylation Workflow

Maleimide_Thiol_PEGylation Maleimide-Thiol PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis thiol_mol_sol Prepare Thiol-Molecule Solution (thiol-free buffer, pH 6.5-7.5) mix Mix Thiol-Molecule and PEG-Maleimide thiol_mol_sol->mix peg_mal_sol Prepare PEG-Maleimide Solution peg_mal_sol->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (with free thiol) incubate->quench purify Purify Conjugate (SEC) quench->purify analyze Characterize Product (HPLC, MS) purify->analyze

Caption: Workflow for Maleimide-Thiol PEGylation.

Click Chemistry (CuAAC) PEGylation Workflow

CuAAC_PEGylation CuAAC PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis alkyne_sol Prepare Alkyne-Molecule Solution mix Mix Reactants and Catalyst alkyne_sol->mix azide_peg_sol Prepare Azide-PEG Solution azide_peg_sol->mix catalyst_sol Prepare Catalyst Solution (CuSO4, Ligand, Ascorbate) catalyst_sol->mix incubate Incubate (RT) mix->incubate purify Purify Conjugate incubate->purify analyze Characterize Product purify->analyze

Caption: Workflow for CuAAC PEGylation.

Characterization of PEG Derivatives

The successful synthesis of PEG derivatives must be confirmed through rigorous characterization. The most common and powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the successful functionalization of the PEG chain ends. The appearance of characteristic peaks corresponding to the new functional group and the disappearance or shift of the peaks from the starting material provide clear evidence of the reaction's success. For example, in the synthesis of azide-terminated PEG from a tosylated precursor, the appearance of a new signal for the methylene protons adjacent to the azide group and the disappearance of the tosyl group signals confirm the conversion.[22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion chromatography (SEC-HPLC), is used to assess the purity of the PEGylated product and to separate the conjugate from unreacted starting materials and byproducts. The PEGylated product will have a larger hydrodynamic radius and thus a shorter retention time on an SEC column compared to the un-PEGylated molecule.[24]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEG derivative and the final conjugate, confirming the degree of PEGylation.[21]

Conclusion and Future Perspectives

The field of PEG derivative synthesis is continually evolving, with a clear trend towards methods that offer greater control over the site of conjugation and produce more homogeneous products. While traditional methods like NHS ester chemistry remain valuable for their simplicity, the high selectivity and efficiency of maleimide chemistry and click chemistry are driving their adoption in the development of next-generation biotherapeutics.

The choice of synthesis method is a strategic one that should be made after careful consideration of the specific requirements of the project. For applications where a heterogeneous mixture of PEGylated species is acceptable, NHS ester chemistry may be sufficient. However, for the development of highly defined and reproducible bioconjugates, the site-specificity of maleimide chemistry or the precision of click chemistry is often required.

As our understanding of the structure-activity relationships of PEGylated molecules deepens, the demand for even more sophisticated and precise synthesis methods will undoubtedly grow. The continued development of novel bioorthogonal chemistries and more efficient synthetic routes will be crucial in unlocking the full therapeutic potential of PEGylation.

References

  • Pasek-Allen, J. L., et al. (2023).
  • Fisher, C., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.
  • Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • Al-Ahmady, Z. S., et al. (2016). Comparison of Modular PEG Incorporation Strategies for Stabilization of Peptide−siRNA Nanocomplexes.
  • Termine, R., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
  • Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences.
  • Jain, S. K., et al. (2008). PEGylation: An Approach for Drug Delivery. A Review. Critical Reviews in Therapeutic Drug Carrier Systems.
  • Ji, S., et al. (2009). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation.
  • Sharma, A., et al. (2022). A review on impact of pegylation on biopharmaceuticals. ScienceScholar.
  • NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method?. [Link]

  • Merdan, T., et al. (2002). Stability of poly(ethylene glycol)-graft-polyethylenimine copolymer/DNA complexes: Influences of PEG molecular weight and PEGylation degree.
  • Pasek-Allen, J. L., et al. (2023).
  • Liu, Y., et al. (2014).
  • Kanamala, M., et al. (2016). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. Journal of Controlled Release.
  • Stidl, R., et al. (2016). Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855)
  • Von Storp, B., et al. (2012). Comparison of indirect and direct quantification methods of the PEGylation of HSA nanoparticles with Fmoc-PEG-SBA.
  • Zhang, L., et al. (2012). The study of terminated PEG maleimide synthesis and modification of hemoglobin.
  • Wenceslau, N. Y. F., et al. (2019). Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin...
  • U.S. Patent No. US20130041134A1. (2013). Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl)
  • Pasek-Allen, J. L., et al. (2023).
  • Gsponer, U., et al. (2008). Precise and comparative pegylation analysis by microfluidics and mass spectrometry.
  • D'souza, A. A., et al. (2014). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Journal of Pharmaceutical Sciences.
  • Poovi, G. (2014). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of Applied Pharmaceutical Science.
  • Deiters, A., et al. (2009). Strain-promoted “click” chemistry for terminal labeling of DNA. Journal of the American Chemical Society.
  • Harris, J. M., et al. (1992). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
  • Mørch, Ý. (2015).
  • Wang, H., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Analytical and Bioanalytical Chemistry.
  • Zeglis, B. M., et al. (2013).
  • Zeglis, B. M., et al. (2023). Click chemistry: A transformative technology in nuclear medicine. The Journal of Nuclear Medicine.

Sources

Navigating the Biological Interface: A Comparative Guide to the In-Vitro and In-Vivo Stability of Materials Modified with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced therapeutics and biomedical devices, the interface between a synthetic material and the biological environment is a critical determinant of success. Surface modification with hydrophilic linkers, such as polyethylene glycol (PEG), is a widely adopted strategy to enhance biocompatibility, improve solubility, and prolong systemic circulation. This guide provides an in-depth, objective comparison of the in-vitro and in-vivo stability of materials functionalized with the short-chain PEG linker, 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. Drawing upon established principles of polymer degradation and experimental data from analogous systems, we offer a framework for selecting and evaluating this modifier for your specific application.

The Significance of Short-Chain PEGylation with this compound

This compound, a monodisperse PEG derivative with five ethylene glycol units and a terminal carboxylic acid, offers a precise approach to surface modification.[1][2] Unlike polydisperse PEG mixtures, its defined structure ensures batch-to-batch consistency, a crucial factor in pharmaceutical development. The terminal carboxylic acid allows for covalent attachment to amine-functionalized surfaces, forming stable amide bonds.[1]

The primary advantages of utilizing a short-chain PEG linker like this compound include:

  • Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats impart a hydrophilic character to the material surface, improving its dispersibility in aqueous media and preventing aggregation.

  • Reduced Non-Specific Protein Adsorption: The PEG layer creates a steric barrier that minimizes the opsonization of plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.

  • Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, enhancing the biocompatibility of the modified material.[3]

Comparative Stability Analysis: Ether Linkages vs. Alternatives

The stability of a linker is paramount to the performance of a modified material. Premature cleavage can lead to the loss of the protective PEG shield, resulting in rapid clearance and potential off-target effects. The backbone of this compound consists of stable ether linkages. This chemical feature provides a significant advantage in terms of stability compared to linkers containing more labile ester bonds.

Linker TypeLinkageIn-Vitro Stability (Simulated Biological Fluid)In-Vivo StabilityPrimary Degradation Mechanism
This compound EtherHighHighOxidative cleavage (slow)
Ester-based PEG LinkersEsterModerate to LowModerate to LowHydrolysis (enzymatic and chemical)
Polypeptide LinkersAmideHighVariableProteolytic cleavage

In-Vitro Stability Assessment: A Protocol for Simulating the Biological Milieu

The initial evaluation of a modified material's stability is typically performed in vitro using simulated biological fluids. This allows for a controlled assessment of linker cleavage and material integrity before progressing to more complex in-vivo models.

Experimental Workflow for In-Vitro Stability Assessment

in_vitro_workflow cluster_prep Material Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points (e.g., 0, 6, 24, 48, 72h) prep Prepare material modified with This compound incubate Incubate materials in 37°C serum-containing medium (e.g., 50% FBS in PBS) prep->incubate control Prepare unmodified material (control) control->incubate sample Collect supernatant and material incubate->sample supernatant_analysis Analyze supernatant for cleaved linker (LC-MS/MS) sample->supernatant_analysis material_analysis Characterize material for changes in surface properties (e.g., XPS, contact angle) sample->material_analysis

Caption: Workflow for in-vitro stability assessment of modified materials.

Detailed Protocol: In-Vitro Serum Stability Assay

1. Materials and Reagents:

  • Material modified with this compound.

  • Unmodified material (as a negative control).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fetal Bovine Serum (FBS).

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • X-ray photoelectron spectroscopy (XPS) instrument.

  • Contact angle goniometer.

2. Procedure:

  • Preparation of Incubation Medium: Prepare a 50% (v/v) solution of FBS in PBS. Filter sterilize the solution.

  • Incubation:

    • Place a known quantity of the modified and unmodified materials into separate sterile tubes.

    • Add a sufficient volume of the 50% FBS/PBS solution to completely immerse the materials.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 6, 24, 48, and 72 hours), collect aliquots of the supernatant and retrieve a sample of the material from the incubation.

  • Supernatant Analysis (Linker Cleavage):

    • Precipitate proteins from the supernatant samples (e.g., with cold acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant for the presence of cleaved this compound using a validated LC-MS/MS method.

  • Material Surface Analysis:

    • Gently wash the retrieved material samples with PBS and then deionized water to remove adsorbed proteins and salts.

    • Dry the samples under vacuum.

    • Analyze the surface elemental composition using XPS to determine any decrease in the oxygen-to-carbon ratio, indicative of PEG chain loss.

    • Measure the water contact angle to assess changes in surface hydrophilicity.

6. Data Interpretation:

  • A stable modification will show minimal to no detectable cleaved linker in the supernatant over the time course of the experiment.

  • The surface properties (elemental composition and contact angle) of the modified material should remain relatively unchanged.

In-Vivo Stability and Biodistribution: Tracking Performance in a Biological System

In-vivo studies are essential to understand how a modified material behaves in a complex biological environment, including its circulation half-life, biodistribution, and clearance mechanisms.

Experimental Workflow for In-Vivo Stability and Biodistribution

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_analysis Terminal Analysis labeling Label modified material with a fluorescent or radioactive tag injection Administer labeled material intravenously labeling->injection animal_model Select appropriate animal model (e.g., mouse, rat) animal_model->injection blood_sampling Collect blood samples at various time points injection->blood_sampling imaging Perform in-vivo imaging (e.g., IVIS, PET/SPECT) injection->imaging quantification Quantify labeled material in blood and organs blood_sampling->quantification organ_harvest Harvest major organs (liver, spleen, kidneys, etc.) imaging->organ_harvest organ_harvest->quantification histology Perform histological analysis of tissues organ_harvest->histology

Caption: Workflow for in-vivo stability and biodistribution studies.

Detailed Protocol: In-Vivo Biodistribution and Stability Assessment

1. Materials and Reagents:

  • Material modified with this compound, labeled with a suitable tag (e.g., a near-infrared fluorescent dye or a radionuclide like 89Zr).

  • Appropriate animal model (e.g., BALB/c mice).

  • In-vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging).

  • Gamma counter or fluorescence plate reader.

  • Histology equipment and reagents.

2. Procedure:

  • Animal Acclimatization and Administration:

    • Acclimatize animals to the housing conditions for at least one week.

    • Administer a known dose of the labeled material via intravenous injection (e.g., tail vein).

  • Blood Pharmacokinetics:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48 hours).

    • Measure the amount of labeled material in the blood to determine the circulation half-life.

  • In-Vivo Imaging:

    • At selected time points, perform whole-body imaging of the animals to visualize the biodistribution of the labeled material in real-time.

  • Ex-Vivo Biodistribution:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Weigh each organ and measure the amount of labeled material using a gamma counter or by homogenizing the tissue and measuring fluorescence.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

  • Histological Analysis:

    • Fix the harvested organs in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess any tissue-level responses to the material.

6. Data Interpretation:

  • A stable modification with this compound is expected to result in a prolonged circulation half-life compared to the unmodified material.

  • The biodistribution profile will likely show reduced accumulation in the liver and spleen (organs of the reticuloendothelial system) and potentially increased accumulation at a target site if a targeting ligand is also included.

  • Histological analysis should reveal good biocompatibility with minimal signs of inflammation or toxicity.

Conclusion: The Advantage of a Stable, Short-Chain PEG Linker

The selection of a surface modification agent is a critical decision in the development of biomaterials and drug delivery systems. This compound, with its defined short-chain PEG structure and stable ether backbone, offers a robust and reliable option for enhancing the biological performance of materials. Its inherent stability, as inferred from the principles of polymer chemistry and supported by the extensive literature on PEGylation, translates to predictable in-vitro and in-vivo behavior. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently evaluate and validate the stability of their modified materials, paving the way for the development of safer and more effective biomedical products.

References

  • Shin, H., Quinten Ruhe, P., Mikos, A. G., & Jansen, J. A. (2005). In vivo bone and soft tissue response to injectable, biodegradable oligo(poly(ethylene glycol) fumarate) hydrogels.
  • BenchChem. (2025). Assessing the In Vivo Stability of Me-Tz-PEG4-COOH Linkers: A Comparative Guide.
  • Varghese, J. J., Soni, K. S., & Al-Ahmad, A. (2020). Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. Polymer Chemistry, 11(36), 5796–5806.
  • Lunn, M., & Al-Jamal, W. T. (2018). Novel Methods for Biodistribution Analysis of Magnetic Nanoparticles In Vivo.
  • Varghese, J. J., Soni, K. S., & Al-Ahmad, A. (2020). Degradation profiles of poly(ethylene glycol)diacrylate (PEGDA)-based hydrogel nanoparticles. Polymer Chemistry, 11(36), 5796-5806.
  • Wang, Y., & Langer, R. (2011). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Analytical Chemistry, 83(16), 6206–6213.
  • Al-Hajaj, N., et al. (2021). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Pharmaceutics, 13(8), 1234.
  • Mishra, S., & Kundu, P. P. (2025). In Vivo Testing of Biomaterials in Animal Models.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451–1458.
  • D'souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting of nanoparticles.
  • Andreou, C., et al. (2024). Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. International Journal of Molecular Sciences, 25(9), 4899.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Parodi, A., et al. (2019). Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. Nanoscale, 11(30), 14263–14274.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Bertrand, N., et al. (2017). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. Pharmaceutics, 9(1), 8.
  • Liu, Z., et al. (2016). In Vivo Long-Term Biodistribution, Excretion, and Toxicology of PEGylated Transition-Metal Dichalcogenides MS2 (M = Mo, W, Ti) Nanosheets.
  • de Melo-Diogo, D., et al. (2021). Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies. Einstein (Sao Paulo), 19, eAO5843.
  • Lattimer, R. P. (2004). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Journal of the American Society for Mass Spectrometry, 15(8), 1147–1157.
  • Chomoucka, J., et al. (2024). Stability and biological response of PEGylated gold nanoparticles. Materials Chemistry and Physics, 319, 129337.
  • NIST. (2025). 2,5,8,11,14-Pentaoxahexadecan-16-ol. In NIST Chemistry WebBook.
  • Li, W., et al. (2013). PEGylated drugs: from concepts to applications. Journal of Drug Targeting, 21(10), 883-896.
  • ChemicalBook. (2025). This compound.
  • LookChem. (n.d.). This compound.
  • ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol.
  • Keinänen, O., et al. (2017). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Scientific Reports, 7(1), 1-13.

Sources

A Comparative Guide to Oligoethylene Glycol Acid Functionalized Surfaces for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and therapeutic development, the interface between a synthetic material and a biological system is a critical determinant of success. Unwanted protein adsorption and cell adhesion can lead to device failure, inaccurate diagnostics, and adverse immune responses. This guide provides an in-depth evaluation of surfaces functionalized with oligo(ethylene glycol) (OEG) acids, a leading strategy for creating biocompatible and bioinert surfaces. We will explore the underlying mechanisms of their function, compare their performance against other common anti-fouling technologies, and provide detailed protocols for their evaluation.

The Challenge of Biofouling: Why Surface Chemistry Matters

When a foreign material is introduced into a biological environment, a rapid and complex series of events unfolds at its surface. Proteins from the surrounding fluid, such as blood or serum, almost instantaneously adsorb onto the material.[1][2][3] This adsorbed protein layer then dictates subsequent cellular interactions, including adhesion, proliferation, and differentiation.[3][4] For many applications, from medical implants and drug delivery systems to biosensors and cell culture platforms, preventing this nonspecific protein adsorption—a phenomenon known as biofouling—is paramount.

Oligo(ethylene glycol) Acids: A Superior Solution for Bio-Inertness

Oligo(ethylene glycol) functionalization has emerged as a highly effective method for creating surfaces that resist protein adsorption and cell adhesion.[5][6][7] The mechanism behind this remarkable property lies in the unique physicochemical characteristics of the OEG chains.

The ethylene glycol units are hydrophilic and form a tightly bound layer of water molecules around the OEG chains. This hydration layer creates a physical and energetic barrier that sterically hinders the approach and adsorption of proteins. The flexibility and mobility of the OEG chains also contribute to this repulsive effect.

The Advantage of the Terminal Acid Group

The incorporation of a terminal carboxylic acid (-COOH) group on the OEG chain provides a crucial advantage: a versatile handle for subsequent covalent immobilization of specific biomolecules.[8] This allows for the creation of "bioselective" surfaces that can resist nonspecific interactions while specifically capturing a target molecule of interest, such as an antibody, enzyme, or peptide.[5] This dual functionality is essential for applications like targeted drug delivery and highly specific biosensing.

Comparative Analysis: OEG-Acids vs. Other Anti-Fouling Strategies

To provide a clear perspective on the performance of OEG-acid functionalized surfaces, we present a comparison with other common anti-fouling coatings.

Surface ChemistryPrimary Anti-Fouling MechanismProtein AdsorptionCell AdhesionStabilityBio-selectivity Potential
Oligo(ethylene glycol) Acid Steric hindrance via a hydration layerVery LowVery LowHighExcellent (via -COOH)
Poly(ethylene glycol) (PEG) Steric hindrance via a hydration layerLow to Very Low[9][10]Low[11][12][13][14]Moderate to HighGood (with end-group modification)
Zwitterionic Coatings Strong hydration via electrostatic interactionsVery Low[15]Very LowHighModerate
Superhydrophobic Surfaces Entrapped air layer (plastron)VariableLow[16]Low to ModeratePoor
Hydrophilic/Hydrogel Coatings Water absorption and swellingLow to ModerateLow to ModerateVariableModerate

Key Insights:

  • OEG vs. PEG: While both OEG and longer-chain PEG operate on a similar principle, OEG self-assembled monolayers (SAMs) can offer a higher packing density, leading to more effective protein repulsion.[5][7]

  • Zwitterionic Competitors: Zwitterionic materials, which contain an equal number of positive and negative charges, are also highly effective at resisting biofouling.[15] The choice between OEG-acids and zwitterions may depend on the specific application and the desired surface chemistry for subsequent functionalization.

  • Limitations of Other Approaches: Superhydrophobic surfaces can be effective but often suffer from poor stability in biological fluids.[16] Simple hydrophilic coatings may not provide the same level of protein resistance as well-ordered OEG layers.[17]

Experimental Evaluation of Biocompatibility

A rigorous assessment of biocompatibility is essential.[18] Here, we outline key experimental protocols to characterize and validate the performance of OEG-acid functionalized surfaces.

Surface Functionalization Workflow

The creation of a high-quality OEG-acid functionalized surface is the foundational step. A common and robust method involves the formation of a self-assembled monolayer (SAM) of OEG-terminated alkanethiols on a gold surface.

Biocompatibility_Evaluation Start OEG-Acid Functionalized Surface Surface_Char Surface Characterization (Contact Angle, XPS, AFM) Start->Surface_Char Verification Protein_Adsorption Protein Adsorption Assay (QCM-D, ELISA) Surface_Char->Protein_Adsorption Proceed if successful Cell_Adhesion Cell Adhesion & Viability Assay Protein_Adsorption->Cell_Adhesion Quantify Bio-Inertness Data_Analysis Data Analysis & Comparison Cell_Adhesion->Data_Analysis Evaluate Cellular Response Conclusion Biocompatibility Assessment Data_Analysis->Conclusion Synthesize Findings

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of PEG Surface Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of nanoparticle surfaces is not merely a matter of academic curiosity—it is a critical determinant of in-vivo performance. The surface density of polyethylene glycol (PEG), specifically 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, on nanoparticles dictates their stability, biocompatibility, circulation half-life, and ultimately, their therapeutic efficacy.[1][2][3] An inadequate or poorly characterized PEGylation can lead to rapid clearance by the mononuclear phagocyte system, protein adsorption, and diminished targeting capabilities.[1][2]

This guide provides an in-depth comparison of the most common analytical techniques for quantifying PEG surface density, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the principles, strengths, and limitations of each method, empowering you to select the most appropriate approach for your specific nanoparticle system and research objectives.

The Critical Role of PEG Surface Density

The conformation of PEG chains on a nanoparticle surface transitions from a "mushroom" to a "brush" regime as the grafting density increases.[1] This transition significantly impacts the nanoparticle's interaction with its biological environment. A dense brush configuration is often desired to create a steric barrier that prevents protein opsonization and subsequent recognition by immune cells.[1][2] Therefore, accurate quantification of PEG surface density is paramount for:

  • Optimizing drug delivery systems: Ensuring prolonged circulation and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.[3]

  • Controlling biocompatibility: Minimizing immunogenicity and non-specific cellular uptake.[1]

  • Ensuring batch-to-batch consistency: A critical aspect of quality control in the translation of nanomedicines from the bench to the clinic.

Comparative Analysis of Quantitative Techniques

We will now explore four widely used techniques for quantifying PEG surface density on nanoparticles: Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Assays.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] By heating the PEGylated nanoparticles, the organic PEG coating will decompose at a specific temperature range, resulting in a mass loss that can be directly correlated to the amount of PEG present.[6][7]

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start lyophilize Lyophilize Nanoparticles start->lyophilize Isolate & Dry weigh Weigh Dried Sample lyophilize->weigh load Load Sample into TGA weigh->load heat Heat under Inert Atmosphere load->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze Thermogram record->analyze calculate Calculate PEG Weight % analyze->calculate Identify PEG Decomposition Step density Determine Surface Density calculate->density Relate to Nanoparticle Surface Area end End density->end

Caption: Workflow for quantifying PEG surface density using TGA.

Detailed Protocol:

  • Sample Preparation:

    • Purify the PEGylated nanoparticles to remove any unbound PEG. This can be achieved through methods like dialysis or centrifugation.

    • Lyophilize (freeze-dry) the purified nanoparticle suspension to obtain a dry powder.

    • Accurately weigh a small amount of the dried sample (typically 1-5 mg) into a TGA crucible.[4]

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition of the PEG (e.g., 600-800 °C).[4][5]

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a weight loss step corresponding to the decomposition of the PEG molecules. The temperature range for PEG degradation is typically between 302 to 450 °C.[1]

    • The percentage of weight loss in this region is equivalent to the weight percentage of PEG in the sample.

    • Knowing the molecular weight of the PEG and the average surface area of the nanoparticles (which can be determined by techniques like Transmission Electron Microscopy), the surface density of PEG can be calculated.

Performance and Considerations:

FeatureDescription
Sensitivity Moderate; requires sufficient PEG content to produce a detectable mass loss.
Accuracy Good, but can be affected by residual solvent or impurities.
Sample Requirement Relatively high (mg scale).
Instrumentation Requires a dedicated Thermogravimetric Analyzer.
Advantages Straightforward, provides direct quantification of the organic component.[6][7]
Limitations Destructive technique. May underestimate PEG content due to the loss of adsorbed PEG during purification steps.[1] The mass loss of volatiles does not always equal degradant formation.[8]
X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of the top 1-10 nm of a material.[9][10] By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For PEGylated nanoparticles, the carbon (C1s) and oxygen (O1s) signals from the PEG layer can be used for quantification.[11]

Experimental Workflow:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation start Start deposit Deposit Nanoparticles on Substrate start->deposit dry Dry Sample deposit->dry load Load into UHV Chamber dry->load irradiate Irradiate with X-rays load->irradiate detect Detect Photoelectrons irradiate->detect analyze Analyze Spectra (C1s, O1s) detect->analyze calculate Calculate Layer Thickness analyze->calculate Model Attenuation of Substrate Signal density Determine Surface Density calculate->density Relate to PEG Molecular Weight end End density->end

Caption: Workflow for quantifying PEG surface density using XPS.

Detailed Protocol:

  • Sample Preparation:

    • Deposit a thin, uniform layer of the PEGylated nanoparticle dispersion onto a clean, flat substrate (e.g., silicon wafer, gold-coated slide).

    • Dry the sample thoroughly, typically under vacuum, to remove all solvent.

  • XPS Measurement:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra of the C1s and O1s regions, as well as signals from the nanoparticle core material.

  • Data Analysis:

    • The C1s spectrum of PEG shows a characteristic peak for the C-O bonds of the ethylene glycol repeat units.[11]

    • The thickness of the PEG layer can be determined by modeling the attenuation of the photoelectron signal from the underlying nanoparticle core by the PEG overlayer.[11][12]

    • From the calculated thickness and the known molecular weight and density of PEG, the surface grafting density can be calculated.[11]

Performance and Considerations:

FeatureDescription
Sensitivity High surface sensitivity.
Accuracy Good, but relies on accurate modeling and knowledge of material properties.
Sample Requirement Low (µg to ng scale).
Instrumentation Requires a specialized XPS system.
Advantages Provides information on surface elemental composition and chemical states.[10] Can determine the thickness of the PEG layer.[9]
Limitations Measurements are performed under high vacuum, which can alter the conformation of the hydrated PEG layer.[1] It can be difficult to quantify PEG on surfaces that contain other ether compounds.[1] The analysis depth is limited to the top ~10 nm.[1][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the structure and quantity of molecules in a sample.[1] For PEGylated nanoparticles, the characteristic sharp peak of the ethylene glycol protons (-CH2-CH2-O-) in the 1H NMR spectrum, typically around 3.65 ppm, can be used for quantification.[13][14]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Start dissolve Disperse Nanoparticles in D2O start->dissolve add_standard Add Internal Standard dissolve->add_standard load Load Sample into NMR add_standard->load acquire Acquire 1H NMR Spectrum load->acquire integrate Integrate PEG & Standard Peaks acquire->integrate calculate Calculate PEG Concentration integrate->calculate Compare Integrated Areas density Determine Surface Density calculate->density Relate to Nanoparticle Concentration end End density->end Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Measurement cluster_data Data Interpretation start Start label_peg Synthesize Fluorescently Labeled PEG start->label_peg pegylate PEGylate Nanoparticles label_peg->pegylate purify Purify Nanoparticles pegylate->purify measure_np Measure Fluorescence of Nanoparticles purify->measure_np measure_sup Measure Fluorescence of Supernatant (Optional) purify->measure_sup std_curve Generate Standard Curve measure_np->std_curve measure_sup->std_curve calculate Calculate PEG Concentration std_curve->calculate Correlate Fluorescence to Concentration density Determine Surface Density calculate->density Relate to Nanoparticle Concentration end End density->end

Caption: Workflow for quantifying PEG surface density using fluorescence-based assays.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize or purchase PEG with a terminal fluorescent label (e.g., fluorescein, rhodamine). [15][16] * React the fluorescently labeled PEG with the nanoparticles.

    • Thoroughly purify the PEGylated nanoparticles to remove all unbound fluorescent PEG.

  • Fluorescence Measurement:

    • Prepare a standard curve of the free fluorescently labeled PEG of known concentrations.

    • Measure the fluorescence intensity of the purified PEGylated nanoparticle dispersion using a fluorometer or plate reader. [17]

  • Data Analysis:

    • Use the standard curve to determine the concentration of fluorescent PEG attached to the nanoparticles.

    • Calculate the surface density based on the nanoparticle concentration.

Performance and Considerations:

FeatureDescription
Sensitivity Very high.
Accuracy Good, but can be affected by quenching or environmental effects on the fluorophore.
Sample Requirement Low (µg to ng scale).
Instrumentation Requires a fluorometer or fluorescence plate reader.
Advantages High sensitivity. [1]Relatively simple and high-throughput.
Limitations Requires covalent labeling of PEG, which may alter its properties. [15]The fluorescence of the label can be quenched by certain nanoparticle core materials (e.g., gold nanoparticles). [18]Incomplete removal of unbound fluorescent PEG can lead to overestimation.

Method Selection Guide

The choice of the most suitable technique for quantifying PEG surface density depends on several factors, including the nature of the nanoparticle, the available instrumentation, and the specific research question.

Decision_Tree start Start: Need to Quantify PEG Surface Density q1 Is the nanoparticle core organic or inorganic? start->q1 q2 Is a high-vacuum technique acceptable? q1->q2 Inorganic tga Thermogravimetric Analysis (TGA) q1->tga Organic q3 Is the nanoparticle core paramagnetic? q2->q3 No xps X-ray Photoelectron Spectroscopy (XPS) q2->xps Yes q4 Is fluorescent labeling feasible and non-interfering? q3->q4 Yes nmr Nuclear Magnetic Resonance (NMR) q3->nmr No q4->tga No fluorescence Fluorescence-Based Assay q4->fluorescence Yes

Caption: Decision tree for selecting a PEG quantification method.

Conclusion

The quantitative analysis of the surface density of this compound on nanoparticles is a critical step in the development of effective and safe nanomedicines. Each of the techniques discussed—TGA, XPS, NMR, and fluorescence-based assays—offers a unique set of advantages and limitations. A thorough understanding of these methods, as presented in this guide, will enable researchers to make informed decisions and generate reliable, reproducible data, ultimately accelerating the translation of promising nanoparticle technologies from the laboratory to clinical applications.

References

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale.
  • Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo. PubMed Central.
  • Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. PubMed.
  • Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Request PDF.
  • Thermogravimetric analysis for the characterization of nanom
  • Quantify PEG in PEGylated Protein & Nanoparticle PEGylation.
  • A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine. Chemical Science (RSC Publishing).
  • What is Thermogravimetric Analysis (TGA) in Nanotechnology?. AZoNano.
  • Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis. PubMed.
  • Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. Nanoscale (RSC Publishing).
  • Strategies of PEG quantification by fluorescence or UV spectroscopy.
  • Intestinal Absorption of Fluorescently Labeled Nanoparticles. PMC - NIH.
  • Thermal Analysis of Nanoparticles: Methods, Kinetics, and Recent Advances. National Institute of Standards and Technology.
  • Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles | Request PDF.
  • Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
  • Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis | Request PDF.
  • Summary of the advantages and disadvantages of thermogravimetric analysis.. ResearchGate. [Link]

  • Fluorescence‐Tagged Gold Nanoparticles for Rapidly Characterizing the Size‐Dependent Biodistribution in Tumor Models. Warren Chan.
  • Guide to making XPS measurements on nanoparticles. MMRC.
  • Quantitative XPS Analysis of PEG-Modified Silicon Surfaces | Request PDF.
  • Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. OUCI.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
  • Determination of Nanoparticle Surface Coatings and Nanoparticle Purity Using Microscale Thermogravimetric Analysis. Analytical Chemistry.
  • PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes. Biopharma PEG.
  • Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1.
  • Evaluation of Nanoparticle PEGylation: Quantitative and Qualitative Determin
  • Cryo-XPS for Surface Characterization of Nanomedicines. The Journal of Physical Chemistry A.
  • Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR.. PubMed.
  • Nanoparticle PEGylation for imaging and therapy. PMC - PubMed Central.
  • Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS).
  • NMR Techniques for Noble Metal Nanoparticles.
  • Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties. NIH.
  • PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Associ
  • Use of XPS to Quantify Thickness of Co
  • Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. E3S Web of Conferences.

Sources

A Senior Application Scientist's Guide to Short-Chain PEG Acids in Nanomedicine: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of nanomedicine, the surface functionalization of nanoparticles is a critical determinant of therapeutic success. Among the myriad of available surface modifiers, polyethylene glycol (PEG) has long been the gold standard for imparting "stealth" characteristics and improving the pharmacokinetic profiles of nanocarriers.[1][2][3] However, the nuanced role of PEG chain length, particularly the application of short-chain PEG acids, warrants a detailed, comparative analysis. This guide provides an in-depth review of the applications of short-chain PEG acids in nanomedicine, objectively comparing their performance with alternatives and providing the experimental context necessary for informed decision-making in your research and development endeavors.

The Rationale for PEGylation in Nanomedicine: A Tale of Two Lengths

PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, serves to create a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][4] This "stealth" effect prolongs the circulation half-life of nanocarriers, increasing their probability of reaching the target tissue. The length of the PEG chain is a critical parameter influencing these properties.

  • Long-Chain PEGs (typically > 2 kDa): These create a dense, brush-like conformation on the nanoparticle surface, offering significant steric hindrance that effectively prevents protein adsorption and macrophage uptake.[1][2] However, this dense shield can also hinder the interaction of targeting ligands with their receptors and may impede cellular internalization and endosomal escape.[5][6]

  • Short-Chain PEGs (typically < 1 kDa): These form a more mushroom-like conformation, providing a balance between stealth properties and maintaining biological activity.[1] The terminal functional group, in this case, a carboxylic acid, provides a versatile handle for the conjugation of targeting moieties, imaging agents, or drugs.

The choice between short-chain and long-chain PEGs is not always straightforward and is often application-dependent. In some cases, a combination of both short and long chains can be advantageous, with the short chains providing a dense protective layer and the long chains extending targeting ligands beyond this layer.[1][2]

Comparative Performance Analysis: Short-Chain PEG Acids vs. Alternatives

The decision to utilize short-chain PEG acids should be based on a thorough understanding of their performance relative to other surface modification strategies. Here, we compare their properties based on key performance indicators in nanomedicine.

Impact on Pharmacokinetics and Biodistribution

A primary goal of PEGylation is to extend the circulation time of nanoparticles. While long-chain PEGs generally offer a more pronounced stealth effect, short-chain PEGs can still significantly improve circulation compared to unmodified nanoparticles.

Surface ModifierNanoparticle SystemKey FindingsReference
Short-Chain PEG (0.5 kDa) + Long-Chain PEG (2 kDa) LiposomesIncreased half-life from 1 to 241 minutes.[1][2]
Short-Chain PEG (1 kDa) vs. Long-Chain PEG (5 kDa) Gold NanoparticlesLonger PEG chains showed a greater reduction in macrophage uptake.[7]
Short-Chain PEG-Acid Magnetic NanoparticlesDoubled the residence time in blood in rats and rabbits compared to unmodified nanoparticles.[8]
Zwitterionic Polymer Lipid-based NanocarriersShowed comparable bioinert properties to PEGylated counterparts.[9]
Influence on Cellular Uptake and Internalization

The interaction of nanoparticles with cells is a critical step for intracellular drug delivery. The density and length of the PEG chain play a significant role in modulating these interactions.

dot

cluster_0 Nanoparticle Internalization Pathways cluster_1 Cellular Mechanisms Unmodified NP Unmodified NP Phagocytosis Phagocytosis Unmodified NP->Phagocytosis High Long-Chain PEG NP Long-Chain PEG NP Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis Long-Chain PEG NP->Clathrin-Mediated Endocytosis Low Short-Chain PEG-Acid NP Short-Chain PEG-Acid NP Short-Chain PEG-Acid NP->Clathrin-Mediated Endocytosis Moderate Caveolae-Mediated Endocytosis Caveolae-Mediated Endocytosis Short-Chain PEG-Acid NP->Caveolae-Mediated Endocytosis Moderate Targeted Short-Chain PEG-Acid NP Targeted Short-Chain PEG-Acid NP Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Targeted Short-Chain PEG-Acid NP->Receptor-Mediated Endocytosis High

Caption: Cellular internalization pathways of nanoparticles.

Short-chain PEGs often lead to higher cellular uptake compared to long-chain PEGs due to reduced steric hindrance.[10] However, this can be a double-edged sword, as increased uptake by non-target cells can lead to off-target toxicity. The terminal carboxylic acid group can impart a negative surface charge, which can influence cellular interactions. Studies have shown that zwitterionic surface modifications can lead to significantly higher cellular uptake compared to their PEGylated counterparts.[9] The choice of surface modifier should, therefore, be carefully considered in the context of the desired cellular target and mechanism of action.

Drug Loading and Release Kinetics

The presence of a PEG layer can influence both the encapsulation efficiency and the release profile of a drug.

Surface ModifierDrugKey FindingsReference
Increasing PEG MW Water-soluble drugsDecreased encapsulation efficiency.[2]
Increasing PEG MW Hydrophobic drugsIncreased drug loading capacity.[2]
Short-Chain PEG-Acid MethotrexateShowed an initial burst release followed by sustained release.[11]

The hydrophilic nature of the PEG layer can create water channels within the nanoparticle matrix, potentially leading to a faster initial release of the encapsulated drug.[2] The terminal carboxylic acid group can also play a role, particularly for pH-sensitive drugs, by influencing the local pH environment at the nanoparticle surface.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure the reproducibility and validity of your findings, it is essential to follow well-defined experimental protocols. Here, we provide a detailed, step-by-step methodology for the synthesis and characterization of short-chain PEG acid-functionalized PLGA nanoparticles.

Synthesis of Carboxyl-PEGylated PLGA Nanoparticles via Nanoprecipitation

This protocol describes the synthesis of drug-loaded PLGA nanoparticles with a surface layer of short-chain PEG terminating in a carboxylic acid group.

Materials:

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)

  • Hydrophobic drug of choice

  • Acetone (or other suitable water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA-PEG-COOH and the hydrophobic drug in acetone. The polymer concentration will influence the final nanoparticle size.[12]

  • Nanoprecipitation:

    • Add the organic phase dropwise to a larger volume of deionized water while stirring vigorously.

  • Solvent Evaporation:

    • Allow the acetone to evaporate under continuous stirring at room temperature for several hours.

  • Purification:

    • Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and residual solvent.

  • Storage:

    • Store the purified nanoparticle suspension at 4°C.

dot

PLGA-PEG-COOH + Drug in Acetone PLGA-PEG-COOH + Drug in Acetone Dropwise addition to water Dropwise addition to water PLGA-PEG-COOH + Drug in Acetone->Dropwise addition to water Stirring Nanoparticle Suspension Nanoparticle Suspension Dropwise addition to water->Nanoparticle Suspension Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoparticle Suspension->Solvent Evaporation Stirring Purification (Centrifugation/Dialysis) Purification (Centrifugation/Dialysis) Solvent Evaporation->Purification (Centrifugation/Dialysis) Characterization Characterization Purification (Centrifugation/Dialysis)->Characterization

Caption: Workflow for nanoparticle synthesis.

Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality and consistency of your nanoparticle formulation.

Characterization TechniqueParameter Measured
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI)
Zeta Potential Analysis Surface charge
Transmission Electron Microscopy (TEM) Morphology and size
UV-Vis Spectroscopy or HPLC Drug loading efficiency and release kinetics

The terminal carboxylic acid group of the short-chain PEG will contribute to a negative zeta potential, the magnitude of which will be pH-dependent.[13]

The Role of the Terminal Carboxylic Acid Group

The carboxylic acid terminus of the short-chain PEG is not merely a passive component. Its presence has significant implications for the nanoparticle's properties and applications.

  • Conjugation Chemistry: The primary role of the carboxyl group is to serve as a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, via carbodiimide chemistry (e.g., using EDC/NHS).[12][14] This allows for the creation of actively targeted nanomedicines.

  • pH-Responsiveness: The ionization state of the carboxylic acid is pH-dependent. In acidic environments, such as the tumor microenvironment or within endosomes, the carboxyl group will be protonated, leading to a less negative surface charge. This change in surface charge can be exploited to trigger drug release or enhance cellular uptake.

  • Influence on Drug Loading: For drugs with basic functional groups, the acidic nature of the PEG terminus can influence drug loading through electrostatic interactions.

Future Perspectives and Concluding Remarks

Short-chain PEG acids represent a versatile and highly tunable platform for the surface modification of nanoparticles in nanomedicine. They offer a compelling balance between the "stealth" properties necessary for prolonged circulation and the accessibility required for effective cellular targeting and drug delivery.

While long-chain PEGs remain a valuable tool for maximizing circulation time, the trend towards more sophisticated, actively targeted nanomedicines highlights the growing importance of short-chain PEG linkers. Their ability to present targeting moieties effectively, coupled with the potential for pH-responsive behavior, makes them a powerful tool in the arsenal of the nanomedicine formulator.

Future research will likely focus on further optimizing the length and density of short-chain PEGs for specific applications and exploring novel combinations with other functional moieties to create the next generation of intelligent and effective nanotherapeutics. As a Senior Application Scientist, I encourage the continued exploration of these versatile molecules, grounded in rigorous experimental design and thorough characterization, to unlock their full potential in advancing human health.

References

  • Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]

  • Li, S., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5841–5853. [Link]

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51. [Link]

  • Zhao, J., & Feng, S. S. (2015). Effects of PEG tethering chain length of vitamin E TPGS with a Herceptin-functionalized nanoparticle formulation for targeted delivery of anticancer drugs. International journal of nanomedicine, 10, 4349. [Link]

  • Li, Y., & Huang, L. (2008). Endocytosis of PEGylated nanoparticles accompanied by structural and free energy changes of the grafted polyethylene glycol. Biomaterials, 29(33), 4484-4493. [Link]

  • Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]

  • Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218-4244. [Link]

  • Scomparin, A., Salmaso, S., Eldar-Boock, A., Ben-Shushan, D., Ferber, S., Shmeeda, H., ... & Caliceti, P. (2023). PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers. Journal of Controlled Release, 358, 203-215. [Link]

  • Farokhzad, O. C., Cheng, J., Teply, B. A., Sherifi, I., Jon, S., Kantoff, P. W., ... & Langer, R. (2006). Formulation of functionalized PLGA–PEG nanoparticles for in vivo targeted drug delivery. Biomaterials, 27(28), 5024-5032. [Link]

  • Bachir, Z. A., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5841. [Link]

  • Dash, M., & Konkimalla, V. B. (2012). Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. Journal of Nanomedicine & Nanotechnology, 3(5). [Link]

  • Lu, Y., Sun, W., Gu, Z., & Lovell, J. F. (2011). Zwitteration As an Alternative to PEGylation. Langmuir, 27(11), 6959-6964. [Link]

  • Lin, P. C., Lin, S., Wang, P. C., & Sridhar, R. (2017). Endocytosis of PEGylated nanoparticles: what is the role of grafted polyethylene glycol?. Nanoscale, 9(43), 16757-16768. [Link]

  • Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]

  • Zhang, Z., & Cheng, C. (2024). Biodegradable zwitterionic polymers as PEG alternatives for drug delivery. Journal of Polymer Science, 62(10), 2231-2250. [Link]

  • Gbadamosi, O., & Al-Ahmady, Z. S. (2020). Effect of PEGylation on the position of the slipping plane and zeta potential. (A) Bare negatively charged nanoparticle (ex. PLA NP). [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Concepts and practices used to develop functional PLGA-based nanoparticulate systems. Journal of drug delivery, 2011. [Link]

  • Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. RSC. [Link]

  • Song, X., Zhao, Y., Hou, S., Xu, F., Zhao, R., He, J., ... & Li, Y. (2010). Recent advances in PEG–PLA block copolymer nanoparticles. International journal of nanomedicine, 5, 1057. [Link]

  • Jain, A., Kesharwani, P., Garg, N. K., Jain, A., & Jain, S. A. (2017). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. ACS omega, 2(10), 6944-6957. [Link]

  • Wang, Y., & Liu, Y. (2023). Zwitterionic polymers: Addressing the barriers for drug delivery. Aggregate, 4(6), e429. [Link]

  • Sager, M., Gauthier, M. A., & Leroux, J. C. (2022). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Journal of Controlled Release, 345, 44-53. [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Synthesis and characterization of PLGA nanoparticles. Journal of pharmaceutical sciences, 100(4), 1453-1460. [Link]

  • Ruiz, A., Sachdev, A., Cueva, R., Rodríguez, I., de la Presa, P., & Hernando, A. (2013). Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents. Journal of nanobiotechnology, 11(1), 1-11. [Link]

  • Halamka, J., Crist, R. M., & Dobrovolskaia, M. A. (2014). Nanomedicine Drug Development: A Scientific Symposium Entitled “Charting a Roadmap to Commercialization”. The AAPS journal, 16(3), 437-442. [Link]

  • Lee, H., Lee, M. Y., & Park, W. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615. [Link]

  • Wang, Y., & Liu, Y. (2021). From Nanoparticles to Cancer Nanomedicine: Old Problems with New Solutions. Cancers, 13(13), 3291. [Link]

  • Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). (a) The PEG-linker's molecular weight (MW) was larger; the PEG chain's... [Link]

  • D’Addio, S. M., & Prud’homme, R. K. (2023). Zwitterionic polymers as PEG replacements for improved mRNA delivery. Nature communications, 14(1), 1916. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. International journal of nanomedicine, 11, 3757. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a polyethylene glycol (PEG) linker with a terminal carboxylic acid, demands a nuanced understanding of its potential hazards and the appropriate protective measures.[1][2] This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to personal protective equipment (PPE), ensuring your safety and the validity of your results.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific, comprehensive toxicology profile for this compound is not extensively documented in readily available literature, we can make authoritative assessments based on its chemical structure and the known hazards of similar compounds.

  • Carboxylic Acid Functionality: The primary hazard stems from the terminal carboxylic acid group. Carboxylic acids are corrosive and can cause irritation or severe damage to the eyes, skin, and respiratory tract.[3][4] The acidity of this molecule (predicted pKa ≈ 3.39) suggests a significant potential for chemical burns upon direct contact.[2]

  • PEG Linker Structure: The polyether backbone increases the compound's hydrophilicity. While this is beneficial for its application, it means the substance can readily dissolve in moisture, potentially exacerbating its corrosive effects on moist tissues like the eyes and respiratory tract.

  • Physical Form: This compound is typically a liquid or a low-melting solid.[5] This physical state presents a splash hazard during handling, transfer, and solution preparation, which is a primary route of exposure.

Therefore, our PPE strategy is designed to create a complete barrier against splashes, direct contact, and potential inhalation of aerosols, guided by the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7]

Core PPE Requirements: Your Non-Negotiable First Line of Defense

For any manipulation of this compound, the following PPE is mandatory. This baseline protection is your first line of defense against unforeseen incidents.[8][9]

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes from all angles. Standard safety glasses are insufficient as they do not protect against liquid splashes.[10]

    • Face Shield: When handling larger quantities (>50 mL) or performing tasks with a significant splash risk (e.g., pouring, sonicating, heating), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][10]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[3] Always double-check the manufacturer's glove compatibility chart for the specific glove model you are using. It is crucial to change gloves immediately if they become contaminated. For extended procedures, consider wearing two pairs of gloves (double-gloving).

  • Body Protection:

    • Laboratory Coat: A standard lab coat protects skin and personal clothing from minor spills and contamination.

    • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

Risk-Based PPE Selection: Scaling Protection to the Task

Effective safety protocols are not one-size-fits-all. The level of PPE must correspond to the specific risks posed by the procedure, including the quantity of the chemical being handled and the nature of the manipulation.

Task/Scenario Quantity Primary Risks Minimum Required PPE
Weighing/Aliquoting < 1 gMinor spills, aerosol generationChemical Splash Goggles, Nitrile Gloves, Lab Coat
Preparing Dilute Solutions < 100 mLSplashes during transfer and mixingChemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat
Active Reaction/Heating AnySplashes, potential for aerosolizationChemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Apron over Lab Coat. All work must be done in a certified chemical fume hood.[8]
Large Volume Transfer > 100 mLSignificant splash hazardChemical Splash Goggles, Face Shield, Double-Gloved Nitrile Gloves, Chemical-Resistant Apron over Lab Coat
Cleaning Spills AnyDirect contact, splashChemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Neoprene), Chemical-Resistant Apron or Coveralls
Standard Operating Protocol: Preparing a 10 mM Stock Solution

This protocol integrates the necessary PPE at each step, creating a self-validating system for safe handling.

  • Preparation and PPE Donning:

    • Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Don the appropriate PPE as dictated by the risk assessment: a lab coat, chemical splash goggles, and nitrile gloves. For the volumes in this protocol, a face shield is highly recommended.

  • Weighing the Compound:

    • Tare a clean, compatible container (e.g., glass vial) on an analytical balance.

    • Carefully add the required mass of this compound to the container.

    • Secure the container lid before removing it from the balance.

  • Dissolution:

    • In the fume hood, add the desired solvent to the container with the acid.

    • Use a magnetic stirrer or gently swirl to dissolve the compound. Avoid vigorous shaking that could generate pressure or aerosols.

    • If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.

  • Final Steps and Waste Disposal:

    • Once dissolved, transfer the solution to a clearly labeled storage bottle.

    • Decontaminate any reusable equipment.

    • Dispose of all contaminated disposable items (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.

Emergency Procedures and Disposal

Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated materials, must be collected in a designated, properly labeled, and sealed container.[11]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[11] Disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance. While some simple carboxylic acids can be neutralized and drain-disposed in very small quantities, the complex nature of this compound makes this practice unsuitable.[11][12][13]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Plan Experiment with this compound assess_vol Assess Volume and Task (e.g., weighing, reaction, transfer) start->assess_vol ppe_low Low Risk (<1g, simple aliquoting) - Goggles - Gloves - Lab Coat assess_vol->ppe_low Low ppe_medium Medium Risk (<100mL, solution prep) - Goggles & Face Shield - Gloves - Lab Coat assess_vol->ppe_medium Medium ppe_high High Risk (>100mL, heating, reaction) - Goggles & Face Shield - Gloves (Double) - Chem-Resistant Apron assess_vol->ppe_high High fume_hood Work in a Chemical Fume Hood? ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood yes_hood Proceed with Experiment fume_hood->yes_hood Yes no_hood STOP. Re-evaluate procedure. Consult EHS. fume_hood->no_hood No

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024). Vertex AI Search.
  • Personal Protection Equipment. University of South Carolina.
  • Laboratories - Overview | Occupational Safety and Health Administr
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023).
  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • OSHA Standards for Biological Laboratories - Administration for Str
  • PPE for Hazardous Chemicals - Canada Safety Training.
  • Chemical Safety in the Workplace - CDC. (2024).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC.
  • CLASSIFIC
  • Acceptable Drain Disposal Procedures - USDA ARS.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • This compound - ChemBK. (2024).
  • This compound | 16024-66-1 - ChemicalBook. (2025).
  • This compound - LookChem.
  • 2,5,8,11,14-Pentaoxahexadecan-16-ol - ChemBK. (2024).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.